molecular formula C7H4ClIN2 B1452368 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1190313-39-3

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1452368
CAS No.: 1190313-39-3
M. Wt: 278.48 g/mol
InChI Key: ZLDNJKJGGOYQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1190313-39-3) is a high-value heterocyclic building block prized in medicinal chemistry for the discovery of novel kinase inhibitors. This compound features both a chloro and an iodo substituent, making it a versatile intermediate for efficient sequential functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions. The pyrrolo[3,2-c]pyridine scaffold is a key structural motif in the development of potent and selective inhibitors of protein kinases, which are important therapeutic targets. Research has demonstrated that derivatives based on this core structure can act as potent chemical tools for investigating targets like MPS1 kinase, a crucial component of the spindle assembly checkpoint that is aberrantly overexpressed in a wide range of human cancers . Inhibition of MPS1 is a promising avenue in oncology research, particularly for targeting PTEN-deficient breast cancer cells and other tumors with chromosomal instability . Beyond oncology, the pyrrolopyridine class of compounds is also recognized for its antimicrobial properties, providing a versatile platform for the design of new anti-infective agents . This product is supplied for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDNJKJGGOYQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696624
Record name 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-39-3
Record name 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, a key heterocyclic motif, is of considerable interest to the fields of medicinal chemistry and drug development. Its structural resemblance to purines and other endogenous biomolecules allows for interactions with a variety of biological targets. The introduction of halogen substituents, specifically chlorine and iodine, at the 4- and 3-positions respectively, provides medicinal chemists with critical handles for further molecular elaboration through cross-coupling reactions. This strategic functionalization enables the exploration of chemical space around the core scaffold, facilitating the development of novel therapeutics with enhanced potency and selectivity. This guide provides a comprehensive overview of a plausible synthetic strategy for obtaining this compound, drawing upon established principles of heterocyclic chemistry and analogous synthetic transformations.

Strategic Synthetic Approach: A Two-Stage Process

A direct, one-pot synthesis of this compound is not prominently described in the current body of scientific literature. Therefore, a logical and robust two-stage synthetic strategy is proposed. This approach first involves the construction of the key intermediate, 4-chloro-1H-pyrrolo[3,2-c]pyridine, followed by a regioselective iodination at the C3 position of the pyrrole ring.

Stage 1: Synthesis of the Precursor, 4-Chloro-1H-pyrrolo[3,2-c]pyridine

The synthesis of the 4-chloro-1H-pyrrolo[3,2-c]pyridine core is a critical first step. Given the challenges associated with direct chlorination of the parent pyrrolo[3,2-c]pyridine, a more practical approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative. A plausible pathway, adapted from methodologies for similar heterocyclic systems, is outlined below.

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

This multi-step synthesis begins with a commercially available starting material and proceeds through several key transformations.

Step 1: Nitration of 2,4-dichloropyridine

  • To a stirred solution of 2,4-dichloropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-3-nitropyridine.

Step 2: Selective Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol.

  • Add a solution of ammonia in ethanol (excess) and heat the mixture in a sealed vessel at 100-120 °C for 8-12 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry to afford 4-chloro-3-nitro-2-aminopyridine. The greater electrophilicity at the 2-position, due to activation by the adjacent nitro group, directs the regioselectivity of this substitution.

Step 3: Reduction of the Nitro Group

  • Suspend 4-chloro-3-nitro-2-aminopyridine (1.0 eq) in ethanol.

  • Add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2,3-diamino-4-chloropyridine.

Step 4: Pyrrole Ring Formation (Graebe-Ullmann Reaction)

  • To a solution of 2,3-diamino-4-chloropyridine (1.0 eq) in a high-boiling point solvent such as glycerol, add glyoxal (40% aqueous solution, 1.1 eq).

  • Heat the reaction mixture to 150-160 °C for 2-3 hours.

  • Cool the mixture and dilute with water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for purification, yielding 4-chloro-1H-pyrrolo[3,2-c]pyridine.

Stage 2: Regioselective Iodination of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

The second stage of the synthesis focuses on the introduction of an iodine atom at the C3 position of the pyrrole ring. The pyrrole moiety in the pyrrolo[3,2-c]pyridine system is more susceptible to electrophilic aromatic substitution than the pyridine ring. The electron-withdrawing nature of the 4-chloro substituent is expected to deactivate the entire heterocyclic system to some extent. However, the inherent nucleophilicity of the pyrrole ring should still allow for electrophilic iodination. The C3 position is the most likely site of substitution due to the directing effects of the pyrrole nitrogen and the annulated pyridine ring.

Causality Behind Experimental Choices: The Iodination Reaction

The choice of iodinating agent is critical for achieving high regioselectivity and yield. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine.[1] Its use, often in conjunction with a catalytic amount of a Brønsted or Lewis acid, can enhance the rate and selectivity of the iodination of electron-rich and moderately deactivated aromatic systems.[2][3] The acid catalyst activates the NIS, making it a more potent electrophile.

Experimental Protocol: Synthesis of this compound
  • Dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise to the stirred solution.

  • If the reaction is sluggish, add a catalytic amount of a Lewis acid such as iron(III) chloride (FeCl3) or a Brønsted acid like trifluoroacetic acid (TFA).[4]

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product, this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
12,4-dichloropyridineFuming HNO3, H2SO42,4-dichloro-3-nitropyridine70-80
22,4-dichloro-3-nitropyridineNH3 in EtOH4-chloro-3-nitro-2-aminopyridine60-70
34-chloro-3-nitro-2-aminopyridineSnCl2·2H2O2,3-diamino-4-chloropyridine80-90
42,3-diamino-4-chloropyridineGlyoxal4-chloro-1H-pyrrolo[3,2-c]pyridine50-60
54-chloro-1H-pyrrolo[3,2-c]pyridineN-Iodosuccinimide (NIS)This compound75-85

Note: Expected yields are estimates based on analogous reactions in the literature and may require optimization.

Visualization of the Synthetic Pathway

Synthesis_of_4_Chloro_3_iodo_1H_pyrrolo_3_2_c_pyridine cluster_stage1 Stage 1: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine cluster_stage2 Stage 2: Iodination 2,4-Dichloropyridine 2,4-Dichloropyridine 2,4-Dichloro-3-nitropyridine 2,4-Dichloro-3-nitropyridine 2,4-Dichloropyridine->2,4-Dichloro-3-nitropyridine HNO3/H2SO4 4-Chloro-3-nitro-2-aminopyridine 4-Chloro-3-nitro-2-aminopyridine 2,4-Dichloro-3-nitropyridine->4-Chloro-3-nitro-2-aminopyridine NH3/EtOH 2,3-Diamino-4-chloropyridine 2,3-Diamino-4-chloropyridine 4-Chloro-3-nitro-2-aminopyridine->2,3-Diamino-4-chloropyridine SnCl2 4-Chloro-1H-pyrrolo[3,2-c]pyridine 4-Chloro-1H-pyrrolo[3,2-c]pyridine 2,3-Diamino-4-chloropyridine->4-Chloro-1H-pyrrolo[3,2-c]pyridine Glyoxal 4-Chloro-1H-pyrrolo[3,2-c]pyridine_iodination 4-Chloro-1H-pyrrolo[3,2-c]pyridine This compound This compound 4-Chloro-1H-pyrrolo[3,2-c]pyridine_iodination->this compound NIS

Caption: Proposed synthetic pathway for this compound.

Mechanism of Electrophilic Iodination

The regioselective iodination at the C3 position of the 4-chloro-1H-pyrrolo[3,2-c]pyridine core proceeds via a classical electrophilic aromatic substitution mechanism.

Iodination_Mechanism Pyrrolopyridine 4-Chloro-1H-pyrrolo[3,2-c]pyridine Sigma_Complex Sigma Complex (Resonance Stabilized) Pyrrolopyridine->Sigma_Complex Electrophilic Attack Activated_NIS Activated NIS (e.g., with Lewis Acid) Product This compound Sigma_Complex->Product Deprotonation

Caption: Mechanism of electrophilic iodination of the pyrrolopyridine core.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and logical pathway for the synthesis of this compound, a valuable building block for drug discovery. The two-stage approach, involving the initial construction of the 4-chlorinated pyrrolopyridine core followed by a regioselective C3-iodination, offers a practical solution in the absence of a direct, one-pot method. The strategic placement of the chloro and iodo substituents opens up a vast array of possibilities for further derivatization through modern cross-coupling methodologies, enabling the generation of diverse compound libraries for biological screening. Further optimization of each synthetic step, particularly the cyclization and iodination reactions, will be crucial for improving overall efficiency and scalability. This guide serves as a foundational blueprint for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for therapeutic applications.

References

  • PubChem. 4-chloro-1H-pyrrolo[3,2-c]pyridine.
  • Wikipedia. N-Iodosuccinimide. Link
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Link
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300795. Link
  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • PubChem. 4-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine.
  • Sigma-Aldrich. 4-Chloro-1H-pyrrolo[3,2-c]pyridine. Link
  • Patsnap. Method for synthesizing 4-chloro-pyridine. Link
  • RSC Publishing. Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Link
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. Link
  • Prakash, G. K. S., et al. (2004). N-Halosuccinimide/BF3−H2O: Efficient and Regioselective Halogenation of Aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. Link
  • ChemicalBook. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis. Link
  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Link
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Link
  • YouTube. 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Link
  • Joshi, S. N., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461-7469. Link
  • Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782-4785. Link

Sources

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

CAS Number: 1190313-39-3

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, outlines a representative synthetic strategy, and explores its applications as a versatile intermediate for the development of novel therapeutics. Particular emphasis is placed on the strategic utility of its chloro and iodo substituents in facilitating advanced chemical modifications, such as cross-coupling reactions. Safety protocols, handling procedures, and storage requirements are also detailed to ensure its proper use in a research setting. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Significance

This compound belongs to the class of azaindoles, which are bioisosteres of indoles where a carbon atom in the benzene ring is replaced by a nitrogen atom. The pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1][2] The strategic placement of two distinct halogen atoms—chlorine at the 4-position and iodine at the 3-position—makes this molecule a particularly valuable and versatile building block.

The iodine atom serves as an excellent leaving group and a reactive handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. The chlorine atom offers a secondary site for modification, allowing for sequential and regioselective functionalization. This dual-halogenation pattern enables chemists to construct complex molecular architectures and systematically explore the structure-activity relationships (SAR) of derivative compounds, which is a cornerstone of modern drug discovery.[3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for planning reactions, determining appropriate solvents, and ensuring safe handling.

PropertyValueSource
CAS Number 1190313-39-3Cusabio[4]
Molecular Formula C₇H₄ClIN₂Sigma-Aldrich[5]
Molecular Weight 278.48 g/mol Sigma-Aldrich[5]
IUPAC Name This compoundN/A (Standard Nomenclature)
InChI 1S/C7H4ClIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11HSigma-Aldrich[5]
InChI Key ZLDNJKJGGOYQER-UHFFFAOYSA-NSigma-Aldrich[5]
SMILES String Clc1nccc2[nH]cc(I)c12Sigma-Aldrich[5]
Physical Form Solid, Lyophilized powderCusabio, Sigma-Aldrich[4][5]
Purity ≥95%Cusabio[4]

Synthesis and Reaction Workflow

The synthesis of this compound typically starts from a precursor such as 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 60290-21-3).[6] The core principle of the synthesis involves the electrophilic iodination of the electron-rich pyrrole ring. The 3-position of the pyrrolo[3,2-c]pyridine system is susceptible to electrophilic attack.

A general workflow for this transformation is outlined below. The choice of iodinating agent and reaction conditions is critical to achieve high regioselectivity and yield.

G cluster_0 Synthetic Workflow start Start: 4-Chloro-1H-pyrrolo[3,2-c]pyridine reagents Iodinating Agent (e.g., NIS, I₂) + Inert Solvent (e.g., DMF, CH₂Cl₂) start->reagents 1. Dissolution reaction Electrophilic Iodination (Room Temperature or mild heating) reagents->reaction 2. Addition workup Aqueous Workup & Quenching (e.g., Na₂S₂O₃ solution) reaction->workup 3. Reaction Completion purification Purification (Column Chromatography) workup->purification 4. Crude Isolation product Product: this compound purification->product 5. Final Product

Caption: General workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:
  • Starting Material: 4-Chloro-1H-pyrrolo[3,2-c]pyridine provides the necessary heterocyclic core.

  • Iodinating Agent: N-Iodosuccinimide (NIS) is often preferred over molecular iodine (I₂) because it is a milder and more selective electrophilic iodinating agent, reducing the formation of side products.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is commonly used to dissolve the starting material and facilitate the reaction.

  • Workup: Quenching with a reducing agent like sodium thiosulfate (Na₂S₂O₃) is essential to remove any unreacted iodine from the reaction mixture.

  • Purification: Column chromatography is the standard method for purifying organic compounds of this nature to achieve high purity.[4]

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building potent and selective drug candidates. The pyrrolo[3,2-c]pyridine core itself has been identified in numerous biologically active agents, including kinase inhibitors and anticancer compounds.[1][3]

The dual halogenation allows for selective, stepwise functionalization, most commonly via palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling (at the Iodo position): The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium catalysis. This allows for the selective coupling of various boronic acids or esters at the 3-position, introducing aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination (at the Chloro position): Following the modification at the iodo-position, the less reactive chloro-position can be targeted for C-N bond formation, allowing the introduction of a wide range of amine functionalities.

This differential reactivity is a powerful tool for rapidly generating a library of analogues for SAR studies.

G cluster_suzuki Suzuki Coupling (Position 3) cluster_buchwald Buchwald-Hartwig (Position 4) scaffold This compound (Versatile Scaffold) suzuki_reagent R¹-B(OH)₂ Pd Catalyst scaffold->suzuki_reagent buchwald_reagent R²-NH₂ Pd Catalyst scaffold->buchwald_reagent Sequential or Orthogonal Reaction kinase_inhibitors Kinase Inhibitors (e.g., for Oncology) suzuki_reagent->kinase_inhibitors Introduce R¹ antivirals Antiviral Agents suzuki_reagent->antivirals Introduce R¹ cns_agents CNS Agents buchwald_reagent->cns_agents Introduce NHR² anti_inflammatory Anti-inflammatory Agents buchwald_reagent->anti_inflammatory Introduce NHR²

Caption: Role as a scaffold in medicinal chemistry diversification.

Exemplary Experimental Protocol: Suzuki Cross-Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki cross-coupling reaction at the 3-position.

Objective: To synthesize 4-Chloro-3-(aryl)-1H-pyrrolo[3,2-c]pyridine from this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuation and Backfill: Seal the flask with a rubber septum and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: Palladium catalysts are sensitive to oxygen and can be deactivated.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. Causality: Degassing the solvent removes dissolved oxygen which can interfere with the catalytic cycle.

  • Reaction: Stir the reaction mixture at 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Safety, Handling, and Storage

Hazard Identification: According to its safety profile, this compound is classified as hazardous.[5]

  • Signal Word: Danger[5]

  • Hazard Statements:

    • H301: Toxic if swallowed.[5]

    • H318: Causes serious eye damage.[5]

Precautionary Measures and PPE:

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[8]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[8]

First Aid:

  • If Swallowed (P301 + P310): Immediately call a POISON CENTER or doctor. Rinse mouth.[5]

  • If in Eyes (P305 + P351 + P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.[5]

Storage and Stability:

  • Short-term: Store at 4 °C for up to one week.[4]

  • Long-term: For long-term stability, store at -20 °C to -80 °C.[4]

  • Handling: The compound is supplied as a lyophilized powder. It is recommended to aliquot the material upon receipt to avoid repeated freeze-thaw cycles.[4]

References

  • This compound. Cusabio. [Link]
  • 4-chloro-1H-pyrrolo[3,2-c]pyridine.
  • 4-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors.

Sources

An In-depth Technical Guide to 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound belonging to the azaindole family. Its unique substitution pattern, featuring two different halogens on the pyrrolopyridine core, makes it a valuable and versatile building block in medicinal chemistry and materials science. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, and the expected chemical reactivity of this compound, offering insights for its application in research and development.

Introduction: The Significance of Dihalogenated Azaindoles

Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatic compounds that are isosteric to indoles. This structural similarity has made them privileged scaffolds in drug discovery, as they can mimic the indole moiety present in many biologically active molecules while offering altered physicochemical properties such as solubility and metabolic stability.

The introduction of halogen atoms onto the azaindole core further enhances its utility. Halogens can act as key pharmacophores, participating in halogen bonding and other non-covalent interactions with biological targets. More importantly, they serve as versatile synthetic handles for the construction of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Dihalogenated azaindoles, particularly those with two different halogens like this compound, are of special interest due to the potential for regioselective functionalization. The well-established hierarchy of reactivity for halogens in oxidative addition to palladium(0) catalysts (I > Br > Cl) allows for the selective reaction at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations.

This guide focuses on the specific physicochemical characteristics, a proposed synthetic pathway, and the anticipated reactivity of this compound, a compound poised for significant application in the synthesis of novel chemical entities.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in synthesis and drug design. While experimental data for this compound is not extensively available in the public domain, a combination of data from commercial suppliers and computational predictions provides a solid foundation.

PropertyValueSource
Molecular Formula C₇H₄ClIN₂Sigma-Aldrich[1]
Molecular Weight 278.48 g/mol Sigma-Aldrich[1]
Appearance Solid (predicted)Sigma-Aldrich[1]
CAS Number 1190313-39-3Cusabio[2]
InChI 1S/C7H4ClIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11HSigma-Aldrich[1]
SMILES Clc1nccc2[nH]cc(I)c12Sigma-Aldrich[1]
XlogP (Predicted) 2.6PubChem[1]
Topological Polar Surface Area (TPSA) 28.7 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]

Note: The XlogP and TPSA values are computationally predicted and serve as useful guides for estimating the lipophilicity and polarity of the molecule. Experimental determination of properties like melting point and solubility in various organic solvents is highly recommended for practical applications.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis could commence from a readily available substituted pyridine, such as 2,5-dibromopyridine.

Synthetic_Pathway A 2,5-Dibromopyridine B 2-Bromo-5-nitropyridine A->B Nitration C (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine B->C Reaction with DMF-DMA D 6-Bromo-1H-pyrrolo[3,2-c]pyridine C->D Reductive Cyclization E 4-Chloro-1H-pyrrolo[3,2-c]pyridine D->E Chlorination F This compound E->F Iodination

A plausible synthetic route to this compound.
Rationale Behind the Synthetic Strategy
  • Nitration of 2,5-Dibromopyridine: The synthesis of the pyrrolo[3,2-c]pyridine core often starts with the introduction of a nitro group, which can then be used to facilitate the formation of the pyrrole ring.[3]

  • Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This step introduces a vinyl group that is a key precursor for the pyrrole ring.[3]

  • Reductive Cyclization: Treatment with a reducing agent, such as iron in acetic acid, simultaneously reduces the nitro group and promotes the cyclization to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.[3]

  • Chlorination: Introduction of the chlorine atom at the 4-position of the pyridine ring can be achieved using a suitable chlorinating agent. The synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine has been documented, providing a precedent for this transformation.[4]

  • Iodination: The final step would be the selective iodination of the pyrrole ring at the 3-position. The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring. Reagents such as N-iodosuccinimide (NIS) in a suitable solvent are commonly used for the iodination of electron-rich heterocycles.[5]

This proposed route is based on analogous transformations reported in the literature for similar heterocyclic systems and provides a logical and feasible approach to the target molecule.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the differential reactivity of its two halogen substituents in transition metal-catalyzed cross-coupling reactions. This allows for sequential and regioselective functionalization, making it a powerful scaffold for building molecular complexity.

Regioselective Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[6] This principle is the cornerstone of the synthetic utility of this compound.

Reactivity_Diagram A This compound B 3-Aryl-4-chloro-1H-pyrrolo[3,2-c]pyridine A->B Suzuki Coupling (Pd catalyst, boronic acid) C 3-Aryl-4-amino-1H-pyrrolo[3,2-c]pyridine B->C Buchwald-Hartwig Amination (Pd catalyst, amine)

Regioselective functionalization of this compound.
  • Suzuki-Miyaura Coupling: It is anticipated that a Suzuki-Miyaura coupling reaction with a boronic acid or ester will selectively occur at the C-I bond, leading to the formation of a 3-aryl-4-chloro-1H-pyrrolo[3,2-c]pyridine derivative. The C-Cl bond would remain unreacted under standard Suzuki conditions.[7]

  • Buchwald-Hartwig Amination: Following the initial functionalization at the 3-position, the remaining chloro group at the 4-position can be targeted in a subsequent Buchwald-Hartwig amination reaction to introduce a nitrogen-based nucleophile. This two-step, one-pot or sequential approach allows for the controlled and divergent synthesis of a library of compounds from a single dihalogenated precursor.

Hypothetical Experimental Protocol: Selective Suzuki-Miyaura Coupling

The following protocol is a representative example of how the selective functionalization of this compound might be achieved.

Objective: To synthesize 4-chloro-3-(4-methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

Rationale for Experimental Choices:

  • Catalyst System: Pd(OAc)₂ and PPh₃ are a common and effective catalyst system for Suzuki-Miyaura couplings. Other palladium sources and ligands can also be employed and may require optimization.

  • Base: Potassium carbonate is a widely used base in Suzuki reactions, and its aqueous solution facilitates the transmetalation step.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is standard for Suzuki couplings, as it dissolves both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is crucial to prevent catalyst degradation.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the key features of the ¹H and ¹³C NMR spectra of this compound can be predicted based on the known spectra of related azaindoles and the electronic effects of the halogen substituents.

¹H NMR (Predicted):

  • NH proton: A broad singlet in the downfield region (δ 11-13 ppm).

  • Aromatic protons: The protons on the pyridine and pyrrole rings will appear in the aromatic region (δ 7-9 ppm). The exact chemical shifts and coupling patterns will depend on the specific isomer, but for the 1H-pyrrolo[3,2-c]pyridine core, one would expect signals corresponding to the protons at positions 2, 6, and 7.

¹³C NMR (Predicted):

  • The spectrum will show seven distinct carbon signals.

  • The carbon atoms attached to the halogens (C3 and C4) will be significantly influenced. The C-I bond will likely result in a signal at a higher field (lower ppm) compared to a C-H bond due to the heavy atom effect of iodine. The C-Cl bond will also shift the corresponding carbon signal downfield.

  • The remaining carbon signals will be in the typical range for aromatic and heteroaromatic carbons.

Safety and Handling

Based on the available safety data for related compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dihalogenated nature allows for predictable and regioselective functionalization through well-established cross-coupling methodologies. While a complete experimental dataset for this compound is not yet publicly available, this guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic strategy, and its expected reactivity. As the demand for novel and complex molecular scaffolds continues to grow, compounds like this compound will undoubtedly play an increasingly important role in the discovery and development of new chemical entities with significant biological and material applications.

References

  • PubChem. 4-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine. [Link]
  • National Center for Biotechnology Information. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules vol. 23,10 2673. 17 Oct. 2018, doi:10.3390/molecules23102673. [Link]
  • Gour, A., et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity." ACS Omega 2023, 8, 8, 7775–7788. [Link]
  • Fairlamb, I. J. S., et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation." Journal of the American Chemical Society vol. 135,26 9934-44. 3 Jul. 2013, doi:10.1021/ja403529c. [Link]
  • Leboho, T. C., et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules vol. 23,10 2673. 17 Oct. 2018, doi:10.3390/molecules23102673. [Link]
  • Wang, Y., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry vol. 39,1 2300650. 14 Jan. 2024, doi:10.1080/14756366.2023.2300650. [Link]
  • Cusabio. This compound. [Link]
  • PubChem. 4-chloro-1H-pyrrolo[3,2-c]pyridine. [Link]
  • ResearchGate. Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with.... [Link]
  • CrystEngComm. "Topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine: experimental charge density analysis and DFT studies." CrystEngComm, 2012,14, 6059-6068. [Link]
  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • National Center for Biotechnology Information. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules vol. 24,24 4458. 6 Dec. 2019, doi:10.3390/molecules24244458. [Link]
  • National Center for Biotechnology Information. "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." Molecules vol. 16,3 2118-31. 28 Feb. 2011, doi:10.3390/molecules16032118. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Challenge of Heterocyclic Scaffolds

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors.[1][2] The precise placement of substituents on this fused heterocyclic system is paramount, as even minor positional changes can drastically alter biological activity, selectivity, and pharmacokinetic properties. The introduction of a bulky, electron-donating iodine atom and an electron-withdrawing chlorine atom creates a unique electronic and steric environment. Therefore, the unambiguous structural confirmation of a specific isomer, such as 4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, is not merely a procedural step but a foundational pillar for any subsequent research and development.

Foundational Analysis: Confirming the Molecular Blueprint via Mass Spectrometry

Mass spectrometry (MS) serves as the initial and most crucial checkpoint. Its primary role is to confirm the molecular weight and, with high resolution, the elemental formula, providing the fundamental blueprint of the molecule.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into the complex arrangement of atoms, we must first confirm the raw materials—the exact number of carbon, hydrogen, chlorine, iodine, and nitrogen atoms. Low-resolution MS can be ambiguous, but HRMS provides mass accuracy to within a few parts per million, allowing for the confident assignment of a single molecular formula. For this compound, the expected molecular formula is C₇H₄ClIN₂.

Trustworthiness: The calculated monoisotopic mass for the protonated molecule ([M+H]⁺) serves as a precise theoretical benchmark against which the experimental data is validated.

ParameterTheoretical Value
Molecular Formula C₇H₄ClIN₂
Exact Mass (Neutral) 277.9108 g/mol
Monoisotopic Mass [M+H]⁺ 278.9181 m/z
Isotopic Pattern: The Halogen Signature

Expertise & Experience: The presence of chlorine provides a definitive isotopic signature that is easily recognizable in the mass spectrum.[3][4][5] Natural chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic pair of peaks for any chlorine-containing fragment, separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M peak. Iodine, conversely, is monoisotopic (¹²⁷I), so it does not contribute additional complexity to the isotopic pattern but adds significantly to the mass.

Trustworthiness: This isotopic pattern is a self-validating feature. Observing the predicted 3:1 intensity ratio for peaks at m/z and m/z+2 provides incontrovertible evidence for the presence of a single chlorine atom.

Predicted Molecular Ion Cluster for [C₇H₄ClIN₂ + H]⁺

IonIsotope CombinationCalculated m/zExpected Relative Intensity
[M+H]⁺¹²C₇¹H₅³⁵ClN₂¹²⁷I278.9181100%
[M+2+H]⁺¹²C₇¹H₅³⁷ClN₂¹²⁷I280.9151~32%
Experimental Protocol: ESI-TOF Mass Spectrometry
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ species.

  • Analyzer: Utilize a Time-of-Flight (TOF) analyzer for its high mass accuracy and resolution.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Analysis: Compare the measured exact mass of the most abundant ion in the molecular cluster to the theoretical value for [C₇H₄ClIN₂ + H]⁺. Verify the isotopic distribution and intensity ratios against the predicted pattern.

Unveiling the Scaffold: Functional Group Analysis by Infrared Spectroscopy

Infrared (IR) spectroscopy provides a rapid and non-destructive method to identify the key functional groups present, confirming the integrity of the core pyrrolopyridine structure.

Expertise & Experience: For this molecule, the most informative signals will be the N-H stretch from the pyrrole ring and the complex fingerprint region corresponding to the aromatic C=C and C=N bond vibrations. The absence of strong signals for aliphatic C-H stretches further supports a fully aromatic system.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~1600, ~1470Medium-StrongAromatic C=C and C=N Ring Stretching
~1400-1000StrongRing Vibrations (Fingerprint Region)
~800-700StrongC-H Bending (Out-of-Plane)
Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small, solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic peaks and correlate them with the expected functional groups.

Definitive Connectivity: The Power of NMR Spectroscopy

While MS confirms the formula and IR suggests the core structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for establishing the precise atomic connectivity, thereby distinguishing this compound from its other possible isomers.

¹H NMR: Proton Environment Mapping

Expertise & Experience: The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), and their spatial relationships to neighboring protons (spin-spin coupling). We expect three aromatic protons and one N-H proton. The positions of the electron-withdrawing chlorine and the bulky iodine atom will significantly influence the chemical shifts of the nearby protons.

¹³C NMR: The Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbons directly bonded to the halogens (C3 and C4) will be most affected. The C-I bond will shift the C3 signal significantly upfield due to the heavy atom effect, while the electronegative chlorine will shift the C4 signal downfield.

2D NMR: Solving the Connectivity Puzzle

Trustworthiness: Two-dimensional NMR experiments provide unambiguous correlations that act as a self-validating system for structural assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with the carbon signal it is attached to, definitively linking the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are critical for placing the substituents. For instance, the proton at C2 will show a correlation to the carbon bearing the iodine (C3), and the proton at C7 will show correlations to C4 and C5, confirming the position of the chlorine atom. The N-H proton is expected to correlate to the bridgehead carbons (C3a and C7a) and C3.

Predicted NMR Data (in DMSO-d₆)
PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations
1 (N-H)~12.5 (br s)-C2, C3, C3a, C7a
2~7.8 (s)~130C3, C3a, C7a
3-~85-
3a-~128H1, H2
4-~145H5
5~7.5 (d)~118C4, C7, C3a
7~8.4 (d)~142C5, C7a
7a-~146H1, H2, H5, H7

Note: Chemical shifts are estimations based on related structures and substituent effects. Actual values may vary.

Visualization: Key HMBC Correlations

HMBC_Correlations mol H1 N-H C2 C2 H1->C2 C3 C3 H1->C3 C3a C3a H1->C3a C7a C7a H1->C7a H2 H2 H2->C3 H2->C3a H2->C7a H5 H5 C4 C4 H5->C4 C7 C7 H5->C7 H7 H7 C5 C5 H7->C5 H7->C7a

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic intermediate in contemporary drug discovery and development.[1][2] Recognizing the critical role of physicochemical properties in the seamless transition from laboratory-scale synthesis to clinical application, this document outlines the theoretical and practical considerations for characterizing this compound. For researchers, scientists, and drug development professionals, this guide offers a framework for assessing solubility in various solvent systems and understanding potential degradation pathways under a range of stress conditions. While specific experimental data for this exact molecule is limited in public literature, this guide establishes robust methodologies and protocols based on established principles for halogenated heterocyclic compounds and regulatory expectations set forth by the International Council on Harmonisation (ICH).

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, particularly kinase inhibitors.[2] The specific compound, this compound, with its unique substitution pattern of a chloro and iodo group, presents a versatile platform for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of potential therapeutic agents.

The chloro and iodo substituents not only provide synthetic handles but also significantly influence the molecule's electronic properties, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its solubility and stability is therefore not merely a perfunctory exercise but a cornerstone for any successful drug development program involving this intermediate.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these properties are derived from computational models and data for closely related analogs due to the limited availability of specific experimental data for the target compound.

PropertyValueSource
Molecular Formula C₇H₄ClIN₂Vendor Information
Molecular Weight 278.48 g/mol Vendor Information
Appearance Lyophilized powderVendor Information
CAS Number 1190313-39-3Vendor Information
Predicted XLogP3 2.6PubChem (for isomer)
Topological Polar Surface Area 28.7 ŲPubChem (for isomer)
Hazard Codes H301 (Toxic if swallowed), H318 (Causes serious eye damage)Vendor Safety Data
Storage Conditions Long-term: -20°C to -80°C; Short-term: 4°CVendor Information

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and formulation feasibility. For this compound, a systematic approach to solubility determination is recommended, starting with predictions based on its structure and progressing to empirical testing in a range of relevant solvents.

Theoretical Considerations and Solvent Selection

The presence of both a halogen (chloro and iodo) and a pyrrolo-pyridine core suggests a molecule with moderate polarity. The pyrrole nitrogen can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The chloro and iodo substituents contribute to the molecule's lipophilicity. Based on these features, the following solvent classes are pertinent for solubility testing:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are anticipated to be good solvents due to their ability to engage in dipole-dipole interactions and act as hydrogen bond acceptors.

  • Polar Protic Solvents: Alcohols such as methanol and ethanol are likely to be effective solvents, capable of hydrogen bonding with the solute.

  • Aqueous Systems: Solubility in aqueous buffers at various pH values is crucial for understanding the compound's behavior in biological systems. Given the presence of the basic pyridine nitrogen, the solubility is expected to be pH-dependent.

  • Nonpolar Solvents: Solvents like hexanes and toluene are expected to be poor solvents for this compound.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, Methanol, Ethanol, Water, pH 7.4 Phosphate-Buffered Saline)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of this compound to a scintillation vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Immediately dilute the filtrate with a suitable solvent to prevent precipitation.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Express the solubility in units such as mg/mL or µg/mL.

High-Throughput Kinetic Solubility Assessment

For early-stage drug discovery, high-throughput methods provide a rapid assessment of kinetic solubility.

Caption: Workflow for a Forced Degradation Study.

Handling and Storage Recommendations

Based on the available safety information and the general properties of halogenated heterocyclic compounds, the following handling and storage procedures are recommended:

  • Handling: Due to its acute oral toxicity (H301) and risk of serious eye damage (H318), this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: The compound should be stored as a lyophilized powder in a tightly sealed container. For long-term storage, temperatures of -20°C to -80°C are recommended to minimize degradation. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles of solutions.

Conclusion

This compound is a valuable building block in the synthesis of novel therapeutics. A comprehensive understanding of its solubility and stability is paramount for its effective utilization in drug development. This guide has provided a detailed framework for the systematic evaluation of these critical physicochemical properties. By employing the outlined experimental protocols, researchers can generate the necessary data to support formulation development, establish appropriate storage and handling procedures, and ensure the quality and purity of this important chemical intermediate. The principles and methodologies described herein are grounded in established scientific practices and regulatory expectations, providing a robust foundation for the characterization of this compound and other novel heterocyclic compounds.

References

  • ResearchGate. (2025). Photostability of N@C | Request PDF.
  • ResearchGate. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines | Request PDF.
  • MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
  • ICH. (n.d.). Quality Guidelines.
  • Slideshare. (n.d.). Stability testing protocols.
  • MedCrave online. (2016). Forced Degradation Studies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
  • Beilstein Journal of Organic Chemistry. (n.d.). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • IAGIM. (n.d.). Photostability.
  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development.
  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • National Institutes of Health. (n.d.). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation.
  • Beilstein Journal of Organic Chemistry. (n.d.). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.

Sources

An In-Depth Technical Guide to the Synthesis of Novel 1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for synthesizing 1H-pyrrolo[3,2-c]pyridine derivatives. This scaffold is a significant area of interest in medicinal chemistry due to its presence in a variety of biologically active compounds.

Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged heterocyclic structure in modern drug discovery. Its structural similarity to indole allows it to function as a bioisostere, offering modulated physicochemical properties that can lead to improved pharmacokinetic profiles in drug candidates. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potent anticancer and anti-inflammatory effects, primarily through kinase inhibition.[1][2] For instance, certain derivatives have been identified as potent FMS kinase inhibitors, showing promise for the treatment of various cancers and inflammatory disorders.[1] Others have been developed as colchicine-binding site inhibitors with significant antitumor activities.[3][4][5][6]

The development of efficient and versatile synthetic routes to novel 1H-pyrrolo[3,2-c]pyridine derivatives is therefore a critical endeavor for medicinal chemists. This guide will explore key synthetic strategies, providing both theoretical understanding and practical, field-proven protocols.

Strategic Approaches to the Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

The construction of the 1H-pyrrolo[3,2-c]pyridine ring system can be broadly categorized into two main approaches: the annulation of a pyrrole ring onto a pre-existing pyridine core and the functionalization of a pre-formed 1H-pyrrolo[3,2-c]pyridine scaffold. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Methodology 1: The Fischer Indole Synthesis for Azaindole Construction

Contrary to the historical perception that the Fischer indole cyclization is inefficient for the electron-deficient pyridine ring, recent studies have demonstrated its effectiveness, particularly when the starting pyridylhydrazine possesses an electron-donating group.[7][8][9] This classical acid-catalyzed reaction offers a robust and direct route to the azaindole core.

Causality Behind Experimental Choices: The success of the Fischer indole synthesis for azaindoles hinges on the electronic nature of the pyridine ring. An electron-donating group (EDG) on the pyridylhydrazine is crucial as it facilitates the[8][8]-sigmatropic rearrangement, which is often the rate-limiting step.[9][10] The EDG increases the electron density of the pyridine ring, promoting the necessary bond cleavage and formation. A "push-pull" mechanism has been proposed where the EDG "pushes" electrons to facilitate N-N bond cleavage, while the pyridinium nitrogen "pulls" electrons to aid in the new C-C bond formation.[9][11]

Experimental Protocol: Synthesis of a 4-Azaindole Derivative via Fischer Indole Cyclization [10]

This protocol describes the synthesis of a 4-azaindole derivative from a substituted pyridylhydrazine and a ketone.

Step 1: Hydrazone Formation and Cyclization

  • In a round-bottom flask fitted with a reflux condenser, dissolve the pyridylhydrazine (e.g., 6-methoxypyrid-3-ylhydrazine) (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.

  • Add the carbonyl compound (e.g., valeraldehyde) (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Workup and Extraction

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Step 3: Purification

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-azaindole derivative.

Diagram: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Start Pyridylhydrazine + Carbonyl Compound Hydrazone Hydrazone Formation (Acid Catalyst) Start->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product 1H-pyrrolo[3,2-c]pyridine Cyclization->Product

Caption: Workflow of the Fischer Indole Synthesis for 1H-pyrrolo[3,2-c]pyridines.

Methodology 2: Multi-step Synthesis from Substituted Pyridines

This versatile approach builds the pyrrole ring onto a functionalized pyridine precursor. A common strategy involves the reaction of a nitropyridine with a source of two carbon atoms, followed by reductive cyclization.

Causality Behind Experimental Choices: This method offers greater control over the substitution pattern of the final molecule. The choice of starting pyridine and the cyclization precursor dictates the final structure. The use of a nitro group is strategic as it activates the pyridine ring for nucleophilic attack and serves as a precursor for the amino group required for the final cyclization.

Experimental Protocol: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [4][5]

This protocol outlines a multi-step synthesis that has been successfully employed to generate potent anticancer agents.[4][5]

Step 1: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide

  • Commercially available 2-bromo-5-methylpyridine is oxidized with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.

  • This intermediate is then nitrated using fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide.

Step 2: Formation of the Key Enamine Intermediate

  • The nitropyridine oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) to afford the key enamine intermediate.

Step 3: Reductive Cyclization to form the Pyrrole Ring

  • The enamine intermediate is subjected to reductive cyclization using iron powder in acetic acid to construct the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.

Step 4: N-Arylation

  • The 1H-pyrrolo[3,2-c]pyridine is N-arylated with 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate, potassium carbonate, and pyridine to yield 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Step 5: Suzuki Cross-Coupling for C-6 Functionalization

  • The final target compounds are obtained via a Suzuki cross-coupling reaction between the 6-bromo intermediate and various arylboronic acids.

Diagram: Multi-step Synthesis Workflow

Multi_Step_Synthesis Start 2-Bromo-5-methylpyridine Oxidation Oxidation (m-CPBA) Start->Oxidation Nitration Nitration (HNO3/H2SO4) Oxidation->Nitration Enamine Enamine Formation (DMF-DMA) Nitration->Enamine Cyclization Reductive Cyclization (Fe/AcOH) Enamine->Cyclization NArylation N-Arylation (Cu(OAc)2) Cyclization->NArylation Suzuki Suzuki Coupling (Pd catalyst) NArylation->Suzuki Product 6-Aryl-1-aryl-1H-pyrrolo[3,2-c]pyridine Suzuki->Product

Caption: Workflow for the multi-step synthesis of substituted 1H-pyrrolo[3,2-c]pyridines.

Methodology 3: Palladium-Catalyzed Domino Reactions

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed reactions for the efficient construction of complex heterocyclic systems. For 1H-pyrrolo[3,2-c]pyridines, a domino approach involving a Sonogashira coupling followed by cyclization is particularly effective.[12]

Causality Behind Experimental Choices: This strategy is highly convergent and allows for the rapid assembly of the bicyclic core. The choice of a palladium catalyst is critical for both the Sonogashira coupling and the subsequent C-N bond formation. The use of a domino or cascade reaction sequence is advantageous as it reduces the number of synthetic steps and purification procedures, leading to higher overall efficiency.

Experimental Protocol: Synthesis via Palladium-Mediated Sonogashira Coupling and Cyclization [12]

This protocol describes a general route for the synthesis of various substituted 1H-pyrrolo[3,2-c]pyridines.

Step 1: Sonogashira Coupling and Domino Cyclization

  • A suitably substituted 4-amino-2-bromo-5-iodopyridine is coupled with a terminal alkyne via a palladium-mediated Sonogashira reaction.

  • This is followed by a domino cyclization to form the key 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.

Step 2: Subsequent Functionalization

  • The 6-bromo substituent of the intermediate is then displaced with an appropriate aniline using a palladium-catalyzed Buchwald-Hartwig amination to afford the desired final products.

Data Presentation: Biological Activity of Synthesized Derivatives

The synthetic methodologies described above have been instrumental in the discovery of potent biologically active 1H-pyrrolo[3,2-c]pyridine derivatives. The following table summarizes the in vitro antiproliferative activity of a series of synthesized compounds against various cancer cell lines.

Compound IDTargetCell LineIC50 (µM)Reference
10t TubulinHeLa0.12[3][4]
SGC-79010.15[3][4]
MCF-70.21[3][4]
8c Not specifiedA375PPotent[13]
9b Not specifiedA375PPotent[13]
1r FMS KinaseOvarian, Prostate, Breast Cancer Cells0.15 - 1.78[1]

Conclusion and Future Directions

The synthesis of novel 1H-pyrrolo[3,2-c]pyridine derivatives remains a vibrant area of research in medicinal chemistry. The methodologies outlined in this guide, from the classical Fischer indole synthesis to modern palladium-catalyzed domino reactions, provide a robust toolkit for accessing a wide array of structurally diverse compounds. The continued development of more efficient, atom-economical, and environmentally benign synthetic methods will undoubtedly accelerate the discovery of new therapeutic agents based on this privileged scaffold. Future efforts will likely focus on late-stage C-H functionalization and the development of enantioselective synthetic routes to access chiral derivatives with enhanced biological activity and selectivity.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142-5.
  • Jeanty, M., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed.
  • BenchChem. (2025). Synthesis of 4-Azaindole via Fischer Indole Cyclization.
  • Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. American Chemical Society.
  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). PubMed.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
  • Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. (2010). Thieme Connect.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (n.d.). NIH.

Sources

The Versatile Pyrrolopyridine Scaffold: A Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The pyrrolopyridine core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine ring of ATP allows it to effectively interact with the hinge region of numerous kinases, making it a cornerstone for the development of targeted therapies.[1] The versatility of this scaffold is underscored by its presence in natural alkaloids with potent biological activities, such as camptothecin, a topoisomerase I inhibitor used in cancer treatment.[2] The six possible isomers of pyrrolopyridine, each with a unique arrangement of the nitrogen atom, provide a rich chemical space for the design of novel therapeutic agents. This guide provides an in-depth exploration of the significant biological activities of pyrrolopyridine derivatives, focusing on their applications as kinase inhibitors in oncology, as well as their anti-inflammatory and antiviral properties. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven experimental protocols for their evaluation.

I. Pyrrolopyridine Scaffolds as Kinase Inhibitors in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making kinases a prime target for therapeutic intervention.[3] Pyrrolopyridine-based compounds have emerged as a highly successful class of kinase inhibitors, with several derivatives gaining FDA approval for cancer treatment.[4] Their ability to mimic ATP enables them to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their downstream signaling pathways that control cell proliferation, survival, and migration.[1][5]

A. Mechanism of Action: Targeting Key Oncogenic Kinases

Pyrrolopyridine derivatives have been successfully designed to target a range of oncogenic kinases, including:

  • B-RAF: The V600E mutation in the B-RAF kinase is a driver in a significant portion of melanomas. Vemurafenib, a pyrrolo[2,3-b]pyridine-based drug, is a potent and selective inhibitor of this mutant kinase.[1][6]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and cell growth. Aberrant JAK signaling is implicated in various cancers and inflammatory diseases. Pyrrolopyrimidine derivatives have been developed as selective inhibitors of JAK1 and JAK3.[7][8][9][10] A key interaction for JAK1 selectivity involves a hydrogen bond between the inhibitor and the His-885 residue in the kinase domain.[10]

  • Colony-Stimulating Factor-1 Receptor (CSF-1R or FMS): Overexpression of FMS kinase is associated with several cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders like rheumatoid arthritis.[11] Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory activity against FMS kinase.[11]

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of FGFR signaling is a key driver in various tumors. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[12]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane tyrosine kinase that plays a critical role in cell proliferation and is implicated in numerous cancers.[13] Pyrrolopyrimidine derivatives have demonstrated the ability to inhibit EGFR.[14]

The selectivity of these inhibitors is largely conferred by the various substituents attached to the pyrrolopyridine nucleus, which can form specific interactions with amino acid residues in the kinase active site.[1]

B. Experimental Workflow for Evaluating Anticancer Activity

A systematic approach is essential for the preclinical evaluation of novel pyrrolopyridine-based anticancer agents. The following workflow outlines the key experimental stages:

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis & Purification kinase_assay Biochemical Kinase Inhibition Assay synthesis->kinase_assay Test Compound cell_viability Cell Viability/Cytotoxicity Assay kinase_assay->cell_viability Potent Inhibitors apoptosis_assay Apoptosis & Cell Cycle Analysis cell_viability->apoptosis_assay Active Compounds animal_model Xenograft/Orthotopic Animal Model apoptosis_assay->animal_model Lead Compound efficacy_study In Vivo Efficacy & PK/PD Studies animal_model->efficacy_study

Caption: Experimental workflow for anticancer drug discovery.

C. Detailed Experimental Protocols

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.[15]

  • Principle: The assay utilizes a proprietary reagent that converts ADP to ATP, which then drives a luciferase-mediated reaction to produce a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

  • Materials:

    • Purified recombinant kinase of interest (e.g., V600E B-RAF, JAK1).

    • Kinase-specific substrate peptide.

    • ATP.

    • Test pyrrolopyridine compounds.

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[15]

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.[15]

    • White, opaque 96- or 384-well plates.

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.[15]

    • Kinase Reaction:

      • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

      • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[15]

      • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution. The optimal concentrations of substrate and ATP should be determined empirically but are typically close to their Km values.

      • Incubate the plate at 30°C for 60 minutes.[15]

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

      • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

    • Data Analysis:

      • Measure the luminescence using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%).[15]

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[16][17]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]

  • Materials:

    • Cancer cell lines (e.g., A375 for melanoma, various ovarian, prostate, and breast cancer cell lines).[11][18]

    • Complete cell culture medium.

    • Test pyrrolopyridine compounds.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[17]

D. Quantitative Data Summary
Compound ClassTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
Pyrrolo[3,2-c]pyridineFMS30-60Ovarian, Prostate, Breast0.15-1.78[11]
Pyrrolo[2,3-d]pyrimidineEGFR, Her2, VEGFR2, CDK240-204HepG229-59[14]
Pyrrolo[2,3-b]pyridineV600E B-RAF80-85--[6]
1H-pyrrolo[2,3-b]pyridineFGFR1, 2, 37, 9, 254T1 (Breast)-[12]
4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK12200--[8]

II. Anti-inflammatory Activity of Pyrrolopyridine Scaffolds

Chronic inflammation is a key contributor to a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and even cancer.[19] Pyrrolopyridine derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[19][20]

A. Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of pyrrolopyridines are primarily attributed to their ability to inhibit enzymes and signaling pathways involved in inflammation:

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[19] Certain pyrrolopyridine derivatives have shown promising COX-2 inhibitory activity.[19][20]

  • Inhibition of Pro-inflammatory Cytokines: Pyrrolopyrimidines have been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-5 (IL-5) and IL-6.[21]

  • FMS Kinase Inhibition: As mentioned earlier, FMS kinase plays a role in inflammatory disorders like rheumatoid arthritis.[11] Pyrrolo[3,2-c]pyridine derivatives that inhibit FMS kinase have potential as anti-arthritic drugs.[11]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_inhibitor Pyrrolopyridine Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation Pyrrolopyridine Pyrrolopyridine Pyrrolopyridine->COX2 Inhibition

Caption: Pyrrolopyridine inhibition of the COX-2 pathway.

B. Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the anti-inflammatory activity of novel compounds.[19]

  • Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Materials:

    • Wistar rats or Swiss albino mice.

    • Carrageenan solution (1% w/v in saline).

    • Test pyrrolopyridine compounds.

    • Reference drug (e.g., Diclofenac).[19]

    • Plethysmometer.

  • Procedure:

    • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

    • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[19]

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.[19]

III. Antiviral Activity of Pyrrolopyridine Scaffolds

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with new mechanisms of action.[22] Pyrrolopyridine derivatives have shown promise as inhibitors of various viruses, including Human Immunodeficiency Virus (HIV-1), Human Cytomegalovirus (HCMV), Rotavirus, and Coxsackievirus.[2][22][23]

A. Mechanism of Action: Diverse Antiviral Strategies

Pyrrolopyridines employ several mechanisms to inhibit viral replication:

  • Inhibition of Viral Enzymes: Some derivatives act by inhibiting key viral enzymes. For example, certain pyrrolo[3,4-c]pyridine derivatives inhibit HIV-1 replication, potentially by targeting viral enzymes.[2] Others have been shown to target the viral polymerase of Rotavirus and Coxsackievirus.[23]

  • Complex Target Binding: In the case of HCMV, pyrrolopyridine analogs exhibit a complex pattern of target binding, suggesting an unusual mechanism of antiviral activity that may involve multiple viral or cellular proteins.[22]

B. Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.

  • Principle: Viruses that cause cell lysis form clear zones, or plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the amount of infectious virus. An effective antiviral compound will reduce the number and/or size of these plaques.

  • Materials:

    • Host cell line permissive to the virus of interest (e.g., BGM cells for Rotavirus and Coxsackievirus).[23]

    • Virus stock of known titer.

    • Test pyrrolopyridine compounds.

    • Cell culture medium.

    • Overlay medium (containing agar or methylcellulose to restrict viral spread).

    • Staining solution (e.g., crystal violet).

  • Procedure:

    • Cell Seeding: Seed the host cells in 6- or 12-well plates and grow them to form a confluent monolayer.

    • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

    • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add an overlay medium containing different concentrations of the test compound.

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

    • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with crystal violet. The plaques will appear as clear zones against a background of stained cells.

    • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Conclusion: A Scaffold with Enduring Therapeutic Potential

The pyrrolopyridine scaffold continues to be a highly valuable framework in the design of novel therapeutic agents. Its inherent ability to interact with key biological targets, coupled with the vast potential for chemical modification, ensures its continued relevance in drug discovery. The diverse biological activities of pyrrolopyridine derivatives, ranging from potent and selective kinase inhibition in oncology to broad-spectrum anti-inflammatory and antiviral effects, highlight the remarkable versatility of this privileged structure. The experimental protocols and mechanistic insights provided in this guide offer a robust foundation for researchers and drug development professionals to explore and exploit the full therapeutic potential of this remarkable scaffold.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 363. [Link][2][24][25][26]
  • El-Gamal, M. I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 29(18), 2686-2690. [Link][11]
  • Fatahala, S. S., et al. (2021). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 26(11), 3362. [Link][19][20]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 363. [Link][24][25]
  • Shankar, G., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 148, 107867. [Link][5]
  • Al-Ameen, S. K., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(1), 123. [Link][27]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Adel, M., et al. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research, 68(9), 485-498. [Link][4]
  • Wójcicka, A., & Redzicka, A. (2021).
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link][14]
  • Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5227-5264. [Link][20]
  • Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(11), 7433-7453. [Link][7]
  • El-Gamal, M. I., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • Lee, J., et al. (2015). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5146-5150. [Link][8]
  • Stamminger, T., et al. (2018). Novel cytomegalovirus-inhibitory compounds of the class pyrrolopyridines show a complex pattern of target binding that suggests an unusual mechanism of antiviral activity. Antiviral Research, 159, 84-94. [Link][22]
  • El-Gamal, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 99, 103823. [Link][6]
  • Richards, I. M., et al. (1998). Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine PNU-142731A, a potential treatment for asthma. The Journal of Pharmacology and Experimental Therapeutics, 287(2), 648-657. [Link][21]
  • A, A. (2014). Bioassays for anticancer activities. Semantic Scholar. [Link][16]
  • El-Sayed, N. F., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1649-1663. [Link][28]
  • Giddens, A. C., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1017-1022. [Link][29]
  • Darzynkiewicz, Z., et al. (2018).
  • El-Sayed, N. F., et al. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences, 127, 181-193. [Link][23]
  • Li, Y., et al. (2022). Guideline for anticancer assays in cells. Food Science and Human Wellness, 11(4), 759-768. [Link][31]
  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in molecular biology (Clifton, N.J.), 661, 149-160. [Link][32]
  • Mallisetty, M. N., et al. (2023). Design, Synthesis of Some New Scaffolds based on Pyrrolyl-Pyridines as Potential Anticancer Agents. Asian Journal of Chemistry, 35(2), 468-474. [Link][18]
  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12644-12650. [Link][33]
  • Norman, P. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802.
  • Wang, J., et al. (2008). 3D-QSAR Analysis on Pyrrolopyridine Analogs as Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors. Letters in Drug Design & Discovery, 5(5), 346-352. [Link][34]
  • Al-Amiery, A. A., et al. (2024). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. Molecules, 29(1), 1. [Link][17]
  • Singh, P., et al. (2024). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Current Organic Chemistry, 28(1), 1. [Link][35]
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(52), 32938-32951. [Link][12]
  • Soror, S., et al. (2019). Novel Antiviral Compounds against Gastroenteric Viral Infections. Semantic Scholar. [Link][36]
  • Kankala, S., & Pasala, C. (2025). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors.
  • Karatas, M. O., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(1), 1234-1246. [Link][13]
  • Kim, J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic Chemistry, 118, 105476. [Link][10]
  • Wójcicka, A., & Redzicka, A. (2022). Biologically active pyrrolopyridine hybrid molecules.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link][3]
  • Asghari, S., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Synthesis, 18(5), 491-513. [Link][39]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link][40]
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link][41]
  • Beteringhe, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link][42]

Sources

Introduction: The Emergence of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of 1H-Pyrrolo[3,2-c]pyridine Inhibitors for Therapeutic Development

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The 1H-pyrrolo[3,2-c]pyridine core is one such structure that has garnered significant interest from medicinal chemists due to its versatile pharmacological activities, particularly its anticancer potential.[1][2] This azaindole isomer serves as a rigid and synthetically accessible foundation for developing inhibitors that target a range of critical proteins implicated in disease.

This technical guide offers a comprehensive exploration into the discovery of 1H-pyrrolo[3,2-c]pyridine inhibitors, designed for researchers, scientists, and drug development professionals. We will dissect the strategic design principles, detail the synthetic pathways, and elucidate the primary mechanisms of action, focusing on two prominent examples: inhibition of tubulin polymerization and FMS kinase. By synthesizing field-proven insights with rigorous scientific data, this guide aims to provide a self-validating framework for understanding and advancing the therapeutic potential of this remarkable scaffold.

Chapter 1: Rational Design & Synthesis Strategy

The successful development of novel inhibitors often hinges on a logical and insightful design strategy. The 1H-pyrrolo[3,2-c]pyridine scaffold has been masterfully employed using techniques like configuration constraint and bioisosteric replacement to generate potent and selective compounds.

The Rationale: A Configuration-Constrained Approach

A compelling example of rational design is the development of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors.[3] The design was inspired by Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine site. However, the therapeutic utility of CA-4 is hampered by its poor stability and bioavailability, largely due to the geometric instability of its cis-stilbene bridge.

The core innovation was to replace the flexible cis-olefin bond of CA-4 with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold.[1][3] This "configuration-constrained" strategy locks the molecule into a bioactive conformation, aiming to enhance binding affinity and improve drug-like properties. This approach demonstrates a causal link between structural rigidity and maintained biological activity, a key principle in modern drug design.

General Synthetic Pathway

The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines is a multi-step process that provides a versatile route to a diverse library of compounds.[1] The pathway demonstrates a logical progression from simple starting materials to the complex core scaffold, followed by diversification.

This protocol outlines the synthesis of a key intermediate used for further diversification via cross-coupling reactions.

  • Step 1: Oxidation. Commercially available 2-bromo-5-methylpyridine (11) is reacted with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide (12).

  • Step 2: Nitration. The resulting oxide (12) is treated with fuming nitric acid in sulfuric acid to introduce a nitro group, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide (13).

  • Step 3: Enamine Formation. Intermediate 13 is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to afford the key enamine intermediate (14).

  • Step 4: Reductive Cyclization. The enamine (14) undergoes reductive cyclization in the presence of iron powder and acetic acid to construct the pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).[1]

  • Step 5: N-Arylation. The core scaffold (15) is then coupled with 3,4,5-trimethoxyphenylboronic acid. The reaction mixture, containing potassium carbonate, pyridine, and copper (II) acetate in 1,4-dioxane, is heated in a microwave reactor at 85°C for 30 minutes to produce the N-arylated intermediate, 6-bromo-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16).[1]

This intermediate (16) serves as a versatile precursor for introducing a wide variety of aryl groups at the 6-position via Suzuki coupling, allowing for extensive Structure-Activity Relationship (SAR) studies.

G cluster_synthesis Synthetic Workflow for 1H-Pyrrolo[3,2-c]pyridine Core Start 2-bromo-5-methylpyridine (11) Step1 Oxidation (m-CPBA) Start->Step1 Intermediate12 2-bromo-5-methylpyridine-1-oxide (12) Step1->Intermediate12 Step2 Nitration (HNO3/H2SO4) Intermediate12->Step2 Intermediate13 2-bromo-5-methyl-4-nitropyridine 1-oxide (13) Step2->Intermediate13 Step3 Enamine Formation (DMF-DMA) Intermediate13->Step3 Intermediate14 Key Enamine Intermediate (14) Step3->Intermediate14 Step4 Reductive Cyclization (Fe/AcOH) Intermediate14->Step4 Intermediate15 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) Step4->Intermediate15 Step5 N-Arylation (Suzuki Coupling) Intermediate15->Step5 Intermediate16 Key Intermediate (16) Step5->Intermediate16 Step6 Diversification (Suzuki Coupling) Intermediate16->Step6 Final Target Compounds (10a-t) Step6->Final

Caption: Synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.

Chapter 2: Mechanism of Action I - Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton essential for cell division, motility, and intracellular transport.[3] Their indispensable role in mitosis makes them a highly successful and attractive target for the development of anticancer drugs.[3]

Binding at the Colchicine Site and Disruption of Microtubule Dynamics

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization that function by binding to the colchicine-binding site on β-tubulin.[3][4] Molecular modeling suggests that these compounds form key hydrogen bonds with residues such as Thrα179 and Asnβ349 within this site.[4] By occupying this pocket, the inhibitors disrupt the delicate equilibrium between tubulin polymerization and depolymerization. This interference with microtubule dynamics leads to mitotic arrest, as the cell is unable to form a functional mitotic spindle.

Cellular Consequences: G2/M Arrest and Apoptosis

The disruption of microtubule function triggers a cascade of cellular events. Immunostaining assays with potent compounds from this series, such as 10t , have visually confirmed a remarkable disruption of the microtubule network at nanomolar concentrations.[3][4] This disruption activates the spindle assembly checkpoint, leading to a significant arrest of cells in the G2/M phase of the cell cycle.[4] Prolonged mitotic arrest ultimately culminates in the induction of apoptosis (programmed cell death), the desired outcome for an anticancer agent.[4]

G cluster_moa Cellular Mechanism of Tubulin Polymerization Inhibitors Drug 1H-Pyrrolo[3,2-c]pyridine Inhibitor Binding Binds to Colchicine Site on β-Tubulin Drug->Binding Polymerization Inhibition of Tubulin Polymerization Binding->Polymerization Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Cellular mechanism of 1H-pyrrolo[3,2-c]pyridine tubulin inhibitors.

Key Experimental Protocols & Data

This assay is a foundational step to determine the cytotoxic effects of the synthesized compounds.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa cervical cancer, SGC-7901 gastric cancer, and MCF-7 breast cancer) are seeded into 96-well plates and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (and a positive control like Combretastatin A-4) and incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: The supernatant is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

This protocol quantifies the effect of the compounds on cell cycle progression.

  • Treatment: Cells (e.g., HeLa) are treated with the test compound at concentrations corresponding to 1x, 2x, and 3x its IC₅₀ value for 24 hours. A control group is treated with 0.1% DMSO.[3]

  • Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is quantified.

  • Analysis: A significant increase in the percentage of cells in the G2/M phase compared to the control group indicates mitotic arrest. For example, compound 10t caused a dose-dependent increase in G2/M arrested HeLa cells, from 3.8% in the control group to 67.3% at 3x IC₅₀.[3]

Structure-Activity Relationship (SAR) and Data Summary

Systematic modification of the 1H-pyrrolo[3,2-c]pyridine scaffold has yielded crucial insights into the structural requirements for potent antiproliferative activity. The general structure consists of a 1-(3,4,5-trimethoxyphenyl) 'A-ring' and a 6-aryl 'B-ring'.

Compound IDB-Ring SubstituentHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl0.450.580.62
10k 4-Ethoxyphenyl0.330.410.49
10m 4-Chlorophenyl0.280.350.41
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)0.010.010.01

Data extracted from Wang, C., et al. (2024).[3]

The SAR analysis reveals that:

  • The 1-(3,4,5-trimethoxyphenyl) group, mimicking the A-ring of CA-4, is critical for activity.

  • The nature of the B-ring significantly influences potency. Introducing an indolyl moiety at the 6-position, as in compound 10t , resulted in the most potent activities across all tested cell lines, with IC₅₀ values ranging from 0.12 to 0.21 µM.[3]

  • This suggests that the electronic and steric properties of the B-ring are key determinants for optimal interaction with the colchicine-binding site.

Chapter 3: Mechanism of Action II - FMS Kinase Inhibition

The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold extends beyond tubulin. It also serves as a foundation for potent inhibitors of FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R).[2] FMS is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[2] Its overexpression is linked to various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders like rheumatoid arthritis, making it a valuable therapeutic target.[2]

Diarylureas and Diarylamides as Potent FMS Inhibitors

A series of diarylamide and diarylurea derivatives built upon the 1H-pyrrolo[3,2-c]pyridine scaffold were investigated for their FMS inhibitory potential.[2] This work led to the discovery of compounds with nanomolar potency, significantly exceeding that of the initial lead compound.

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of FMS kinase.

  • Assay Setup: The assay is typically performed in a 10-dose duplicate format, starting with a high concentration (e.g., 81 µM) followed by threefold serial dilutions.[2]

  • Incubation: The test compounds are incubated with purified FMS kinase enzyme.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP and a suitable substrate.

  • Detection: The extent of substrate phosphorylation is measured, often using radiometric or fluorescence-based methods, to determine the level of kinase activity.

  • IC₅₀ Calculation: The IC₅₀ value, representing the concentration at which the compound inhibits 50% of the enzyme's activity, is calculated.

SAR and Data Summary for FMS Inhibitors

The investigation yielded compound 1r as a highly potent and selective FMS kinase inhibitor.[2]

Compound IDFMS Kinase IC₅₀ (nM)BMDM IC₅₀ (nM)OVCAR-3 (Ovarian) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)
KIST101029 (Lead) 961950.290.400.31
1e 60N/AN/AN/AN/A
1r 30840.150.230.17

Data extracted from Abdel-Halim, H., et al. (2018).[2]

Key SAR insights include:

  • Compound 1r , featuring a primary amino group, a meta-disubstituted central phenyl ring, an amide linker, and a terminal 4'-morpholino-3'-(trifluoromethyl)phenyl ring, was the most potent analog.[2]

  • It was 3.2 times more potent against FMS kinase than the lead compound.[2]

  • Crucially, 1r demonstrated high selectivity. When tested against a panel of 40 kinases, it showed 81% inhibition of FMS at 1 µM, while inhibition of other kinases like FLT3 and c-MET was significantly lower (42% and 40%, respectively), indicating over 33-fold selectivity for FMS.[2]

  • In cellular assays, 1r potently inhibited the proliferation of bone marrow-derived macrophages (BMDMs) and a panel of cancer cell lines with IC₅₀ values in the nanomolar to low-micromolar range.[2] It also showed favorable selectivity for cancer cells over normal fibroblasts.[2]

Chapter 4: Conclusion and Future Directions

The discovery of 1H-pyrrolo[3,2-c]pyridine inhibitors exemplifies a successful paradigm in modern drug discovery, progressing from rational design and scaffold hopping to the identification of potent, mechanism-defined therapeutic candidates. This scaffold's ability to effectively target distinct and critical proteins like tubulin and FMS kinase underscores its status as a privileged structure in medicinal chemistry.

The potent compounds identified, such as the tubulin inhibitor 10t and the FMS kinase inhibitor 1r , serve as promising leads for further preclinical and clinical development. Future optimization efforts will likely focus on:

  • Improving Pharmacokinetic Properties: Fine-tuning the structure to enhance absorption, distribution, metabolism, and excretion (ADME) profiles, thereby improving oral bioavailability and in vivo efficacy.

  • Bioisosteric Replacement: Employing bioisosteric replacement strategies, where one atom or group is exchanged for another with similar properties, to navigate new chemical space, improve potency, reduce off-target toxicity, and secure novel intellectual property.[5][6]

  • Exploring New Targets: Expanding the application of the 1H-pyrrolo[3,2-c]pyridine scaffold to inhibit other relevant biological targets, leveraging the extensive synthetic and SAR knowledge base already established.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
  • Abou-Seri, S. M., El-Sisi, N. S., & Abouzid, K. A. M. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 24(23), 4248.
  • Disdier, C., et al. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 26(11), 3379.
  • Abdel-Halim, H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1139-1151.
  • Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12194-12217.
  • Ma, H., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 586-593.
  • Szymańska, E., & Giebułtowicz, J. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(21), 7247.
  • Wang, X., et al. (2023). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Tondi, D., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364.
  • SpiroChem. Bioisosteric Replacement Strategies.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 11(33), 20651-20661.
  • Wójcicka, A., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5910.
  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2532-2543.
  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390.
  • Cherukupalli, S., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 14(11), 1083.
  • Park, K. D., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(14), 4697-4701.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.

Sources

The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure for the Development of Targeted Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-c]pyridine core, an isomeric form of azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective modulators of critical biological pathways. While specific, simple derivatives like 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine serve primarily as versatile chemical intermediates, the broader class of compounds derived from this core has yielded potent inhibitors targeting protein kinases, microtubule dynamics, and developmental signaling pathways. This guide provides a detailed examination of the primary mechanisms of action associated with substituted 1H-pyrrolo[3,2-c]pyridine derivatives, offering field-proven experimental workflows and data-driven insights for researchers in drug discovery. We will explore its role in the inhibition of key oncogenic kinases like FMS and MPS1, its function as a microtubule-destabilizing agent, and its potential in other therapeutic areas, underscoring the strategic importance of this scaffold in developing next-generation therapeutics.

The 1H-Pyrrolo[3,2-c]pyridine Core: A Foundation for Drug Discovery

Chemical Properties and Significance

The 1H-pyrrolo[3,2-c]pyridine scaffold is a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring. This arrangement provides a rigid, planar structure with a unique distribution of hydrogen bond donors and acceptors, making it an ideal foundation for creating molecules that can fit into well-defined binding pockets of protein targets. Its "privileged" status stems from its repeated appearance in compounds that exhibit high affinity and specificity for diverse biological targets, particularly protein kinases.[1][2]

The Role of this compound as a Versatile Synthetic Intermediate

The specific compound, this compound, is a strategically important starting material for chemical synthesis. The distinct reactivity of the chloro and iodo substituents allows for sequential, site-selective cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This enables the systematic and combinatorial elaboration of the core scaffold, providing medicinal chemists with a powerful tool to explore the structure-activity relationships (SAR) required to optimize potency, selectivity, and pharmacokinetic properties. The availability of such intermediates is a critical first step in many drug discovery campaigns.[3]

Mechanism of Action I: Kinase Inhibition

The pyrrolo[3,2-c]pyridine scaffold has proven to be a highly effective ATP-competitive kinase inhibitor core. By functionalizing the scaffold, derivatives have been developed to target distinct kinases with high potency.

Targeting FMS Kinase (CSF-1R)

Colony-stimulating factor-1 receptor (FMS) is a receptor tyrosine kinase whose overexpression and signaling are implicated in various cancers and inflammatory disorders like rheumatoid arthritis.[1] Pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.[1]

Upon binding of its ligand (CSF-1 or IL-34), FMS dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes the proliferation and survival of monocyte/macrophage lineage cells. Inhibition of FMS blocks this initial signaling event.

FMS_Pathway cluster_membrane Cell Membrane FMS FMS Receptor FMS_dimer FMS Dimer (Phosphorylated) FMS->FMS_dimer Dimerizes & Autophosphorylates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FMS_dimer->Downstream Activates Ligand CSF-1 / IL-34 Ligand->FMS Binds Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS_dimer Inhibits (ATP-competitive) Response Cell Proliferation & Survival Downstream->Response Leads to

Caption: FMS kinase signaling and point of inhibition.

The following protocol outlines a robust, self-validating method for determining the in vitro potency (IC₅₀) of a test compound against FMS kinase.

Principle: This is a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP preserved due to inhibition).

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. Causality: This buffer composition mimics physiological conditions and ensures the stability and activity of the kinase.

    • FMS Enzyme: Reconstitute recombinant human FMS kinase in the kinase buffer to a working concentration of 2x the final desired concentration (e.g., 2 nM).

    • Substrate: Prepare a 2x working solution of a suitable peptide substrate (e.g., poly(Glu,Tyr) 4:1) in the kinase buffer.

    • ATP Solution: Prepare a 2x ATP solution in the kinase buffer. The concentration should be equal to the Michaelis-Menten constant (Km) for the specific enzyme batch to ensure competitive binding assessment.

    • Test Compound: Prepare a serial dilution of the pyrrolo[3,2-c]pyridine derivative in 100% DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound solution to the appropriate wells. For control wells, add 2.5 µL of buffer with DMSO (negative control, 100% activity) or a known potent inhibitor (positive control, 0% activity).

    • Add 2.5 µL of the 2x FMS enzyme solution to all wells except the "no enzyme" control.

    • Add 5 µL of the 2x substrate/ATP mixture to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 10 µL of a commercial kinase-glow reagent (e.g., Kinase-Glo® Luminescent Kinase Assay) to all wells to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes in the dark.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the normalized percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Studies have identified several potent FMS inhibitors based on this scaffold.[1]

Compound IDModifications on Pyrrolo[3,2-c]pyridine CoreFMS Kinase IC₅₀ (nM)
1e Complex diarylamide substitutions60
1r Alternative diarylamide substitutions30
KIST101029 Lead compound with diarylamide structure96

Data synthesized from El-Gamal, M.I. et al. (2018).[1]

Targeting Monopolar Spindle 1 (MPS1) Kinase

MPS1 is a critical dual-specificity kinase that governs the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring proper chromosome segregation during mitosis.[2] Its overexpression is common in tumors with chromosomal instability, making it a key oncology target. The 1H-pyrrolo[3,2-c]pyridine scaffold was identified through high-throughput screening as a potent starting point for MPS1 inhibitors.[2] Optimized compounds from this series demonstrate high potency and selectivity, leading to mitotic arrest and cell death in cancer cells.

Mechanism of Action II: Disruption of Microtubule Dynamics

More recently, a distinct class of 1H-pyrrolo[3,2-c]pyridine derivatives was designed to act as microtubule-targeting agents, a clinically validated anti-cancer strategy.

Inhibition of Tubulin Polymerization

These derivatives function as inhibitors of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[4][5][6] This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics, which are essential for forming the mitotic spindle, leads to cell cycle arrest and subsequent apoptosis.[4]

Cellular Consequence: G2/M Cell Cycle Arrest and Apoptosis

By disrupting the mitotic spindle, these compounds activate the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[6]

Tubulin_Pathway Tubulin α/β-Tubulin Heterodimers Microtubules Dynamic Microtubules (Mitotic Spindle) Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->Tubulin Binds to Colchicine Site Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest triggers

Caption: Mechanism of microtubule disruption and apoptosis induction.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Principle: This assay measures the change in light scattering or fluorescence as tubulin monomers polymerize into microtubules. An inhibitor will prevent this change.

Detailed Protocol:

  • Reagent Preparation:

    • Tubulin: Use >99% pure tubulin (bovine brain). Reconstitute in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • GTP Stock: Prepare a 10 mM stock of GTP.

    • Test Compound: Prepare serial dilutions in a suitable buffer with a low percentage of DMSO.

  • Assay Procedure:

    • Pre-warm a fluorescence plate reader to 37°C.

    • In a 96-well plate, add the test compound, buffer, and tubulin.

    • Incubate the plate at 37°C for 1-2 minutes to equilibrate.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately begin reading the fluorescence (e.g., using a fluorescence-based kit) or absorbance/light scatter (at 340 nm) every minute for 60-90 minutes.

    • Self-Validation: Include a positive control (e.g., colchicine or nocodazole) and a negative control (DMSO vehicle). A polymerization enhancer (e.g., paclitaxel) can also be used to validate the system.

  • Data Analysis:

    • Plot the fluorescence/absorbance versus time.

    • The rate of polymerization and the maximum point of polymerization (Vmax) can be calculated.

    • Compare the curves of the treated samples to the DMSO control to determine the extent of inhibition.

Other Emerging Mechanisms

The versatility of the pyrrolo[3,2-c]pyridine scaffold extends to other biological systems.

  • Hedgehog Pathway Inhibition: A related scaffold, pyrrolo[3,2-c]quinoline-4-one, was found to inhibit the Hedgehog signaling pathway by suppressing Gli1 mRNA expression, a key downstream effector.[7] This pathway is a critical regulator of embryonic development and its aberrant activation is linked to cancers like medulloblastoma.[7]

  • Anti-platelet Aggregation: Early studies demonstrated that certain pyrrolo[3,2-c]pyridine derivatives, designed as isosteres of the drug ticlopidine, inhibit ADP-induced aggregation of human platelets, suggesting a potential role in developing antithrombotic agents.[8]

Conclusion: A Scaffold with Diverse Therapeutic Potential

The 1H-pyrrolo[3,2-c]pyridine core is a testament to the power of privileged scaffolds in drug discovery. Its rigid, yet highly adaptable, structure has allowed for the development of potent and selective inhibitors against diverse and critical targets, from the ATP-binding pockets of kinases like FMS and MPS1 to the colchicine-binding site of tubulin. The continued exploration of this chemical space, enabled by versatile intermediates such as this compound, promises to yield novel therapeutic agents for oncology, inflammatory diseases, and beyond. This guide provides the foundational understanding and methodological framework for researchers to effectively harness the potential of this remarkable scaffold.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
  • Guilbaud, N., Maffrand, J. P., Roquet, F., & Eloy, F. (1990). Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. Il Farmaco, 45(11), 1205-1215. [Link]
  • Sławiński, J., & Szafrański, K. (2021).
  • El-Gamal, M. I., Al-Said, M. S., Abdel-Maksoud, M. S., Al-Gamal, K. M., Naglah, A. M., Al-Omair, M. A., ... & Choi, H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
  • Semantic Scholar. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]
  • PubMed. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
  • Cusabio. This compound. [Link]
  • PubChem. 4-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine. [Link]
  • Ostrovska, G., Vasylenko, O., Komykhov, S., Gornostaeva, E., Kyselova, O., & Kholodnyak, S. (2016). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Bioorganic & medicinal chemistry letters, 26(16), 4041-4045. [Link]
  • Collins, I., Caldwell, J. J., Andre, F., Arkenau, H. T., Biondina, M., Gresta, D., ... & Garrett, M. D. (2014). Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). Journal of medicinal chemistry, 57(5), 1964-1977. [Link]
  • ResearchGate. (2021).
  • Sławiński, J., & Szafrański, K. (2021).
  • Widi, A. S., Kinoshita, T., Oikawa, M., Suzuki, M., Tanabe, K., & Sakamoto, S. (2012). Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors. Bioorganic & medicinal chemistry letters, 22(17), 5521-5524. [Link]
  • Lee, J., Lee, J., Kim, H. R., Lee, J., Choi, H., Lee, C. O., & Lee, K. W. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. Biological & pharmaceutical bulletin, 36(8), 1335-1342. [Link]
  • Zhang, M. L., & Chen, S. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. [Link]

Sources

Methodological & Application

Application Note: Strategic Functionalization of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine via Chemoselective Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous biologically active compounds.[1][2] Its derivatives have demonstrated potential as kinase inhibitors for anticancer therapy, agents targeting tubulin polymerization, and inhibitors of platelet aggregation.[2][3][4][5][6] The ability to precisely and efficiently introduce molecular diversity to this core is paramount in medicinal chemistry and drug discovery.

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a versatile starting material designed for sequential, site-selective functionalization. This guide provides an in-depth analysis and detailed protocols for leveraging the Suzuki-Miyaura cross-coupling reaction to selectively modify the C-3 position, paving the way for further diversification at the C-4 position.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The key to strategically using this compound lies in the differential reactivity of its two halogen substituents in the palladium-catalyzed Suzuki-Miyaura coupling. The reaction's first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[7][8]

The strength of the C-X bond is the decisive factor:

  • C-I Bond: Weaker, more polarized, and thus significantly more reactive towards oxidative addition.

  • C-Cl Bond: Stronger and less reactive, typically requiring more forcing conditions or highly specialized, electron-rich ligands to activate.[7]

This reactivity difference allows for the highly chemoselective Suzuki-Miyaura coupling at the C-3 iodo position under standard conditions, leaving the C-4 chloro group intact for subsequent cross-coupling reactions or other nucleophilic substitutions.[9]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle.[8][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyrrolopyridine, forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the Pd(II) complex. This step is facilitated by a base, which activates the organoboron species.[12]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi_complex Ar-Pd(II)(I)L₂ pd0->pdi_complex Oxidative Addition diaryl_pd Ar-Pd(II)(R)L₂ pdi_complex->diaryl_pd Transmetalation diaryl_pd->pd0 Reductive Elimination product Ar-R (Product) diaryl_pd->product start Ar-I (Substrate) boronic R-B(OH)₂ + Base boronic->pdi_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Scientist's Guide

The success of the Suzuki coupling hinges on the judicious selection of four key components: catalyst, ligand, base, and solvent.

Palladium Catalyst & Ligand Selection

For heteroaryl halides, the choice of ligand is often more critical than the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). The ligand stabilizes the palladium center and modulates its reactivity.

  • Traditional Ligands: For highly reactive C-I bonds, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective and is often used as a starting point.[8]

  • Advanced Ligands: For less reactive systems or to ensure high efficiency, bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[13] Ligands like SPhos, XPhos, and DavePhos promote rapid oxidative addition and reductive elimination, leading to higher turnover numbers and broader substrate scope.[13][14] These are particularly useful for ensuring the C-Cl bond remains unreactive.

The Role of the Base

The base is essential for activating the boronic acid to facilitate transmetalation.[12] The choice of base can significantly impact yield.

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Potassium carbonate (K₂CO₃) is a reliable choice for many systems.[15][16] Cesium carbonate (Cs₂CO₃) is more soluble and basic, often succeeding where other carbonates fail.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling with heteroaryl halides and can be crucial for challenging transformations.[8][12]

Solvent Systems

Suzuki reactions are versatile and can be run in various solvents, often with a small amount of water to aid in dissolving the inorganic base.[10]

  • Ethereal Solvents (Dioxane, THF): 1,4-Dioxane or Tetrahydrofuran (THF), typically in a mixture with water (e.g., 4:1 or 5:1), are very common and effective.[8][15]

  • Aromatic Solvents (Toluene): Toluene is another excellent choice, especially for reactions requiring higher temperatures.[10]

  • Polar Aprotic Solvents (DMF): N,N-Dimethylformamide (DMF) can also be used and is effective at solubilizing reagents.[10]

Experimental Protocols

Safety: this compound is classified as acutely toxic if swallowed and can cause serious eye damage. Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for coupling with standard aryl- and heteroarylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound (e.g., 278 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-chloro-3-aryl-1H-pyrrolo[3,2-c]pyridine product.

Workflow cluster_workflow General Experimental Workflow setup 1. Reaction Setup - Pyrrolopyridine Substrate - Boronic Acid - Base degas 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->degas add_cat 3. Add Catalyst & Solvent (Degassed) degas->add_cat react 4. Heat & Stir (e.g., 90-100 °C) add_cat->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Extraction) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Data Summary & Expected Outcomes

The following table provides a summary of typical conditions and expected outcomes for the selective Suzuki coupling at the C-3 position. Yields are illustrative and will vary based on the specific boronic acid and precise reaction conditions.

Coupling Partner (R-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O9012High
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O9012High
4-Trifluoromethylphenylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Toluene/H₂O1008Moderate to High
3-Pyridylboronic acidPd(dppf)Cl₂ (5%)Cs₂CO₃DMF/H₂O10016Moderate
Thiophene-2-boronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Dioxane/H₂O906High

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Ineffective base/solvent.Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.
Protodeboronation (Boronic acid replaced by -H)Presence of excess water or acid; Reaction temperature too high or time too long.Use anhydrous solvents (if possible with a base like K₃PO₄); minimize water content. Reduce reaction time and monitor carefully.
Homocoupling of Boronic Acid Oxygen contamination in the reaction mixture.Improve degassing technique (e.g., freeze-pump-thaw cycles for sensitive reactions).
Reaction at C-Cl Position Reaction conditions are too harsh; Highly active catalyst system.Lower the reaction temperature. Switch to a less active catalyst system (e.g., use Pd(PPh₃)₄ instead of a Buchwald system if selectivity is an issue).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the selective functionalization of this compound. By exploiting the inherent difference in C-I and C-Cl bond reactivity, researchers can reliably introduce a wide array of aryl and heteroaryl substituents at the C-3 position. This chemoselective approach preserves the C-4 chloro handle for subsequent transformations, enabling a modular and efficient strategy for building libraries of complex pyrrolopyridine derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
  • Fors, B. P., et al. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Szafraniec-Szczęsny, J., et al. (2021).
  • Hassan, G. S., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Mavel, S., et al. (2000).
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
  • Cusabio. This compound. [Link]
  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]
  • Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]
  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
  • ResearchGate. Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)
  • D’Souza, D. M., & Müller, T. J. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC - NIH. [Link]
  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

Sources

Application Notes and Protocols for Selective Cross-Coupling Reactions of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine scaffold is a highly valuable and versatile building block in contemporary medicinal chemistry and materials science. Its dihalogenated nature, featuring two distinct carbon-halogen bonds, presents a unique opportunity for sequential and site-selective functionalization. This allows for the controlled and divergent synthesis of complex molecular architectures, making it a privileged starting material for creating libraries of compounds in drug discovery programs.[1][2] The key to unlocking its synthetic potential lies in exploiting the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the principles governing this chemoselectivity and offers detailed, field-proven protocols for three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The methodologies are designed to be robust and adaptable, empowering researchers to efficiently access a wide array of novel 3,4-disubstituted-1H-pyrrolo[3,2-c]pyridine derivatives.

The Principle of Chemoselective Functionalization

The ability to selectively functionalize one halogen site over another on the same molecule is governed by the relative rates of the initial oxidative addition step in the palladium catalytic cycle.[3] The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the energy barrier for palladium(0) to insert into the C-I bond is significantly lower than that for the C-Cl bond.[4] This intrinsic reactivity difference (I >> Br > Cl) allows for precise, selective coupling at the C-3 position (iodo) under carefully controlled conditions, leaving the C-4 chloro substituent untouched for subsequent transformations. This stepwise approach is a powerful strategy for rapid molecular diversification.[5]

G cluster_0 Step 1: Selective C-3 Functionalization cluster_1 Step 2: C-4 Functionalization start This compound intermediate 3-Substituted-4-chloro-1H-pyrrolo[3,2-c]pyridine start->intermediate Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald) Conditions favor C-I activation final 3,4-Disubstituted-1H-pyrrolo[3,2-c]pyridine intermediate->final Second Cross-Coupling or SNAr More forcing conditions may be needed for C-Cl activation

Caption: Logical workflow for sequential scaffold diversification.

I. Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds, valued for its mild conditions and high functional group tolerance.[6] For this compound, it provides a reliable route to install aryl or heteroaryl groups selectively at the C-3 position.

Protocol: Selective Suzuki-Miyaura Coupling at C-3

This protocol details a general procedure for the selective coupling of an arylboronic acid at the C-3 position.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst: e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand

  • Base: e.g., K₂CO₃, Cs₂CO₃ (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent: e.g., 1,4-Dioxane/Water (4:1), DMF, or Toluene

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 3-aryl-4-chloro-1H-pyrrolo[3,2-c]pyridine product.

G setup 1. Setup Add solids (substrate, boronic acid, base) to flask. catalyst 2. Catalyst Add Pd(PPh₃)₄. setup->catalyst inert 3. Inerting Evacuate & backfill with Ar/N₂ (3x). catalyst->inert solvent 4. Solvent Add degassed dioxane/water. inert->solvent react 5. Reaction Heat at 80-100 °C. Monitor by LC-MS. solvent->react workup 6. Work-up Cool, dilute, extract. react->workup purify 7. Purification Column chromatography. workup->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Data Summary: Suzuki-Miyaura Reaction Conditions
Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Ref.
Phenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2.5)Dioxane/H₂O1004[7]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O9012[7]
(4-(hydroxymethyl)phenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.5)Dioxane/H₂O809[7]
Pyridine-3-boronic acidPdCl₂(dppf) (5)-Cs₂CO₃ (2.0)DMF1006N/A

Note: Conditions for pyridine-3-boronic acid are representative and may require optimization.

II. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to synthetically valuable arylalkynes and conjugated enynes.[8][9] This reaction typically employs a dual-catalyst system of palladium and copper(I).[10] For the target scaffold, this method selectively introduces an alkynyl moiety at the C-3 position.

Protocol: Selective Sonogashira Coupling at C-3

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst: e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) co-catalyst: Copper(I) iodide (CuI) (4-10 mol%)

  • Base: A suitable amine, e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous, degassed solvent: e.g., THF or DMF

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (CuI, 5 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., TEA, 3.0 eq). Finally, add the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reactions are often complete within 1-6 hours.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

G setup 1. Setup Add substrate & catalysts (Pd/Cu) to flask. inert 2. Inerting Evacuate & backfill with Ar/N₂ (3x). setup->inert reagents 3. Reagents Add solvent (THF), base (TEA), & alkyne. inert->reagents react 4. Reaction Stir at RT to 60 °C. Monitor by TLC. reagents->react workup 5. Work-up Filter through Celite, concentrate. react->workup purify 6. Purification Column chromatography. workup->purify

Caption: General workflow for Sonogashira coupling.

Data Summary: Sonogashira Reaction Conditions
Coupling PartnerPd Catalyst (mol%)Cu(I) Source (mol%)Base (eq)SolventTemp (°C)Time (h)Ref.
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEA (3.0)THFRT2[8]
TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (8)DIPA (3.0)DMF504[8][9]
1-HeptynePd(PPh₃)₂Cl₂ (2.5)CuI (5)TEA (2.5)THF403[11]
3-EthynylpyridinePd(PPh₃)₂Cl₂ (3)CuI (6)TEA (3.0)DMF605[12]

III. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a transformative palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[13][14][15] The reaction's broad scope allows for the coupling of aryl halides with a vast array of primary and secondary amines.[16] When applied to this compound, this reaction must be approached with care, as the pyrrole N-H is acidic and can interfere with the catalytic cycle. N-H protection may be required for optimal results, especially with less reactive amines or when proceeding to a second coupling at the C-4 position.[17]

Protocol: Selective Buchwald-Hartwig Amination at C-3

Materials:

  • This compound (or its N-protected analogue)

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst: e.g., Pd₂(dba)₃ or a G3/G4 precatalyst (1-3 mol%)

  • Phosphine Ligand: e.g., Xantphos, RuPhos, or BINAP (2-6 mol%)

  • Base: Strong, non-nucleophilic base, e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5 - 2.5 eq)

  • Anhydrous, degassed solvent: e.g., Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Glovebox Setup: Inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOt-Bu, 2.0 eq) to an oven-dried vial or Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Remove the sealed vessel from the glovebox and add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain the 3-amino-4-chloro-1H-pyrrolo[3,2-c]pyridine derivative.

G setup 1. Setup (Glovebox) Add catalyst, ligand, base, substrate, amine. solvent 2. Solvent Add degassed Toluene or Dioxane. setup->solvent react 3. Reaction Heat at 80-110 °C. Monitor by LC-MS. solvent->react workup 4. Work-up Cool, quench with aq. NH₄Cl, extract. react->workup purify 5. Purification Column chromatography. workup->purify

Caption: General workflow for Buchwald-Hartwig amination.

Data Summary: Buchwald-Hartwig Amination Conditions
Amine Coupling PartnerPd Precatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Ref.
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (2.0)Toluene10012[3][16]
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Dioxane11018[14]
BenzylamineG3-XPhos (2)-Cs₂CO₃ (2.0)Toluene908[14]
N-MethylbenzylaminePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.5)Dioxane10024[17]

Key Consideration: N-H Protection The pyrrole N-H proton is weakly acidic and can be deprotonated by strong bases used in Buchwald-Hartwig aminations (like NaOt-Bu), potentially leading to side reactions or catalyst inhibition. For challenging couplings or multi-step sequences, protection of the pyrrole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxy)methyl) or TBDMS is often essential for achieving high yields and clean reactions.[17] The protecting group can be removed in a subsequent step.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.White Rose Research Online.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.PubMed Central.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.PubMed Central.
  • Buchwald–Hartwig amin
  • Flow Chemistry: Sonogashira Coupling.ThalesNano.
  • Sonogashira coupling.Wikipedia.
  • Sonogashira Coupling.Organic Chemistry Portal. [Link]
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.BenchChem.
  • Advances in Cross-Coupling Reactions.MDPI.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.BenchChem.
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal. [Link]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.NTNU Open.
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling.Chemistry LibreTexts.
  • Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.BenchChem.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.PubMed Central.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Sources

Application Notes & Protocols for 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the evaluation of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine as a potential kinase inhibitor. This document provides a scientific rationale for its investigation, proposes potential kinase targets, and offers detailed protocols for its characterization.

Introduction: The Rationale for Investigating this compound

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrrolo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic system for the development of novel kinase inhibitors. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, underscoring the potential of this compound as a candidate for kinase-targeted drug discovery.

The rationale for investigating this specific compound is rooted in the established biological activity of structurally related molecules. For instance, various pyrrolo[3,2-c]pyridine derivatives have shown potent inhibition of FMS kinase and Monopolar Spindle 1 (MPS1) kinase, both of which are implicated in cancer and inflammatory diseases.[1][2] The chloro and iodo substitutions on the pyrrolo[3,2-c]pyridine core of the title compound offer unique electronic and steric properties that can be exploited to achieve high affinity and selectivity for specific kinase targets.

Potential Kinase Targets and Mechanism of Action

Based on the existing literature for the pyrrolo[3,2-c]pyridine scaffold, several kinases are proposed as potential targets for this compound.

  • FMS Kinase (CSF-1R): This receptor tyrosine kinase is a key regulator of macrophage development and function and is implicated in various cancers and inflammatory conditions.[1]

  • Monopolar Spindle 1 (MPS1) Kinase: A critical component of the spindle assembly checkpoint, MPS1 is overexpressed in many human cancers and represents a key therapeutic target.[2]

  • Other Potential Targets: The broader class of pyrrolopyrimidines has shown activity against a range of kinases, including EGFR, Her2, and VEGFR2, suggesting that this compound could also be screened against these and other relevant kinases.[3][4]

The proposed mechanism of action for this compound is competitive inhibition at the ATP-binding site of the target kinase. The pyrrolo[3,2-c]pyridine core can mimic the purine ring of ATP, allowing it to dock within the active site. The chloro and iodo substituents can then form specific interactions with amino acid residues in the kinase domain, leading to potent and selective inhibition.

Kinase_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase Cell_Signaling Cell_Signaling Phosphorylated_Substrate->Cell_Signaling ATP ATP ATP->Kinase Inhibitor 4-Chloro-3-iodo-1H- pyrrolo[3,2-c]pyridine Inhibitor->Kinase Inhibition Cell_Proliferation Cell_Proliferation Cell_Signaling->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition of Proliferation can lead to Apoptosis

Caption: Proposed mechanism of kinase inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound as a kinase inhibitor.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency (IC50) of the test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • This compound

  • Recombinant protein kinase (e.g., FMS, MPS1)

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • Known kinase inhibitor (positive control)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Prepare serial dilutions of the test compound.

  • Assay Setup: Add test compound dilutions, positive control, and negative control (DMSO) to a 384-well plate.

  • Kinase Reaction: Add a solution containing the kinase and its specific substrate to each well. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Add the luminescence-based detection reagent according to the manufacturer's protocol. This reagent stops the kinase reaction and measures the remaining ATP.

  • Data Acquisition: Incubate the plate in the dark for 10 minutes to stabilize the signal, then measure the luminescence of each well using a plate reader.[5]

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity.[5] Normalize the data and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Plate_Setup Add Compound, Controls, Kinase, and Substrate to 384-well Plate Compound_Prep->Plate_Setup Initiate_Reaction Add ATP to Initiate Reaction Plate_Setup->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Detect_Signal Add Luminescence Reagent Incubate->Detect_Signal Read_Plate Measure Luminescence Detect_Signal->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Kinase Activity Assay (Phosphorylation Level)

This protocol describes a method to assess the inhibitory effect of the compound on kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., HCT116 for MPS1)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibody specific for the phosphorylated substrate

  • Secondary antibody (e.g., HRP-conjugated)

  • Western blot or ELISA reagents

  • Plate reader or imaging system

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time.

  • Cell Lysis: Wash the cells and then lyse them to release cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection of Phosphorylation:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific primary antibody followed by a secondary antibody for detection.

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.[6][7]

  • Data Analysis: Quantify the signal for the phosphorylated substrate and normalize it to the total protein or a loading control. Determine the IC50 value for the inhibition of substrate phosphorylation.

Cell-based assays provide more biologically relevant data as they account for factors such as cell permeability and off-target effects.[8][9]

Data Presentation

Quantitative data from the assays should be summarized in a clear and concise format.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
FMSTBD
MPS1TBD
Kinase XTBD
Kinase YTBD

TBD: To Be Determined

Table 2: Cellular Activity of this compound

Cell LineAssay TypeIC50 (µM)
HCT116Proliferation AssayTBD
OVCAR-3Phospho-Substrate ELISATBD

TBD: To Be Determined

Conclusion

This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols and guidelines presented in this document provide a robust framework for its initial characterization. Further studies, including selectivity profiling against a broader panel of kinases and in vivo efficacy studies, will be necessary to fully elucidate its therapeutic potential.

References

  • Profacgen. Cell-based Kinase Assays.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Abdel-Halim, M., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Reaction Biology.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Abdel-Halim, M., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.
  • Parker, L. L. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Al-Rashood, S. T., et al. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • El-Damasy, A. K., et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • BenchChem.
  • Collins, I., et al. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).

Sources

Application Note: A Practical Guide to the Amination of 4-Chloropyrrolopyrimidines via Acid-Catalyzed Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed experimental protocol for the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key transformation in the synthesis of pharmaceutically active compounds. We delve into the mechanistic rationale behind an acid-catalyzed nucleophilic aromatic substitution (SNAr) pathway, highlighting the critical role of solvent choice and acid concentration. This guide offers researchers a robust, scalable, and environmentally conscious methodology, emphasizing the use of water as a preferred reaction medium. Included are step-by-step procedures, data on substrate scope, troubleshooting advice, and a complete workflow visualization to ensure successful implementation in a research or drug development setting.

Introduction: The Significance of Aminopyrrolopyrimidines in Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, frequently referred to as a "deazapurine" due to its structural resemblance to adenine.[1][2] This structural mimicry allows it to serve as a versatile platform for designing potent inhibitors of various protein kinases, which are crucial regulators of cellular processes implicated in diseases like cancer.[1][2][3][4] A significant number of kinase inhibitors feature an amino linkage at the C4-position of the pyrrolopyrimidine core, as this moiety often forms critical hydrogen bond interactions within the ATP-binding site of the target kinase.

The synthesis of these vital N4-substituted pyrrolopyrimidines is most commonly achieved through the amination of a 4-chloro-pyrrolopyrimidine precursor. While palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful tools for C-N bond formation[5][6], they often require expensive and sensitive catalysts and ligands.[7][8][9][10] An operationally simpler and more sustainable approach is the direct nucleophilic aromatic substitution (SNAr) of the 4-chloro substituent with a desired amine. This guide focuses on an acid-promoted SNAr protocol, which offers high efficiency, particularly for the coupling of anilines.

Mechanistic Insights & Experimental Rationale

The direct SNAr reaction on 4-chloropyrrolopyrimidine can be sluggish. The reaction is significantly accelerated by the presence of a catalytic amount of strong acid, such as hydrochloric acid (HCl).

The Role of Acid Catalysis

The catalytic cycle proceeds through the following key steps:

  • Activation of the Electrophile: The pyrrolopyrimidine core is weakly basic. In the presence of acid, a nitrogen atom on the pyrimidine ring is transiently protonated or strongly hydrogen-bonded.[7][11][12] This protonation increases the electrophilicity of the pyrimidine ring, making the C4-position more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A neutral amine nucleophile attacks the activated C4-position, forming a Meisenheimer-like intermediate.

  • Rearomatization: The intermediate expels the chloride leaving group to restore aromaticity, yielding the protonated amine product and regenerating the acid catalyst.

It is a delicate balance: enough acid is needed to activate the chloropyrrolopyrimidine, but an excess of acid will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.[2][7][11]

Causality Behind Key Experimental Choices
  • Solvent Selection (Water as the Optimal Medium): While various organic solvents can be used, studies have shown that water is often a superior reaction medium for this transformation.[7] The high polarity of water can stabilize the charged intermediate, and its hydrogen-bonding capacity can assist in the reaction mechanism, leading to significantly higher reaction rates compared to alcoholic solvents or DMF.[7][13] From a practical standpoint, using water improves the safety profile and reduces the environmental impact and cost of the process.

  • Control of Acid Stoichiometry: The amount of acid is the most critical parameter. Using a sub-stoichiometric amount (e.g., 0.1 equivalents) is crucial.[11][12] This ensures there is enough catalytic activity to promote the reaction without substantially deactivating the amine nucleophile. Higher concentrations of acid can also promote a competing solvolysis reaction, where water acts as the nucleophile, leading to the formation of the undesired 4-hydroxypyrrolopyrimidine byproduct.[11][12][14]

  • Amine Substrate Scope: This acid-catalyzed protocol is highly effective for aromatic amines (anilines). However, it is generally unsuitable for aliphatic or benzylic amines.[7][11][14] These amines are more basic than anilines and will be almost completely protonated under acidic conditions, rendering them non-nucleophilic. For aliphatic and benzylic amines, the reaction often proceeds more efficiently in water without the addition of acid.[7][11][12][14]

Visualized Experimental Workflow

The following diagram outlines the complete workflow for the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Final Product start Materials: - 4-Chloropyrrolopyrimidine - Amine (1.1 eq) - Water (Solvent) - HCl (0.1 eq) reaction_vessel Charge Reaction Vessel start->reaction_vessel heating Heat to 80 °C (3 - 22 h) reaction_vessel->heating monitoring Monitor by TLC/LC-MS heating->monitoring cooling Cool to RT monitoring->cooling basify Suspend in sat. Na₂CO₃(aq) cooling->basify filtration Filter Solid Product basify->filtration extraction Extract Filtrate with EtOAc basify->extraction Aqueous Layer final_product N-Substituted 4-Aminopyrrolopyrimidine filtration->final_product Solid Product combine_dry Combine Organics, Dry (Na₂SO₄), Concentrate extraction->combine_dry purification Column Chromatography (if necessary) combine_dry->purification purification->final_product

Caption: General workflow for acid-catalyzed amination of chloropyrrolopyrimidines.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from a general procedure for the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines on a 500 mg scale.[11]

Materials & Equipment
  • Reagents:

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

    • Substituted Aniline (or other amine)

    • Deionized Water

    • Hydrochloric Acid (HCl), 0.61 M aqueous solution

    • Saturated Sodium Carbonate (Na₂CO₃) solution

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Condenser

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Separatory funnel

    • Büchner funnel and filter paper

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber or LC-MS for reaction monitoring

Reaction Procedure
  • Vessel Charging: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (500 mg, 3.26 mmol, 1.0 equiv.).

  • Add Amine and Solvent: Add the appropriate aniline (3.59 mmol, 1.1 equiv.) followed by deionized water (25 mL).

  • Acid Addition: Add the 0.61 M HCl solution (0.53 mL, 0.326 mmol, 0.1 equiv.).

  • Heating and Monitoring: Attach a condenser to the flask and heat the mixture to 80 °C with vigorous stirring. The reaction time can vary from 3 to 22 hours depending on the reactivity of the amine. Monitor the consumption of the starting material by TLC or LC-MS.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Workup and Purification
  • Basification and Precipitation: Suspend the cooled reaction mixture in a saturated aqueous solution of Na₂CO₃ (10 mL). Stir for 15-30 minutes. The product will often precipitate as a solid.

  • Isolation of Solid: Isolate the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold water.

  • Extraction of Filtrate: To recover any dissolved product, transfer the filtrate to a separatory funnel and extract with ethyl acetate (4 x 30 mL).

  • Drying and Concentration: Combine the organic extracts. Wash the combined organic layer with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: Combine the solid obtained from filtration with the residue from the extraction. If necessary, the crude product can be further purified by column chromatography on silica gel.

Data Summary: Substrate Scope with Anilines

The efficiency of the acid-catalyzed amination is dependent on the electronic and steric properties of the aniline nucleophile. The following table summarizes results for the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines in water with 0.1 eq. HCl.

EntryAniline SubstituentpKₐ of AnilineReaction Time (h)Isolated Yield (%)Notes
14-Methoxy5.34691Excellent reactivity.
24-Methyl5.08688High yield and clean reaction.
3H4.60691Model reaction, highly efficient.
44-Fluoro4.56685Electron-withdrawing group is tolerated.
54-Chloro3.98689Good yield despite lower aniline basicity.
64-Nitro1.02675Lower pKₐ still provides good yield, but some hydrolysis may occur.[12]
72-Methyl4.442270Steric hindrance at the ortho position slows the reaction.
82,6-Dimethyl3.9522<10Highly hindered anilines are poor substrates for this method.
92-Chloro-4-nitro<122No ReactionAniline is not nucleophilic enough due to strong EWGs.[7][11]

Data synthesized from multiple sources for illustrative purposes.[7][11][12][14]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Insufficient heating or inactive amine. For anilines with very low pKₐ (<1), the nucleophile may be too deactivated.[7][14]

    • Solution: Ensure the reaction temperature is maintained at 80 °C. For very electron-deficient anilines, consider an alternative method like a Buchwald-Hartwig amination.

  • Formation of Hydrolysis Side-Product (4-hydroxypyrrolopyrimidine):

    • Cause: Excess acid or prolonged reaction times, especially with poorly reactive amines. Water becomes a competitive nucleophile.[11][12]

    • Solution: Double-check the concentration and volume of the HCl solution to ensure only 0.1 equivalents are used. For slow reactions, monitor carefully and stop the reaction once the starting material is consumed to minimize side-product formation.

  • Difficulty with Aliphatic or Benzyl Amines:

    • Cause: These amines are strongly basic and are deactivated by the acid catalyst.[7][14]

    • Solution: For these substrates, perform the reaction in water or an alcohol solvent without the addition of HCl. An excess of the amine (2-3 equivalents) or a non-nucleophilic base may be required to neutralize the HCl generated during the reaction.[7][11]

Conclusion

The acid-catalyzed amination of 4-chloropyrrolopyrimidines in water represents a simple, efficient, and sustainable method for synthesizing key intermediates for drug discovery. By understanding the underlying mechanism and carefully controlling the acid stoichiometry, researchers can reliably access a wide range of N4-anilino-pyrrolopyrimidines. This protocol provides a self-validating system, where careful execution and monitoring lead to high yields of the desired products, minimizing the need for extensive purification and reducing chemical waste.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water | Request PDF.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
  • Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substr
  • New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry.
  • Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. Semantic Scholar.
  • New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides.
  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.
  • Technical Support Center: Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.

Sources

Application Notes and Protocols for the Development of 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Dynamic Heart of the Cell

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental to cellular integrity and division.[1][2] Their constant assembly and disassembly are crucial for processes like mitosis, making them a prime target for anticancer therapeutics.[3] One of the most validated strategies to disrupt microtubule dynamics is through the inhibition of tubulin polymerization by targeting the colchicine-binding site.[3][4] Colchicine-binding site inhibitors (CBSIs) function by binding to β-tubulin at its interface with α-tubulin, which induces a conformational change that prevents the proper assembly of microtubules.[3][4][5] This disruption leads to mitotic arrest and, ultimately, apoptosis in rapidly dividing cancer cells.[6][7]

While colchicine itself has a narrow therapeutic index, the development of synthetic CBSIs with improved pharmacological profiles is an area of intense research.[4][7] The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising structural motif in medicinal chemistry due to its rigid framework, which can lock bioactive conformations and enhance binding affinity.[6][8][9] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of novel 1H-pyrrolo[3,2-c]pyridine derivatives as potent and selective CBSIs.

Part 1: Rational Design and Synthesis of 1H-pyrrolo[3,2-c]pyridine Analogs

The design of potent CBSIs often involves mimicking the key structural features of known ligands like combretastatin A-4 (CA-4). A common strategy is to incorporate a trimethoxyphenyl (TMP) A-ring, which anchors within a hydrophobic pocket of β-tubulin, and a variable B-ring connected by a suitable linker.[6][8] The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a rigid linker to lock the (Z, E)-butadiene of vinylated CA-4, a strategy that has proven effective in maintaining potent antiproliferative activity.[6][9]

General Synthetic Workflow

The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines typically follows a multi-step sequence, as outlined in the workflow below. This approach allows for the late-stage introduction of diverse aryl groups at the 6-position, facilitating the generation of a compound library for structure-activity relationship (SAR) studies.

G cluster_0 Starting Materials cluster_1 Core Scaffold Synthesis cluster_2 Diversification cluster_3 Final Products A Substituted 2-aminopyridine C Diazotization & Sandmeyer Reaction A->C B 3,4,5-Trimethoxyaniline B->C D Larock Indole Synthesis C->D E 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine core D->E F Halogenation (e.g., NBS) E->F G Suzuki Coupling F->G I Library of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines G->I H Arylboronic acids H->G

Caption: General synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.

Protocol: Synthesis of a Representative Compound (e.g., Compound 10t from Wang et al.[6][8])

This protocol is adapted from the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[8]

Step 1: Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

  • Diazotization of 3,4,5-trimethoxyaniline: To a stirred solution of 3,4,5-trimethoxyaniline in aqueous HCl at 0°C, add a solution of sodium nitrite dropwise. Maintain the temperature below 5°C.

  • Sandmeyer Reaction: Prepare a solution of 2-amino-4-chloropyridine. Add the freshly prepared diazonium salt solution to the pyridine solution at room temperature and stir for 12-24 hours.

  • Larock Indole Synthesis: The resulting intermediate is then subjected to a Larock indole synthesis with a suitable alkyne to form the pyrrolo[3,2-c]pyridine core. This is a palladium-catalyzed reaction and requires careful optimization of catalyst, ligand, and base.

Step 2: Halogenation

  • Dissolve the 1H-pyrrolo[3,2-c]pyridine core in a suitable solvent like DMF or THF.

  • Add N-Bromosuccinimide (NBS) portion-wise at 0°C to selectively brominate the 6-position.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction by quenching with sodium thiosulfate and extract the product.

Step 3: Suzuki Coupling for Diversification

  • To a solution of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate in a solvent system like dioxane/water, add the desired arylboronic acid (e.g., indolylboronic acid).

  • Add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Self-Validation: Each step should be validated by appropriate analytical techniques. Purity and identity of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Biological Evaluation

A hierarchical screening approach is recommended to efficiently identify and characterize promising candidates. This involves primary screening for cytotoxicity, followed by mechanistic assays to confirm the mode of action.

Biological Screening Cascade

G A Synthesized 1H-pyrrolo[3,2-c]pyridine Library B Primary Screening: In Vitro Cytotoxicity Assay (MTT) A->B C Determine IC50 values against cancer cell lines (e.g., HeLa, MCF-7) B->C D Secondary Assay: In Vitro Tubulin Polymerization Assay C->D Active Compounds E Confirm inhibition of tubulin assembly D->E F Cell-Based Mechanistic Assays E->F Confirmed Hits G Cell Cycle Analysis (G2/M Arrest) F->G H Immunofluorescence (Microtubule Disruption) F->H I Lead Compound Identification G->I H->I

Caption: Hierarchical screening cascade for inhibitor evaluation.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[10][11]

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)[6][8]

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., CA-4) in culture medium. Replace the old medium with 100 µL of medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[12][14] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[1][15]

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, GTP, and a fluorescent reporter.[2][16]

  • General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)[2]

  • Positive control (e.g., Nocodazole or Colchicine) and negative control (vehicle)

  • Fluorescence microplate reader with temperature control at 37°C

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in general tubulin buffer supplemented with 1 mM GTP, glycerol, and the fluorescent reporter, as per the kit's instructions.[1][2]

  • Compound Addition: In a pre-warmed 96-well plate, add 5 µL of 10x concentrated test compounds, positive control, or vehicle control to the appropriate wells.[1]

  • Initiation of Polymerization: Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

  • Fluorescence Monitoring: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of fluorescence increase compared to the vehicle control.[1]

Part 3: In Silico Analysis - Molecular Docking

Molecular docking studies provide structural insights into how the designed compounds bind to the colchicine site on tubulin, helping to rationalize SAR data and guide further optimization.[17][18]

Computational Workflow

G A Protein Preparation: Obtain Tubulin Crystal Structure (e.g., PDB: 1SA0) B Remove water, ligands, and add hydrogens. Assign charges. A->B E Define Binding Site: Select residues around the co-crystallized ligand in the colchicine site. B->E C Ligand Preparation: Build 3D structures of 1H-pyrrolo[3,2-c]pyridine derivatives D Energy minimize and assign charges. C->D F Molecular Docking: Run docking algorithm (e.g., AutoDock, Glide) D->F E->F G Analyze Poses: Evaluate binding energy, hydrogen bonds, and hydrophobic interactions. F->G H Correlate with experimental data (IC50 values) G->H

Sources

Application Note: 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold recognized for its significant role in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its structure is bioisosteric to indole and purine, allowing it to effectively mimic the hinge-binding motif of ATP in various kinases.[1] This application note provides an in-depth technical guide on the strategic use of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine , a key intermediate that enables sequential and site-selective functionalization. We will explore its unique reactivity profile, provide detailed, field-proven protocols for its derivatization, and showcase its application in the synthesis of complex molecular architectures relevant to drug discovery.

Introduction: The Strategic Advantage of the 4-Azaindole Scaffold

The azaindole framework is a cornerstone in the design of therapeutic agents. The inclusion of a nitrogen atom in the six-membered ring, as seen in 4-azaindole, imparts distinct physicochemical properties compared to its indole counterpart. These advantages include enhanced hydrogen bonding capacity, improved aqueous solubility, and modulated lipophilicity, which are critical for optimizing pharmacokinetic profiles of drug candidates.[1][2] Consequently, the 4-azaindole core has been integral to the development of numerous potent and selective inhibitors for a wide array of protein kinases implicated in oncology and inflammatory diseases.[1][2][3]

The building block at the center of this guide, this compound, is specifically designed for synthetic efficiency. The differential reactivity of the C-I and C-Cl bonds allows for a programmed, stepwise introduction of substituents, providing chemists with precise control over the final molecular structure.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound stems from the orthogonal reactivity of its halogen substituents.

PropertyValue
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
Appearance Off-white to yellow solid
CAS Number 944903-51-7

The key to leveraging this building block is understanding the hierarchy of its reactive sites. The carbon-iodine bond at the C-3 position is significantly more labile and susceptible to oxidative addition by palladium catalysts than the more robust carbon-chlorine bond at the C-4 position. This reactivity difference is the cornerstone of its application in sequential cross-coupling reactions.

Caption: Reactivity sites of this compound.

Synthetic Protocols & Methodologies

The following protocols are designed to be self-validating, providing researchers with a reliable starting point for their synthetic campaigns.

Protocol: Selective C-3 Arylation via Suzuki-Miyaura Cross-Coupling

This procedure leverages the high reactivity of the C-3 iodo group, leaving the C-4 chloro group intact for subsequent transformations.

Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is crucial for efficient oxidative addition to the C-I bond. A mild base such as K₂CO₃ or Na₂CO₃ is sufficient to facilitate the transmetalation step without promoting side reactions at the C-4 position. A mixed solvent system, typically dioxane/water, ensures the solubility of both organic and inorganic reagents.

Step-by-Step Protocol:

  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C-3 arylated product.

Arylboronic AcidCatalystTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂90485-95
4-Methoxyphenylboronic acidPd(PPh₃)₄85680-90
3-Pyridylboronic acidPd₂(dba)₃ / SPhos100875-85
Protocol: Selective C-3 Alkynylation via Sonogashira Coupling

This reaction introduces an alkyne moiety at the C-3 position, a versatile handle for further chemistry such as click reactions or cyclizations.[4]

Rationale: The Sonogashira reaction employs a dual catalytic system.[5] A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) is essential for activating the terminal alkyne, forming a copper acetylide intermediate that readily participates in transmetalation.[4][5][6] A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves both as the base and often as a solvent.

Sonogashira_Workflow start Start: This compound + Terminal Alkyne reagents Add Reagents: - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - CuI (co-catalyst) - Amine Base (e.g., Et₃N) start->reagents reaction Reaction Conditions: - Inert Atmosphere (N₂/Ar) - Room Temp to 60 °C - 2-24 hours reagents->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O/Brine reaction->workup purify Purification: Flash Column Chromatography workup->purify product Product: 4-Chloro-3-alkynyl-1H-pyrrolo[3,2-c]pyridine purify->product

Caption: General workflow for Sonogashira coupling at the C-3 position.

Step-by-Step Protocol:

  • Reagent Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and the terminal alkyne (1.5 eq.).

  • Solvent and Base: Add a suitable solvent like DMF or THF, followed by triethylamine (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.) and copper(I) iodide (CuI, 0.05 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Protocol: C-4 Functionalization via Nucleophilic Aromatic Substitution (SNAr)

After selective functionalization at C-3, the C-4 chloro substituent can be displaced by various nucleophiles, most commonly amines.

Rationale: The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C-4 (para) position towards nucleophilic attack.[7][8] The reaction proceeds via a Meisenheimer intermediate, a high-energy species whose formation is the rate-determining step.[8] This step is facilitated by the ability of the electronegative nitrogen to stabilize the negative charge through resonance.[8] These reactions often require elevated temperatures to overcome the activation energy barrier associated with disrupting the aromaticity of the pyridine ring.[9]

Step-by-Step Protocol:

  • Reagent Setup: In a sealed tube or microwave vial, combine the C-3 substituted 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) and the desired primary or secondary amine (2.0-3.0 eq.).

  • Solvent and Base (Optional): Add a high-boiling polar aprotic solvent such as NMP, DMA, or DMSO. For less nucleophilic amines, a non-nucleophilic base like K₂CO₃ or DIPEA may be added.

  • Reaction: Heat the reaction mixture to 120-180 °C (conventional heating) or 150-200 °C (microwave irradiation) for 4-24 hours.

  • Workup & Purification: Cool the mixture, dilute with water to precipitate the product or dilute with ethyl acetate for extraction. Wash the organic layer extensively with water to remove the high-boiling solvent. Dry, concentrate, and purify by column chromatography or recrystallization.

Application Spotlight: Synthesis of a Kinase Inhibitor Core

The true power of this compound is demonstrated in multi-step syntheses. A common strategy in kinase inhibitor design involves installing an aryl group at C-3 and an amino group at C-4.[1][3][10] The pyrrole N-H is often protected to prevent side reactions and improve solubility.

Kinase_Inhibitor_Synthesis A Start: 4-Chloro-3-iodo-1H- pyrrolo[3,2-c]pyridine B N-Protection (e.g., SEM-Cl, NaH) A->B Step 1 C C-3 Suzuki Coupling (Arylboronic Acid, Pd catalyst) B->C Step 2 D C-4 SNAr (Amine, Heat) C->D Step 3 E N-Deprotection (e.g., TFA or TBAF) D->E Step 4 F Final Kinase Inhibitor Core E->F

Caption: A strategic synthetic route to a kinase inhibitor scaffold.

This sequential approach allows for the modular construction of complex libraries of compounds for structure-activity relationship (SAR) studies. By varying the arylboronic acid in Step 2 and the amine in Step 3, chemists can rapidly explore the chemical space around the 4-azaindole core to optimize binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its well-defined reactivity profile enables chemists to perform selective, sequential functionalization at the C-3 and C-4 positions, providing a powerful and efficient route to complex 4-azaindole derivatives. The protocols and strategies outlined in this guide serve as a robust foundation for researchers aiming to leverage this scaffold in the creation of novel therapeutic agents, particularly in the competitive landscape of kinase inhibitor development.[1]

References

  • BenchChem. (n.d.). Application Notes and Protocols: 4-Azaindole as a Versatile Scaffold for Kinase Inhibitors. BenchChem.
  • Patel, K., et al. (2021). Azaindole Therapeutic Agents. PMC.
  • Paulino, R. P., et al. (n.d.). Relevant azaindole core in medicinal chemistry presenting biological activity. ResearchGate.
  • Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.
  • Bollacke, A., et al. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
  • Martinez-Viturro, J. I., et al. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters.
  • Bollacke, A. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Semantic Scholar.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Erland Stevens. (2019). nucleophilic aromatic substitutions. YouTube.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

optimization of Suzuki coupling with 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges encountered when performing a Suzuki-Miyaura cross-coupling with 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. This substrate, a 7-azaindole derivative, presents a unique opportunity for sequential functionalization due to its two distinct halogen atoms. The primary goal is to achieve chemoselective coupling at the C-3 iodo position while preserving the C-4 chloro group for subsequent transformations. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction with confidence.

Core Principle: Understanding Chemoselectivity

The success of this reaction hinges on exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy required for this step is dictated by the bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[1][2] Consequently, the C-I bond at the 3-position is significantly more reactive and will undergo oxidative addition under milder conditions than the more robust C-Cl bond at the 4-position. Your optimization strategy should focus on finding conditions vigorous enough to cleave the C-I bond efficiently but mild enough to leave the C-Cl bond untouched.

The Suzuki-Miyaura Catalytic Cycle

A firm grasp of the catalytic cycle is essential for effective troubleshooting. Each step presents potential pitfalls and opportunities for optimization. The cycle consists of three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition (Rate-Determining) pd0->oxidative_add pd2_complex Ar¹-Pd(II)L₂-I Oxidative Adduct oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_trans_complex Ar¹-Pd(II)L₂-Ar² Di-organo Complex transmetalation->pd2_trans_complex reductive_elim Reductive Elimination pd2_trans_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar¹-Ar² Desired Product reductive_elim->product sub_node Ar¹-I (Substrate) sub_node->oxidative_add boronic_node Ar²-B(OR)₃⁻ (Activated Boronate) boronic_node->transmetalation base_node Base (e.g., K₃PO₄) Ar²-B(OH)₂ base_node->boronic_node

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers face when setting up this specific coupling.

Q1: I'm starting my first experiment. Which halide, the iodo or the chloro group, will react? A1: The C-3 iodo group is significantly more reactive and should be the exclusive site of coupling under properly controlled conditions.[5] The C-I bond is weaker and more susceptible to oxidative addition by the Pd(0) catalyst than the C-Cl bond. This inherent reactivity difference is the foundation for achieving chemoselectivity.

Q2: What are robust starting conditions for a screening reaction with this compound? A2: A reliable starting point, based on successful couplings of similar 7-azaindole substrates, would be:

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) with a Buchwald-type ligand like SPhos (5-10 mol%).[6]

  • Base: K₃PO₄ (2.0 equivalents). It is a moderately strong, non-nucleophilic base effective in these systems.

  • Solvent: A mixture of an aprotic organic solvent and water, such as 1,4-Dioxane/H₂O (e.g., 4:1 v/v).

  • Temperature: Start at a moderate temperature, around 80-90 °C, to favor selective C-I activation.

  • Atmosphere: The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.[7]

Q3: The pyrrole N-H is acidic. Could this interfere with the reaction? A3: Yes, the acidity of the N-H group in the pyrrolo[3,2-c]pyridine core can be problematic. The base can deprotonate the N-H, forming an anionic species that may coordinate to the palladium center and inhibit catalysis.[8][9] While many couplings succeed with the unprotected heterocycle, if you face persistent low yields or catalyst deactivation, N-protection (e.g., with a PMB, SEM, or Boc group) is a valid strategy to consider.[6][9]

Q4: How can I best monitor the reaction's progress and selectivity? A4: Thin-Layer Chromatography (TLC) is a quick method for initial monitoring.[10] However, for accurate assessment of conversion and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is superior. It allows you to simultaneously track the disappearance of your starting material and the appearance of the desired mono-coupled product, the undesired di-coupled product, and any dehalogenated byproducts.[11] For quantitative analysis, NMR spectroscopy of aliquots taken over time can also be highly effective.[12]

Troubleshooting Guide: From Problem to Solution

This guide is structured to help you diagnose and solve specific issues you might encounter during your experiments.

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Problem: Low to No Yield of the Desired C-3 Coupled Product

Q: My reaction is clean, but I only recover starting material or get very low conversion. What should I do? A: This is the most common issue and usually points to a problem with one of the core components of the catalytic system.

  • Pillar 1: Catalyst & Ligand Activity. The Pd(0) species is the active catalyst, but it's sensitive to oxygen. Phosphine ligands are also prone to oxidation.

    • Expert Insight: Ensure your palladium source and ligand are fresh and have been stored properly under an inert atmosphere.[7] For more reliable results, consider using modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These are air-stable solids that rapidly and quantitatively generate the active Pd(0) catalyst in solution, leading to more reproducible outcomes.

    • Actionable Step: Screen different ligands. For N-heterocyclic substrates, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior as they accelerate both the oxidative addition and the final reductive elimination step.[13][14]

  • Pillar 2: Base and Solvent System. The base is not just a spectator; its role is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][15][16]

    • Expert Insight: The solubility and strength of the base are critical. An insoluble base cannot be effective. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ often give better results for challenging couplings by facilitating the transmetalation step.[14] The water in a biphasic solvent system helps to solubilize these inorganic bases.

    • Actionable Step: If using K₂CO₃ fails, switch to K₃PO₄ or Cs₂CO₃. Ensure the base is a fine powder to maximize surface area. Vary the solvent ratio (e.g., from 4:1 to 10:1 Dioxane/H₂O) to optimize solubility.

Problem: Significant Formation of 4-Chloro-1H-pyrrolo[3,2-c]pyridine (Dehalogenation)

Q: I am forming my desired product, but I also see a significant amount of the starting material where the iodine has been replaced by hydrogen. Why is this happening? A: This side reaction, known as hydrodehalogenation, is a common pitfall, especially with reactive aryl iodides.[8]

  • Causality: It arises from the formation of a palladium-hydride (Pd-H) species. This can be generated by the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[1] This Pd-H species can then undergo reductive elimination with your substrate's aryl group, leading to the de-iodinated byproduct.

  • Expert Insight: The choice of base and solvent is paramount in suppressing this pathway. Strong alkoxide bases are known to promote Pd-H formation.

  • Actionable Steps:

    • Avoid alkoxide bases. Stick to carbonate or phosphate bases.

    • Switch to a purely aprotic solvent system if possible (e.g., Toluene, Dioxane) with a soluble organic base, although this can make boronic acid activation more difficult.

    • Ensure reagents are dry if running under anhydrous conditions, as water can be a proton source.[7]

Problem: Loss of Selectivity - Formation of the Di-Coupled Product

Q: My reaction is working, but I'm getting coupling at both the C-3 (iodo) and C-4 (chloro) positions. How can I improve selectivity? A: This indicates your reaction conditions are too harsh, providing enough energy to overcome the higher activation barrier for C-Cl bond cleavage.

  • Causality: High temperatures and long reaction times are the most common culprits. A highly active catalyst/ligand combination can also contribute to over-reactivity.

  • Expert Insight: The goal is to find the "sweet spot"—the minimum energy input required for efficient C-I coupling.

  • Actionable Steps:

    • Lower the Temperature: This is the most effective lever. If you are running at 110 °C, try reducing to 90 °C or even 80 °C.

    • Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent the slower C-Cl coupling from occurring.

    • Re-evaluate the Catalyst System: If temperature reduction compromises the C-I coupling yield, consider a slightly less active ligand that may show greater differentiation between the two halides.

Data & Protocols for Practical Application

Table 1: Guide to Selecting Catalysts and Ligands
Catalyst/LigandTypeKey Characteristics & Use Case
Pd(PPh₃)₄ Pd(0) with Triphenylphosphine"Classic" catalyst. Often effective for reactive iodides but can be slow. May require higher temperatures.
PdCl₂(dppf) Pd(II) with Diphosphine LigandA robust and reliable system. The dppf ligand is good for a range of couplings.
Pd₂(dba)₃ / SPhos Pd(0) Source + Biaryl MonophosphineHighly active system. SPhos is bulky and electron-rich, excellent for accelerating reductive elimination and coupling N-heterocycles.[6]
XPhos Pd G3 Pd(II) Pre-catalystAir-stable, provides a reliable 1:1 Pd:Ligand ratio. XPhos is even bulkier than SPhos, often used for very challenging couplings, including aryl chlorides.
Protocol: General Procedure for Selective Suzuki Coupling

This protocol provides a reliable starting point for your optimization efforts.

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and finely powdered K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 2-5 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The final concentration should be around 0.1 M with respect to the starting halide.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-90 °C. Stir vigorously.

  • Monitoring & Workup: Monitor the reaction by LC-MS every 1-2 hours. Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 3-aryl-4-chloro-1H-pyrrolo[3,2-c]pyridine.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Barrios-Landeros, F., & Carrow, B. P. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
  • Vautravers, N. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Ben-David, Y., & Milstein, D. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Engle, K. M., & Houk, K. N. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
  • Li, J., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Bickelhaupt, F. M., & van der Boon, J. R. (2003). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • Atlanchim Pharma.
  • de Lera, A. R., & Alonso, F. (2011). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
  • Vetticatt, M. J., & Hirschi, J. S. (2013).
  • Schoenebeck, F.
  • Smith, A. D. (2017). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link]
  • Kumar, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
  • Andrade, I., & da Silva, M. F. C. (2018).
  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Leadbeater, N. E., & Williams, V. A. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Nanalysis. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
  • Advion. SUZUKI REACTION MONITORING. [Link]
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
  • Hein, J. E. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. a)
  • Köhler, K., & Kleist, W. (2007). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • Nolan, S. P., & Cazin, C. S. J. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

Sources

Technical Support Center: Purification of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered during experimental work with this important class of heterocyclic compounds. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Challenge of Purifying Halogenated Pyrrolopyridines

This compound derivatives are crucial intermediates in medicinal chemistry, often serving as scaffolds for the development of novel therapeutics.[1] However, their purification can be challenging due to their unique physicochemical properties. The presence of both a basic pyridine nitrogen and a weakly acidic pyrrole proton, combined with the polarizability of the iodo and chloro substituents, can lead to complex behaviors during chromatography and crystallization. Common issues include poor solubility, streaking on silica gel, and difficulty in separating the desired product from starting materials or regioisomeric byproducts. This guide will provide a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound derivatives, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Product Streaking or Tailing on Silica Gel TLC and Chromatography

Question: My compound streaks badly on the TLC plate, making it difficult to assess purity and develop a separation method for column chromatography. Why is this happening and how can I fix it?

Answer: Streaking of nitrogen-containing heterocycles on silica gel is a frequent issue. The primary cause is the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to slow and uneven elution, resulting in tailed or streaked spots.

Causality and Solution Workflow:

start Problem: Streaking on Silica Gel cause Cause: Interaction of Basic Nitrogen with Acidic Silanol Groups start->cause solution1 Solution 1: Add a Basic Modifier to Eluent cause->solution1 solution2 Solution 2: Use an Alternative Stationary Phase cause->solution2 details1 Details: - Triethylamine (TEA) (0.1-1% v/v) - Ammonia solution in Methanol Neutralizes acidic sites on silica. solution1->details1 details2 Details: - Alumina (basic or neutral) - Reversed-phase silica (C18) Avoids acidic interactions. solution2->details2

Caption: Troubleshooting workflow for streaking on silica gel.

Experimental Protocol: Deactivating Silica Gel with Triethylamine

  • Prepare the Eluent: Based on your initial TLC screening, determine a suitable solvent system (e.g., a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate).

  • Add Triethylamine: To the prepared eluent, add triethylamine (TEA) to a final concentration of 0.1% to 1% by volume. For example, to 100 mL of eluent, add 0.1 mL to 1 mL of TEA.

  • Equilibrate the Column: When performing column chromatography, flush the column with the TEA-containing eluent before loading your sample. This ensures that the silica surface is fully neutralized.

  • Run the Chromatography: Proceed with your standard column chromatography protocol using the modified eluent.

Issue 2: Poor Separation of Product from Starting Material (4-chloro-1H-pyrrolo[3,2-c]pyridine)

Question: I am having trouble separating my this compound product from the unreacted starting material. They have very similar Rf values on TLC. What can I do?

Answer: The starting material and the iodinated product often have similar polarities, making their separation by standard chromatography challenging. The addition of the iodine atom increases the molecular weight and polarizability but may not significantly alter the overall polarity.

Strategies for Improved Separation:

  • Optimize the Solvent System: A systematic approach to solvent selection is crucial. Experiment with different solvent mixtures of varying polarities. Sometimes, a less polar eluent system run over a longer column can provide the necessary resolution.

  • Utilize a Different Stationary Phase: If normal-phase silica gel is ineffective, consider alternative stationary phases. Reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can often separate compounds based on subtle differences in hydrophobicity.[2]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool. It offers much higher resolution than flash chromatography. A normal-phase cyano (CN) column or a reversed-phase C18 column could be effective.[3][4]

Data Presentation: Example TLC Solvent Systems for Pyrrolopyridine Derivatives

Solvent System (v/v)Typical ApplicationExpected Rf Range (Product)
Hexane / Ethyl Acetate (4:1 to 1:1)General purpose for initial screening0.2 - 0.5
Dichloromethane / Methanol (98:2 to 95:5)For more polar derivatives0.3 - 0.6
Toluene / Acetone (9:1 to 7:3)Alternative non-halogenated system0.2 - 0.5
Issue 3: Product Oiling Out During Recrystallization

Question: I am trying to recrystallize my product, but it separates as an oil instead of forming crystals. What causes this and how can I promote crystallization?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.

Troubleshooting Crystallization:

start Problem: Product Oils Out cause1 Cause: Solution too concentrated start->cause1 cause2 Cause: Cooling too rapid start->cause2 cause3 Cause: Inappropriate solvent start->cause3 cause4 Cause: Presence of impurities start->cause4 solution1 Solution: Add more hot solvent cause1->solution1 solution2 Solution: Allow to cool slowly cause2->solution2 solution3 Solution: Use a mixed-solvent system cause3->solution3 solution4 Solution: Pre-purify by another method cause4->solution4

Caption: Decision tree for troubleshooting oiling out during recrystallization.

Experimental Protocol: Mixed-Solvent Recrystallization

This technique is particularly useful when a single solvent is either too good or too poor for recrystallization.

  • Select a Solvent Pair: Choose a "good" solvent in which your compound is readily soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. Common pairs for polar heterocycles include ethanol/water, methanol/water, or ethyl acetate/hexanes.

  • Dissolve the Compound: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Induce Cloudiness: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarify the Solution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound synthesis?

A1: The primary impurities depend on the synthetic route, but for a typical electrophilic iodination of 4-chloro-1H-pyrrolo[3,2-c]pyridine, you should consider:

  • Unreacted Starting Material: Incomplete reaction is common.

  • Di-iodinated Product: If the reaction conditions are too harsh or the stoichiometry of the iodinating agent is not carefully controlled, di-iodination can occur.

  • Regioisomers: While the 3-position is generally the most reactive site for electrophilic substitution on the 1H-pyrrolo[3,2-c]pyridine core, small amounts of other regioisomers may form.

  • Byproducts from the Iodinating Reagent: Depending on the reagent used (e.g., N-iodosuccinimide, iodine monochloride), byproducts like succinimide may be present.

Q2: Can I purify my compound by grinding it with a hot solvent?

A2: Yes, this technique, sometimes called trituration, can be effective for removing small amounts of impurities. For a related compound, 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, purification was achieved by grinding the precipitate with boiling acetonitrile.[5] This method is particularly useful for removing impurities that are more soluble in the hot solvent than the desired product.

Experimental Protocol: Purification by Trituration

  • Place the crude solid in a flask.

  • Add a small volume of a suitable solvent (e.g., acetonitrile, ethanol, or ethyl acetate).

  • Heat the mixture to boiling while stirring or grinding the solid with a spatula.

  • Cool the mixture to room temperature and then in an ice bath.

  • Collect the purified solid by vacuum filtration, washing with a small amount of the cold solvent.

Q3: My compound seems to be unstable on silica gel. What are my options?

A3: If your compound is degrading on silica gel, it is essential to switch to a less acidic stationary phase.

  • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for acid-sensitive compounds.

  • Reversed-Phase Chromatography: As mentioned earlier, C18 silica is an excellent option as the mobile phases are typically neutral or slightly acidic (with additives like formic acid or TFA, which may be compatible with your compound).

  • Deactivated Silica Gel: You can prepare a less acidic silica gel slurry by adding a small amount of a base like triethylamine to the eluent, as described in the troubleshooting guide.

References

  • University of Rochester, Department of Chemistry.
  • MIT OpenCourseWare. 8.
  • Chemistry LibreTexts.
  • Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.
  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. Techniques in Organic Chemistry. W. H. Freeman.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Belen'kii, L. I., Gramenitskaya, V. N., & Kriven'ko, A. P. (2009). Normal-phase automated mass-directed HPLC purification of a pyrrolobenzodiazepine library with vasopressin agonist activity.
  • Menear, K. A., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(21), 8561-8575.
  • Zhang, Y., et al. (2012).
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
  • Cusabio. This compound. [Link]
  • MySkinRecipes. 4-chloro-1H-pyrrolo[3,2-c]pyridine. [Link]
  • DiVA portal. Screening of RP-HPLC purification conditions for GLP-1 analogues. [Link]
  • MDPI. Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. [Link]
  • ResearchGate. Synthesis and trypanocidal activity of a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols. [Link]

Sources

troubleshooting low conversion in 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cross-coupling reactions involving 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic building block. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions. As Senior Application Scientists, we have compiled this resource based on established organometallic principles and field-proven insights to help you navigate the complexities of functionalizing this versatile scaffold.

Core Concept: The Reactivity Landscape of this compound

The key to successfully functionalizing this molecule lies in understanding the differential reactivity of its two halogenated positions. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) center is the determining factor for site selectivity. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond.[1][2]

This inherent reactivity difference (C-I >> C-Br > C-Cl) is the foundational principle for achieving selective functionalization at the C-3 position while leaving the C-4 chloro group available for subsequent transformations.[1][3] Low conversion or incorrect site selectivity often points to a disruption in this fundamental step of the catalytic cycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing no or very low conversion of my starting material in a Suzuki-Miyaura coupling at the C-3 position. What are the likely causes and solutions?

Low conversion is a frequent issue that can stem from several factors, primarily related to the catalyst's activity and the substrate's unique properties.

Potential Cause 1: Catalyst Inhibition by the Pyrrole N-H

The acidic proton on the pyrrole nitrogen is a primary culprit for low yields. In the presence of the base required for the Suzuki coupling, the N-H group can be deprotonated. The resulting anionic nitrogen can coordinate strongly to the palladium center, leading to inactive catalyst species or catalyst decomposition.[1][4] Furthermore, interactions between the pyrrole nitrogen and the boronic acid under basic conditions can also hinder the reaction.

Troubleshooting Steps:

  • N-Protection: The most robust solution is to protect the pyrrole nitrogen. Common protecting groups like SEM (2-(trimethylsilyl)ethoxy)methyl), benzenesulfonyl, or even a simple methyl group have proven effective in preventing catalyst inhibition and enabling high-yield couplings on similar azaindole scaffolds.[1][3] The choice of protecting group may depend on the downstream synthetic steps.

  • Re-evaluate Base and Conditions: If N-protection is not feasible, a careful screening of bases is essential. While strong inorganic bases like K₃PO₄ or Cs₂CO₃ are common, they can exacerbate N-H deprotonation issues.[4][5] Experimenting with milder bases or different solvent systems (e.g., dioxane/water mixtures) may offer a narrow window of reactivity.[5][6]

Potential Cause 2: Inactive Catalyst System

The choice of palladium precursor and, critically, the ligand, dictates the efficiency of the catalytic cycle, especially for heteroaromatic substrates.

Troubleshooting Steps:

  • Ligand Screening: For electron-rich and potentially coordinating heterocycles, bulky, electron-rich phosphine ligands are often necessary to promote the crucial oxidative addition and reductive elimination steps.[1][3][4] Consider screening ligands such as SPhos, XPhos, or RuPhos. In some cases, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, particularly with N-protected substrates.[1]

  • Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., SPhos Pd G2/G3) are often more stable and provide more consistent generation of the active Pd(0) species in solution compared to simple Pd(II) salts like Pd(OAc)₂.[1]

  • Catalyst Loading: While typical loadings are 1-5 mol%, for a challenging substrate, increasing the catalyst loading to 5-10 mol% during initial troubleshooting can help determine if catalyst activity is the limiting factor.

Potential Cause 3: Poor Reagent Quality or Reaction Setup

Cross-coupling reactions are highly sensitive to impurities, oxygen, and water.

Troubleshooting Steps:

  • Degassing: Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is rigorously dried. While some Suzuki protocols use aqueous bases, the organic solvent should be dry.

  • Reagent Purity: Boronic acids are susceptible to degradation (protodeboronation). Use fresh, high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters).

Troubleshooting Decision Tree for Low Conversion (Suzuki-Miyaura)

G start Low/No Conversion at C-3 q1 Is the Pyrrole N-H protected? start->q1 action1 Protect the N-H group (e.g., SEM, Bn, Me). This is the most likely issue. q1->action1 No q2 Review Catalyst System q1->q2 Yes a1_no No a1_yes Yes action1->q2 q2_options Is the ligand appropriate? (e.g., SPhos, XPhos, Pd(PPh3)4) q2->q2_options action2 Screen bulky, electron-rich ligands. Consider using a pre-catalyst (e.g., SPhos Pd G2). q2_options->action2 No/Unsure q3 Are reaction conditions optimal? q2_options->q3 Yes action2->q3 action3 Ensure rigorous degassing. Use fresh, pure reagents (especially boronic acid). Increase temperature incrementally (e.g., 80-110 °C). q3->action3

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Q2: I am having trouble with a Sonogashira coupling at the C-3 position. What should I consider?

The Sonogashira coupling shares sensitivities with the Suzuki reaction but has its own unique failure modes, particularly concerning the copper co-catalyst and the alkyne coupling partner.[7]

Potential Cause 1: Alkyne Homocoupling (Glaser Coupling)

A common side reaction is the homocoupling of the terminal alkyne to form a diyne. This is often promoted by oxygen and an excess of the copper(I) co-catalyst.

Troubleshooting Steps:

  • Rigorous Degassing: This is critical to prevent oxidative homocoupling. Ensure your reaction is maintained under a positive pressure of inert gas throughout.

  • Control Copper(I) Source: Use a fresh, high-quality source of CuI. Sometimes, reducing the amount of copper co-catalyst can minimize homocoupling.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require specific ligands and may need higher temperatures but can provide cleaner product profiles.[7]

Potential Cause 2: Inappropriate Base

The base in a Sonogashira reaction is crucial for deprotonating the terminal alkyne to form the copper acetylide.[8] Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard, often acting as both the base and a co-solvent.[5]

Troubleshooting Steps:

  • Base Strength & Solubility: Ensure the amine base is strong enough and soluble in the reaction medium. If using an inorganic base like K₂CO₃ or Cs₂CO₃ (often in copper-free systems), ensure it is finely powdered and dry to maximize its surface area and effectiveness.

Potential Cause 3: Catalyst System Inefficiency

As with other cross-couplings, the palladium catalyst and ligands are key.

Troubleshooting Steps:

  • Catalyst Choice: The classic PdCl₂(PPh₃)₂/CuI or Pd(PPh₃)₄/CuI systems are good starting points.[5][8]

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used. Ensure they are anhydrous and degassed.

Q3: My Buchwald-Hartwig amination at the C-4 chloro position (after successful C-3 functionalization) is failing. Why?

Coupling at the C-4 chloro position is more challenging than at the iodo position due to the stronger C-Cl bond.[1] This reaction requires a more active catalyst system and carefully optimized conditions.

Potential Cause 1: Insufficiently Active Catalyst

The oxidative addition into an aryl chloride bond is significantly slower than into an aryl iodide.[1] A catalyst system that works for a C-I bond may be completely ineffective for a C-Cl bond.

Troubleshooting Steps:

  • Employ Modern Ligands: This is the most critical factor. Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These have been specifically designed to facilitate the coupling of challenging aryl chlorides.[1][9]

  • Use Advanced Pre-catalysts: Generation 2 or 3 pre-catalysts (e.g., XPhos Pd G2/G3) are highly recommended as they are more efficient at generating the active monoligated Pd(0) species required for this difficult oxidative addition.[1]

  • Higher Temperatures: Reactions involving aryl chlorides typically require higher temperatures (e.g., 100-120 °C) to drive the oxidative addition step.

Potential Cause 2: Inappropriate Base

The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex.[9][10]

Troubleshooting Steps:

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are typically required.[9] The choice may depend on the pKa of the amine coupling partner. Weaker bases like K₃PO₄ are often insufficient for C-Cl amination.

  • Base Solubility: Ensure the base is soluble in the reaction solvent. Using a solvent like toluene or dioxane is common.

Potential Cause 3: Substrate-Related Inhibition

Even with a functionalized C-3 position, the nitrogen atoms in the pyrrolopyridine core can still interact with and inhibit the palladium catalyst.

Troubleshooting Steps:

  • Maintain N-Protection: If the pyrrole nitrogen was protected for the initial C-3 coupling, it is highly advisable to keep it protected for the subsequent C-4 amination.

Data Summary & Protocols

Table 1: Recommended Catalyst Systems for Selective Coupling
Coupling TypeTarget PositionRecommended Catalyst/LigandRecommended BaseSolventKey Considerations
Suzuki-Miyaura C-3 (Iodo)Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂ON-protection is critical for high yield. [1]
Sonogashira C-3 (Iodo)PdCl₂(PPh₃)₂ / CuIEt₃N or DIPEADMF or THFRigorous degassing to prevent alkyne homocoupling.[5]
Buchwald-Hartwig C-4 (Chloro)XPhos Pd G2/G3 or Pd₂(dba)₃ / XPhosNaOtBu or LHMDSToluene or DioxaneRequires more forcing conditions (higher temp, stronger base) due to C-Cl bond strength.[1][9]
General Experimental Protocol: N-Protected Suzuki-Miyaura Coupling at C-3

This is a representative protocol based on successful couplings of similar substrates and must be optimized for specific coupling partners.[1][3]

  • Inert Atmosphere Setup: To a dry Schlenk flask or vial under an inert atmosphere (Argon), add the N-protected this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Catalytic Cycle Visualization

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(I)L₂ Pd0->OA Oxidative Addition (Ar-I) RE Ar-Ar' TM Ar-Pd(II)(Ar')L₂ OA->TM Transmetalation (Ar'-B(OR)₂ + Base) TM->Pd0 Reductive Elimination Product Coupled Product TM->Product ArI 4-Cl-3-I-Pyrrolopyridine ArI->OA Boronic Ar'B(OR)₂ Boronic->TM

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

  • Olsson, E., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
  • Pinto, A., et al. (2018).
  • Pinto, A., et al. (2018).
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. (2025).
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
  • The Buchwald-Hartwig Amin
  • Chemistry LibreTexts. (2023).
  • Seltzman, H., et al. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 23(10), 1533-1537. [Link]
  • Cusabio. This compound. [Link]
  • Yokoyama, K., et al. (2016). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. The Journal of Organic Chemistry, 81(17), 7341-7357. [Link]
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]
  • ChemOrgChem. (2025). Sonogashira coupling reaction. YouTube. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]
  • Castellote, I., et al. (2004). Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. The Journal of Organic Chemistry, 69(25), 8668-8675. [Link]
  • Gontla, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7948. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300257. [Link]
  • Szafarz, M., et al. (2022).
  • Tumkevicius, S. (2011). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ChemInform, 42(43). [Link]
  • Rudzitis, G., et al. (2018). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Bioorganic & Medicinal Chemistry, 26(10), 2799-2806. [Link]
  • Stanetty, C., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 241-250. [Link]
  • ResearchGate. (2025). Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. [Link]
  • Da-Ano, R., et al. (2022). Alkali halides as nucleophilic reagent sources for N-directed palladium-catalysed ortho-C–H halogenation of s-tetrazines and other heteroaromatics. RSC Advances, 12(46), 30045-30052. [Link]
  • Sasakura, K., et al. (2016). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 12, 1948-1953. [Link]

Sources

side product formation in the synthesis of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthetic transformation. My aim is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own laboratory work.

Introduction

The this compound scaffold is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules. The introduction of the iodine atom at the C3 position is typically achieved via electrophilic iodination of the parent 4-chloro-1H-pyrrolo[3,2-c]pyridine. While seemingly straightforward, this reaction is often plagued by the formation of undesired side products, complicating purification and reducing the overall yield of the target molecule. This guide will address the most frequently encountered issues and provide robust solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific experimental observations that may indicate the formation of side products.

Question 1: My reaction mixture shows multiple spots on TLC, with some being more nonpolar than my desired product. What are the likely side products?

Answer: The appearance of multiple, often more nonpolar, spots on your TLC plate is a classic indicator of over-iodination or iodination at an alternative position. The most common side products are:

  • Di-iodinated Species: The pyrrole ring of the pyrrolo[3,2-c]pyridine system is electron-rich and susceptible to further electrophilic substitution. This can lead to the formation of 4-chloro-2,3-diiodo-1H-pyrrolo[3,2-c]pyridine. This di-iodinated product is significantly less polar than the mono-iodinated target.

  • Iodination at C2: Although C3 is generally the most reactive site for electrophilic substitution on the 7-azaindole core, iodination can sometimes occur at the C2 position, yielding 4-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine.[1] The regioselectivity is influenced by the reaction conditions and any protecting groups present.[2]

  • Starting Material: Incomplete conversion will result in the presence of the 4-chloro-1H-pyrrolo[3,2-c]pyridine starting material.

Question 2: I am observing a significant amount of a dark, insoluble material in my reaction flask. What is causing this and how can I prevent it?

Answer: The formation of dark, often polymeric, material is typically a result of product or starting material degradation under the reaction conditions.

  • Instability of the Product: Halogenated pyrrolopyridines can be unstable, particularly under prolonged exposure to acid or light.[3] The desired product, this compound, may be susceptible to decomposition, leading to polymerization.

  • Oxidation: Iodine (I₂) is a mild oxidizing agent, and other iodinating reagents can also promote oxidative side reactions, leading to complex mixtures and colored byproducts.[4]

To mitigate this:

  • Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Control Temperature: Run the reaction at the lowest effective temperature. While some protocols may call for elevated temperatures to drive the reaction to completion, this can also accelerate degradation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

Question 3: My NMR spectrum shows a complex aromatic region, and the integration does not match the expected structure. How can I identify the impurities?

Answer: A complex NMR spectrum points towards a mixture of isomers or other side products.

  • Isomeric Impurities: As mentioned, C2-iodination can occur, leading to a mixture of 3-iodo and 2-iodo isomers. These isomers will have distinct, yet potentially overlapping, signals in the aromatic region of the ¹H NMR spectrum.

  • Residual Protecting Groups: If you are using a protected starting material (e.g., N-tosyl), incomplete deprotection can lead to the presence of the protected iodinated compound.

  • Protonolysis/De-iodination: In some cases, particularly during workup or purification, the C-I bond can be cleaved, leading to the regeneration of the 4-chloro-1H-pyrrolo[3,2-c]pyridine starting material.

To aid in identification:

  • 2D NMR Spectroscopy: Techniques like COSY and HMBC can help to establish the connectivity of the protons and carbons, allowing for the definitive assignment of the isomeric structures.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is an invaluable tool for separating the components of the mixture and obtaining their molecular weights, which can confirm the presence of mono- and di-iodinated species.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective iodinating agent for this synthesis?

A1: N-Iodosuccinimide (NIS) is the most widely used and generally most effective iodinating agent for this transformation.[5][6] It is a mild and selective electrophilic iodinating reagent that often provides good yields under controlled conditions.[5] Other reagents, such as iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent, can also be used, but may be less selective and lead to more side products.[4][7]

Q2: What is the role of the solvent in controlling the regioselectivity of the iodination?

A2: The choice of solvent can significantly impact the outcome of the reaction. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly employed.[5][8] The polarity of the solvent can influence the reactivity of the iodinating agent and the stability of the intermediates, thereby affecting the regioselectivity. It is often necessary to screen a few different solvents to find the optimal conditions for a specific substrate.

Q3: How can I effectively purify the desired this compound from the side products?

A3: Purification is often the most challenging step in this synthesis.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from the side products.[8] A gradient elution system, typically starting with a nonpolar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is usually effective. The di-iodinated and C2-iodinated byproducts are generally less polar and will elute before the desired C3-iodinated product.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be a highly effective method for obtaining the final compound in high purity. A suitable solvent system will need to be determined empirically.

  • Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Q4: I am using an N-tosyl protected 4-chloro-1H-pyrrolo[3,2-c]pyridine as my starting material. What are the potential side reactions associated with the deprotection step?

A4: The removal of the tosyl protecting group can sometimes lead to side reactions. Common methods for tosyl deprotection include treatment with strong base (e.g., NaOH or KOH) or reducing agents.[9]

  • Hydrolysis of the Chloro Group: Under harsh basic conditions, the chloro group at the 4-position of the pyridine ring can be susceptible to nucleophilic substitution by hydroxide, leading to the formation of the corresponding 4-hydroxy derivative.

  • Ring Opening: In some cases, particularly with highly activated systems or under forcing conditions, cleavage of the pyrrole ring can occur.[10]

  • Incomplete Deprotection: The deprotection reaction may not go to completion, resulting in a mixture of the desired product and the N-tosyl protected compound.

Mild deprotection conditions, such as using magnesium in methanol or other specialized reagents, can help to minimize these side reactions.[10][11]

Experimental Protocols

Protocol 1: Iodination of 4-Chloro-1H-pyrrolo[3,2-c]pyridine using N-Iodosuccinimide (NIS)

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere, add N-Iodosuccinimide (1.1 eq) in one portion at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Parameter Recommendation Rationale
Iodinating Agent N-Iodosuccinimide (NIS)Mild and selective electrophilic iodinating agent.[5]
Solvent Anhydrous THFAprotic solvent that solubilizes reactants well.
Temperature 0 °C to room temperatureLower temperatures can improve selectivity and reduce degradation.
Stoichiometry 1.1 eq of NISA slight excess of NIS ensures complete consumption of the starting material.
Workup Quench with Na₂S₂O₃Reduces any excess unreacted iodine.

Visualization of Potential Side Reactions

The following diagram illustrates the primary reaction pathway and the formation of common side products during the iodination of 4-chloro-1H-pyrrolo[3,2-c]pyridine.

Side_Product_Formation SM 4-Chloro-1H-pyrrolo[3,2-c]pyridine DP Desired Product: This compound SM->DP C3 Iodination (Major Pathway) SP2 Side Product 2: 4-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine SM->SP2 C2 Iodination (Minor Pathway) NIS N-Iodosuccinimide (NIS) SP1 Side Product 1: 4-Chloro-2,3-diiodo-1H-pyrrolo[3,2-c]pyridine DP->SP1

Caption: Iodination pathways of 4-chloro-1H-pyrrolo[3,2-c]pyridine.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues related to side product formation.

Troubleshooting_Workflow Start Reaction Complete (TLC Analysis) CheckPurity Multiple Spots Observed? Start->CheckPurity DesiredProduct Single Major Spot (Proceed to Workup/Purification) CheckPurity->DesiredProduct No IdentifySideProducts Identify Side Products (NMR, LC-MS) CheckPurity->IdentifySideProducts Yes OverIodination Over-iodination Detected? IdentifySideProducts->OverIodination IsomerFormation Isomer Formation Detected? OverIodination->IsomerFormation No OptimizeStoichiometry Optimize Stoichiometry: - Reduce NIS equivalents - Shorter reaction time OverIodination->OptimizeStoichiometry Yes OptimizeConditions Optimize Conditions: - Lower temperature - Screen solvents IsomerFormation->OptimizeConditions Yes PurificationStrategy Develop Purification Strategy: - Gradient column chromatography - Recrystallization IsomerFormation->PurificationStrategy No OptimizeStoichiometry->PurificationStrategy OptimizeConditions->PurificationStrategy

Caption: A workflow for troubleshooting side product formation.

References

  • Cusabio. (n.d.). This compound.
  • Larsen, M. R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3453. [Link]
  • Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • National Institutes of Health. (n.d.). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Organic Chemistry Portal. (n.d.). Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes.
  • ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds.
  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (n.d.). Pharmacentral. [Link]
  • ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole.
  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS).
  • PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • National Institutes of Health. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. [Link]
  • SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group.
  • National Institutes of Health. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC. [Link]
  • Deprotection of Sulfonyl Aziridines. (n.d.). J. Org. Chem. [Link]
  • PubChem. (n.d.). 4-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine.
  • National Institutes of Health. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]
  • Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Royal Society of Chemistry. (n.d.). Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry. [Link]
  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
  • Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.

Sources

Technical Support Center: Catalyst Selection for Heteroaryl Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for heteroaryl Suzuki-Miyaura coupling. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful C-C bond-forming reaction. Here, we address specific experimental issues through troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven insights.

Introduction: The Unique Challenges of Heteroaryl Couplings

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and relatively mild conditions.[1][2] However, when one or both coupling partners are heteroaromatic, the reaction's complexity increases significantly.[3][4] Lewis-basic nitrogen or sulfur atoms within the heteroaryl ring can coordinate to the palladium catalyst, leading to deactivation.[3][5] Furthermore, many heteroaryl boronic acids are prone to rapid protodeboronation, an undesired side reaction that cleaves the C-B bond and terminates the catalytic cycle.[6][7]

This guide will help you navigate these challenges by providing a systematic approach to catalyst and reaction condition selection.

Troubleshooting Guide & FAQs

Issue 1: Low to No Product Formation

Q1: My reaction is not yielding any product, or the conversion is very low. Where should I start troubleshooting?

A1: Low or no conversion in a heteroaryl Suzuki coupling often points to one of three primary issues: catalyst deactivation, slow oxidative addition, or rapid decomposition of the boronic acid.

  • Catalyst Deactivation: Heteroatoms (especially nitrogen in pyridinic systems) can bind strongly to the palladium center, inhibiting its catalytic activity.[3][8]

    • Solution: Employ sterically hindered and electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos, developed by the Buchwald group, are designed to create a bulky coordination sphere around the palladium.[9] This steric bulk promotes the desired reductive elimination step and can disfavor the binding of inhibitory heteroaryl substrates.[8][10] Air-stable palladium precatalysts incorporating these ligands are commercially available and offer improved reliability.[7]

  • Slow Oxidative Addition: Heteroaryl chlorides, in particular, can be challenging substrates due to the strength of the C-Cl bond, making the initial oxidative addition step of the catalytic cycle sluggish.[5][11]

    • Solution: Utilize highly active, electron-rich catalyst systems. For unreactive heteroaryl chlorides, consider more specialized ligands like CataCXium A or the use of N-heterocyclic carbene (NHC) ligands, such as in PEPPSI-type precatalysts, which are known to promote oxidative addition.[3]

  • Boronic Acid Instability: Many heteroaryl boronic acids, especially those of 2-substituted five-membered rings (like furan-2-yl, thiophene-2-yl, and pyrrole-2-yl boronic acids), are highly susceptible to protodeboronation under the basic reaction conditions.[6][7]

    • Solution:

      • Use a milder base: Strong aqueous bases can accelerate protodeboronation.[12] Consider switching from strong inorganic bases like NaOH or KOH to milder options like K₃PO₄ or Cs₂CO₃.[13][14]

      • Employ anhydrous conditions: Water is a proton source for protodeboronation.[6] Using anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK) can significantly suppress this side reaction.[3]

      • Use a more stable boron reagent: If protodeboronation remains an issue, switch from the boronic acid to a more robust derivative. Potassium heteroaryltrifluoroborates (-BF₃K) or N-methyliminodiacetic acid (MIDA) boronates are air-stable alternatives that slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[6][15]

Issue 2: Protodeboronation of the Heteroaryl Boronic Acid

Q2: I am observing significant amounts of the protonated form of my starting heteroaryl boronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a common failure mode in heteroaryl Suzuki couplings.[6] The mechanism is often base-catalyzed and involves the cleavage of the C-B bond by a proton source, typically water.[12]

Workflow for Mitigating Protodeboronation:

G start High Protodeboronation Observed base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃, CsF) start->base Is aqueous base being used? anhydrous Employ Anhydrous Conditions (Anhydrous solvent, TMSOK base) base->anhydrous Still observing decomposition? end Successful Coupling base->end boron_reagent Use Stabilized Boron Reagent (Trifluoroborate or MIDA boronate) anhydrous->boron_reagent Is the boronic acid known to be highly unstable? anhydrous->end precatalyst Use a Fast Precatalyst (e.g., Buchwald G3/G4 precatalysts) boron_reagent->precatalyst Is the coupling still slow? boron_reagent->end precatalyst->end

Caption: Decision workflow for troubleshooting protodeboronation.

Detailed Strategies:

  • Optimize the Base and Solvent System: The choice of base is critical. The base's role is to activate the boronic acid by forming a more nucleophilic boronate species.[13][14][16] However, excessively strong or aqueous bases promote protodeboronation.

    • Weak, non-aqueous bases: Bases like CsF or K₃PO₄ are often effective, particularly in polar aprotic solvents like dioxane or THF.[17]

    • Anhydrous conditions with TMSOK: For particularly sensitive substrates, a combination of an anhydrous solvent (e.g., dry THF or dioxane) and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) can be highly effective.[3]

  • Switch to a More Stable Boron Reagent: This is one of the most reliable strategies.

    • Potassium Heteroaryltrifluoroborates (BF₃K salts): These are crystalline, air-stable solids that are less prone to protodeboronation than their boronic acid counterparts.[15] They are easily prepared from the corresponding boronic acid.

    • MIDA Boronates: These reagents offer a "slow-release" of the boronic acid, maintaining a low steady-state concentration in the reaction mixture, which outpaces the rate of decomposition.[6][18]

  • Increase the Rate of the Productive Coupling: If the desired catalytic cycle is fast enough, it can outcompete the undesired protodeboronation pathway.

    • Use a highly active precatalyst: Modern palladium precatalysts, such as those developed by Buchwald, are designed to rapidly form the active Pd(0) species, accelerating the overall reaction rate.[7]

Issue 3: Homocoupling of the Boronic Acid

Q3: My main byproduct is the homocoupled dimer of my heteroaryl boronic acid. What causes this and how can I prevent it?

A3: Boronic acid homocoupling (the formation of a biaryl from two molecules of the boronic acid) can occur through several mechanisms, but it is often promoted by the presence of oxygen and a Pd(0) catalyst. It can also be a significant issue with electron-deficient arylboronic acids.[19]

Solutions to Minimize Homocoupling:

  • Thoroughly Degas the Reaction Mixture: Oxygen can facilitate the homocoupling pathway. Ensure your solvent and reaction setup are rigorously degassed. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes and maintaining the reaction under an inert atmosphere.

  • Use a Hindered Ligand: Bulky phosphine ligands not only accelerate the desired cross-coupling but can also suppress homocoupling by sterically disfavoring the formation of the intermediates required for the undesired pathway.[20] Ligands like SPhos have been shown to be effective in minimizing homocoupling of electron-deficient boronic acids.[19]

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common practice to drive the reaction to completion. However, a large excess can sometimes lead to increased homocoupling. If this side reaction is problematic, try reducing the excess of the boronic acid to near stoichiometric amounts.

Ligand and Catalyst Selection Guide

The choice of ligand is arguably the most critical parameter in a challenging heteroaryl Suzuki coupling. The table below summarizes common ligands and their typical applications.

Ligand/PrecatalystKey Features & ApplicationsWhen to Use
SPhos / XPhos Bulky, electron-rich biaryl phosphines.[9] Highly versatile and effective for a wide range of heteroaryl couplings.First choice for general screening. Excellent for coupling with heteroaryl chlorides and for mitigating catalyst inhibition by N-heterocycles.
RuPhos Another highly effective, sterically demanding biaryl phosphine.Often successful when SPhos or XPhos give suboptimal results. Particularly useful for coupling with potassium heteroaryltrifluoroborates.[15]
CataCXium A A fluorenyl-based phosphine ligand.Has shown unique competence in promoting difficult heteroaryl-heteroaryl couplings under anhydrous conditions.[3]
Pd-PEPPSI-IPr An N-heterocyclic carbene (NHC) based precatalyst.Excellent for couplings involving less reactive aryl chlorides and for substrates prone to catalyst deactivation.
Pd(dppf)Cl₂ A classic, robust catalyst.Less active than modern biaryl phosphine systems but can be effective for simpler heteroaryl bromide couplings. Often less effective for challenging substrates like aminopyridines.[8]

Catalytic Cycle Overview:

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂-R² oa_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product oa_arrow_start->pd0 R¹-X (Heteroaryl Halide)

Caption: The general catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Screening for Heteroaryl Bromide Coupling

This protocol uses a robust, general-purpose catalyst system suitable for initial screening.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), the heteroaryl boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., SPhos G3 Precatalyst, 2 mol %).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.[21]

Protocol 2: Coupling of a Highly Unstable Heteroaryl Boronic Acid

This protocol is designed to minimize protodeboronation using a trifluoroborate salt.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), potassium heteroaryltrifluoroborate (1.05 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).[21]

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 3 mol %) and RuPhos (6 mol %).

  • Solvent Addition: Evacuate and backfill the tube with argon (3 cycles). Add degassed THF and water (e.g., a 4:1 mixture) via syringe.[21]

  • Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 12-24 hours.

  • Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.[21]

References

  • Al-Amin, M., & El-Faham, A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
  • Thomas, D. A., et al. (2022).
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews. [Link]
  • Wikipedia. (n.d.).
  • Wallace, D. J., & Chen, C. (2005). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Tetrahedron Letters. [Link]
  • Matos, K., & Söderquist, J. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Seminars in Organic Synthesis. [Link]
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]
  • Valente, C., et al. (2020). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. HETEROCYCLES. [Link]
  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
  • Glorius, F. (2024). Cooperative Photoredox and N-Heterocyclic Carbene Catalysis Suzuki–Miyaura-Type Reaction: Radical Coupling of Aroyl Fluorides and Alkyl Boronic Acids. Organic Letters. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. [Link]
  • Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]
  • Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • ResearchGate. (n.d.). Suzuki-Miyaura (hetero-)
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
  • Smith, M. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link]
  • ResearchGate. (n.d.). Protodeboronation of (Hetero)
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • ResearchGate. (n.d.).
  • Son, S., & Toste, F. D. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Wang, L., et al. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Percec, V., et al. (2004). Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions. 2. Suzuki-Type Nickel-Catalyzed Cross-Coupling of Aryl Arenesulfonates and Aryl Mesylates with Arylboronic Acids. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 1H-pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-c]pyridines. This class of compounds, also known as 5-azaindoles, represents a critical scaffold in medicinal chemistry and drug development, with applications ranging from oncology to neurodegenerative disease.[1][2][3][4] However, their synthesis is often challenging due to the influence of the pyridine nitrogen, which can alter reactivity compared to standard indole preparations.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of these syntheses.

Core Synthetic Strategies: An Overview

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core often adapts classical indole syntheses. The choice of method is highly dependent on the desired substitution pattern and the available starting materials. Many modern approaches also rely on transition-metal-catalyzed cross-coupling reactions to build the core structure or functionalize it.[5][6][7]

Below is a summary of common synthetic routes. Understanding the fundamentals of each is key to effective troubleshooting.

Synthetic RouteBrief DescriptionBest Suited ForCommon Challenges
Fischer Synthesis Acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone.[8]Versatile, but can be problematic for azaindoles.Low yields, harsh conditions, N-N bond cleavage side reactions.[9][10][11]
Madelung Synthesis Intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures.[12]Preparation of 2-alkynylindoles and specific azaindoles.[13]Vigorous reaction conditions, limited functional group tolerance.[12][14]
Larock Annulation Palladium-catalyzed reaction of an ortho-haloaminopyridine with a disubstituted alkyne.[15]2,3-disubstituted azaindoles.[13][16][17]Catalyst sensitivity, cost, regioselectivity control.[15][18]
Hemetsberger-Knittel Thermal decomposition of a 3-(pyridyl)-2-azido-propenoic ester.[19][20]Azaindole-2-carboxylates.[13][21][22]Stability and synthesis of the azido starting material.[19]
Bischler-Möhlau Reaction of an α-haloketone with excess aminopyridine.[14]2-aryl-azaindoles.Harsh conditions, poor yields, and often requires microwave irradiation for improvement.[14][23]
Suzuki/Heck Coupling Building the scaffold via Pd-catalyzed cross-coupling reactions from pre-functionalized pyridine and pyrrole precursors.[24]Highly decorated and complex derivatives.Multi-step sequences, catalyst optimization.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: Low to No Product Formation

Question: My reaction to form the 1H-pyrrolo[3,2-c]pyridine ring is failing or giving very low yields. What are the most common culprits?

Answer: This is the most prevalent issue and can stem from several factors, often related to the specific chemistry of the pyridine ring.

Potential Causes & Solutions:

  • Inappropriate Catalyst or Conditions (Acid/Base Catalyzed Reactions):

    • Causality: The pyridine nitrogen acts as a base, quenching acid catalysts, or can be a site for unwanted side reactions. In the Fischer synthesis, protonation of the pyridine nitrogen is often more favorable than protonation of the hydrazone, which is a key step for the required[2][2]-sigmatropic rearrangement.[8] This dramatically increases the activation energy barrier, stalling the reaction. For base-catalyzed reactions like the Madelung synthesis, the base must be strong enough to deprotonate the benzylic position without simply adding to the amide carbonyl.[25]

    • Troubleshooting Suggestions:

      • Screen Catalysts: Systematically screen both Brønsted acids (e.g., H₂SO₄, p-TsOH, HCl) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[9] The optimal acid is highly substrate-dependent.

      • Optimize Temperature: Azaindole syntheses often require higher temperatures than their indole counterparts to overcome activation energy barriers.[21] However, excessive heat can cause decomposition.[9] Start at a moderate temperature (80-100 °C) and gradually increase, monitoring by TLC or LC-MS.

      • Use Anhydrous Conditions: Water can hydrolyze intermediates or deactivate catalysts. Ensure starting materials are pure and use dry solvents, especially for moisture-sensitive reactions.[9][26]

  • Poor Quality or Unstable Starting Materials:

    • Causality: Pyridylhydrazines and other aminopyridines can be sensitive to air and may oxidize over time, leading to colored impurities that inhibit the reaction.[26] Impurities in ketones or aldehydes can also lead to unwanted side reactions like aldol condensations.[10]

    • Troubleshooting Suggestions:

      • Verify the purity of your starting materials by NMR or LC-MS.

      • If the pyridylhydrazine is discolored, consider purifying it by recrystallization or column chromatography before use.

      • Store sensitive reagents under an inert atmosphere (Nitrogen or Argon).

  • Electronic Effects & Steric Hindrance:

    • Causality: In the Fischer synthesis, electron-donating groups on the carbonyl component can over-stabilize a key intermediate, favoring N-N bond cleavage over the desired cyclization.[10][11] Bulky substituents on either reaction partner can sterically hinder the cyclization step.[10]

    • Troubleshooting Suggestions:

      • If N-N cleavage is suspected (identified by byproducts like aniline derivatives), switch to a Lewis acid catalyst (e.g., ZnCl₂) which may favor the cyclization pathway.[11]

      • For sterically hindered substrates, consider a different synthetic route, such as a Larock annulation, which can be more tolerant of bulky groups.[15]

Issue 2: Significant Tar Formation or Complex Reaction Mixture

Question: My reaction turns black, and the TLC/LC-MS shows a complex mixture of products with very little of the desired compound. How can I prevent this?

Answer: Tar formation is a clear sign of decomposition, usually caused by conditions that are too harsh for your specific substrate.

Potential Causes & Solutions:

  • Excessively Harsh Conditions:

    • Causality: High temperatures and highly concentrated strong acids or bases can cause the starting materials and the desired azaindole product to decompose.[9][10] Azaindoles, once formed, can be sensitive to strongly acidic conditions.

    • Troubleshooting Suggestions:

      • Reduce Temperature: Use the lowest effective reaction temperature.

      • Use Milder Catalysts: Switch to a milder acid (e.g., acetic acid, PPTS) or a non-nucleophilic base.

      • Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from degrading.

      • Consider Solvent Choice: A higher-boiling point solvent can provide more precise temperature control.

  • Air Sensitivity:

    • Causality: Intermediates in the reaction pathway or the final azaindole product may be sensitive to oxidation by atmospheric oxygen, leading to polymeric byproducts.[9]

    • Troubleshooting Suggestions:

      • Degas the Solvent: Purge the solvent with nitrogen or argon for 15-30 minutes before adding reagents.

      • Run Under Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon.

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose and solve low-yield problems.

G start Low Yield or Failed Reaction check_purity 1. Verify Starting Material Purity (NMR, LC-MS) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok check_conditions 2. Re-evaluate Reaction Conditions temp Is Temperature Optimal? check_conditions->temp purity_ok->check_conditions Yes purify_sm Purify starting materials (column, recrystallization) purity_ok->purify_sm No conditions_ok Conditions Seem Correct temp_screen Screen temperature range (e.g., 60°C to 120°C) conditions_ok->temp_screen Temp Issue? catalyst_screen Screen different acids/bases (Brønsted vs. Lewis) conditions_ok->catalyst_screen Catalyst Issue? inert_setup Use inert atmosphere and anhydrous solvents conditions_ok->inert_setup Atmosphere Issue? change_route Consider alternative synthetic route conditions_ok->change_route Persistent Failure sub_block_conditions sub_block_conditions catalyst Is Catalyst Correct? temp->catalyst solvent Is Solvent Anhydrous/Inert? catalyst->solvent solvent->conditions_ok sub_block_solutions sub_block_solutions

Caption: A decision tree for troubleshooting low-yielding reactions.

Issue 3: Difficulty with Product Purification

Question: I've managed to synthesize my target compound, but I'm struggling to purify it away from byproducts or starting materials. What are the best practices?

Answer: Purification of nitrogen-containing heterocycles like 1H-pyrrolo[3,2-c]pyridine can be challenging due to their polarity and potential for interaction with silica gel.

Potential Causes & Solutions:

  • Compound Degradation on Silica Gel:

    • Causality: The acidic nature of standard silica gel can cause degradation or irreversible binding of basic nitrogen heterocycles.[27]

    • Troubleshooting Suggestions:

      • Deactivate Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol before packing the column.[27]

      • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase (C18) silica for purification.[27]

  • Co-eluting Impurities:

    • Causality: Isomeric byproducts or impurities with similar polarity to the desired product can be very difficult to separate using a single chromatographic method.[27]

    • Troubleshooting Suggestions:

      • Optimize Solvent System: Carefully screen different solvent systems using TLC. A gradient elution is often necessary. Common systems include ethyl acetate/hexanes and dichloromethane/methanol.[27]

      • Multi-Step Purification: A combination of techniques is often effective. For example, perform an acidic or basic aqueous wash during workup to remove basic or acidic impurities, respectively. Follow this with column chromatography and then recrystallization or preparative HPLC if needed.[27]

  • Difficulty with Recrystallization:

    • Causality: The compound may be too soluble in common solvents, or crystal formation may be slow.

    • Troubleshooting Suggestions:

      • Screen Solvent Systems: Test a wide range of single and binary solvent systems.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to a refrigerator.

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal of the pure compound.[27]

      • Use an Anti-Solvent: Slowly add a non-polar "anti-solvent" (in which the compound is insoluble) to a concentrated solution of the compound until turbidity persists.[27]

Recommended Experimental Protocol: Suzuki Coupling for Scaffold Construction

This protocol describes a general method for synthesizing a 6-aryl-1H-pyrrolo[3,2-c]pyridine, a common core structure. This approach, adapted from the literature, demonstrates the power of modern cross-coupling methods.[24]

G reagents 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) Arylboronic acid (1.5 eq) Pd(PPh₃)₄ (0.05 eq) Na₂CO₃ (2.0 eq) setup 1. Setup Combine reagents in a flame-dried flask under Ar. solvent 2. Solvent Add degassed DME/H₂O (4:1). setup->solvent reaction 3. Reaction Heat at 85-90 °C for 12h. Monitor by TLC/LC-MS. solvent->reaction workup 4. Workup Cool, dilute with EtOAc, wash with H₂O and brine. reaction->workup purify 5. Purification Dry (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify

Caption: General workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent mixture, typically a 4:1 ratio of 1,2-dimethoxyethane (DME) to water.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (often pre-treated with 1% triethylamine in the eluent) using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure product.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information.
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
  • Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.
  • Wikipedia. Hemetsberger indole synthesis.
  • SynArchive. Hemetsberger-Knittel Indole Synthesis.
  • Wikipedia. Madelung synthesis.
  • Zhang, Z., et al. (2021). Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. ResearchGate.
  • Request PDF. The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. ResearchGate.
  • Baran Lab. Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab.
  • Immadi, S. S., et al. (2018). Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. ResearchGate.
  • Wikipedia. Larock indole synthesis.
  • Chen, Y., & Li, G. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews.
  • Wikipedia. Bischler–Möhlau indole synthesis.
  • Química Organica.org. Madelung synthesis of indole.
  • Request PDF. Bischler–Möhlau indole synthesis. ResearchGate.
  • Douglas, C. J., & Mousseau, J. J. (2014). Understanding and Interrupting the Fischer Azaindolization Reaction. National Center for Biotechnology Information.
  • Request PDF. (PDF) Madelung Indole Synthesis. ResearchGate.
  • SciSpace. Larock indole synthesis.
  • Larock Indole Synthesis. (2021). Thieme.
  • Al-Jaber, F. M., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega.
  • Request PDF. ChemInform Abstract: Synthesis of 1H-Pyrrolo[3,2-c]quinoline Derivatives via Palladium-Catalyzed Heteroannulation. ResearchGate.
  • SciSpace. Bischler–Möhlau indole synthesis.
  • Request PDF. Chapter 3.7. Larock Indole Synthesis. ResearchGate.
  • Semantic Scholar. Bischler-Möhlau indole synthesis.
  • Bouissière, A., et al. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
  • Johnson, D. S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Center for Biotechnology Information.
  • Wang, S., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI.
  • Reddit. (2021). Problems with Fischer indole synthesis. Reddit.
  • Development Core. (2012). Why Do Some Fischer Indolizations Fail?. National Center for Biotechnology Information.
  • Reibenspies, J. H., et al. (2018). Cu(II)/Zn(II)-catalyzed synthesis of 1H-pyrrolo[3,2-c]quinolines. ResearchGate.
  • Request PDF. (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate.
  • Nielsen, M. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information.
  • Schmidt, J., et al. (2021). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024).

Sources

Technical Support Center: Synthesis of Halogenated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of halogenated pyrrolopyridines (azaindoles). As key structural motifs in medicinal chemistry and drug development, the selective installation of halogens onto the pyrrolopyridine core is a frequent and critical synthetic step. However, the unique electronic nature of this bicyclic heteroaromatic system presents a distinct set of challenges, from controlling regioselectivity to managing reaction conditions.

This guide is designed to provide practical, field-proven insights to help you troubleshoot common issues encountered during your experiments. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and adapt methodologies to your specific substrate.

Part 1: Core Troubleshooting Guides

This section addresses the most common problems encountered during the synthesis of halogenated pyrrolopyridines. Each issue is broken down by symptom, potential causes, and actionable solutions with detailed protocols.

Issue 1: Poor or No Conversion to Halogenated Product

Symptom: TLC or LC-MS analysis shows primarily unreacted starting material after the reaction has been run to its typical completion time.

Potential Causes:

  • Insufficiently Electrophilic Halogenating Agent: The pyrrolopyridine ring, while electron-rich in the pyrrole moiety, is deactivated by the electron-withdrawing pyridine ring. Standard reagents like N-halosuccinimides (NXS) may not be reactive enough, especially for less activated substrates.[1]

  • Incorrect Solvent Choice: Solvent polarity can significantly impact the reactivity of the halogenating agent and the stability of reaction intermediates.

  • Degradation of Starting Material: Pyrrolopyridines can be unstable under strongly acidic or basic conditions, or in the presence of strong oxidants, leading to decomposition rather than halogenation.

  • N-H Protonation: In acidic media, protonation of the pyridine nitrogen further deactivates the ring system towards electrophilic attack.

Suggested Solutions:

  • Solution A: Increase Electrophilicity of the Halogen Source. If using N-halosuccinimides (NBS, NCS), the addition of a catalytic amount of a strong acid (e.g., H₂SO₄, TFA) can generate a more potent halogenating species in situ. However, monitor for potential substrate degradation.

  • Solution B: Switch to a More Reactive Halogenating System. For challenging substrates, consider alternative reagents. For iodination, systems like I₂ with an oxidizing agent (e.g., nitric acid, HIO₃) can be effective for even deactivated arenes.[2]

  • Solution C: Employ Metal-Mediated Halogenation. Copper(II) halides have proven highly effective and regioselective for the bromination of various azaindoles under mild conditions.[3][4][5]

Protocol 1: General Procedure for C3-Bromination using Copper(II) Bromide[3]

  • To a solution of the starting pyrrolopyridine (1.0 equiv) in acetonitrile (MeCN), add Copper(II) bromide (CuBr₂) (2.0-3.0 equiv).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a 7N solution of ammonia in methanol. This decomplexes the copper from the product.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the 3-bromo-pyrrolopyridine.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Symptom: The reaction yields a mixture of halogenated regioisomers (e.g., C3, C5, C6 halogenation) that are difficult to separate.

Potential Causes:

  • Inherent Substrate Reactivity: The most electron-rich position on the pyrrolopyridine core is typically the C3 position of the pyrrole ring, making it the kinetic site for electrophilic attack.[6] However, other positions on either ring can compete, especially under harsh conditions or with highly reactive reagents.

  • Steric Hindrance: Bulky substituents on the ring can block access to the most electronically favored position, directing halogenation elsewhere.

  • Over-Halogenation: If the mono-halogenated product is still sufficiently activated, it can undergo a second halogenation, leading to di-halogenated byproducts.

Suggested Solutions:

  • Solution A: Optimize for Kinetic Control. Run the reaction at the lowest possible temperature that still allows for reasonable conversion. Add the halogenating agent slowly and in slight stoichiometric excess (e.g., 1.05-1.1 equiv) to minimize over-reaction.

  • Solution B: Use a Regioselective Reagent System. As mentioned, CuBr₂ in acetonitrile has shown excellent selectivity for the C3 position across various azaindole scaffolds.[3][5] Enzymatic halogenation, if accessible, offers unparalleled regioselectivity under exceptionally mild, aqueous conditions.[6]

  • Solution C: Employ a Directed Metalation Strategy. For absolute regiocontrol, especially at positions other than C3, a Directed ortho-Metalation (DoM) approach is superior. This involves using a directing group (often the N-protecting group) to guide a strong base (like LDA or n-BuLi) to deprotonate a specific adjacent C-H bond. The resulting lithiated species is then quenched with an electrophilic halogen source (e.g., I₂, Br₂, C₂Cl₆).[7][8][9][10]

Workflow Diagram: Choosing a Halogenation Strategy

G start Start: Halogenate a Pyrrolopyridine q1 Is C3-Halogenation the Desired Outcome? start->q1 strategy1 Strategy 1: Electrophilic Halogenation q1->strategy1 Yes strategy2 Strategy 2: Directed ortho-Metalation (DoM) q1->strategy2 No a1_yes Yes a1_no No q2 Is the reaction selective with standard NXS reagents? strategy1->q2 protocol1 Proceed with NXS (NBS, NCS, NIS) in an appropriate solvent (e.g., DMF, CH2Cl2). q2->protocol1 Yes protocol2 Use a milder, more selective system like CuBr2 in MeCN for C3-bromination. q2->protocol2 No a2_yes Yes a2_no No end Obtain Regiochemically Pure Product protocol1->end protocol2->end protocol3 1. Protect Pyrrole-N with a Directing Group (e.g., SEM, SO2Ph). 2. Lithiate with LDA or n-BuLi. 3. Quench with electrophilic halogen source (I2, CBr4, etc.). strategy2->protocol3 protocol3->end

Caption: Decision tree for selecting a halogenation strategy.

Issue 3: Difficulty with Product Purification

Symptom: The desired halogenated product is difficult to separate from starting material, regioisomers, or byproducts via standard column chromatography.

Potential Causes:

  • Similar Polarity: The halogenated product often has a polarity very similar to the starting material and other isomers, leading to poor separation on silica gel.[11]

  • Product Instability: The product may be unstable on silica gel, leading to decomposition during purification. Some N-protecting groups, like Boc, can be labile and cleave on acidic silica.[12]

  • Residual Metal Catalyst: If using a metal-mediated process, residual metals can complicate purification and NMR spectra.

Suggested Solutions:

  • Solution A: Crystallization. If the product is a solid, crystallization is often the most effective method for obtaining highly pure material, especially on a large scale.[13] Test various solvent systems (e.g., EtOAc/hexanes, DCM/methanol).

  • Solution B: Modify Chromatographic Conditions.

    • Solvent System: Use a gradient elution with very slow polarity changes.

    • Additives: For basic compounds like pyrrolopyridines, adding a small amount of triethylamine (~0.1-1%) or ammonia (7N in methanol) to the eluent can prevent streaking and improve peak shape.

    • Alternative Stationary Phase: Consider using alumina (neutral or basic) or a C18 reverse-phase column if silica proves ineffective.

  • Solution C: Use a Scavenging Workup. For reactions involving bases like LDA or n-BuLi, a careful aqueous quench is critical. For copper-mediated reactions, a workup with an ammonia solution is effective for removing copper salts.[3] For acidic impurities, a wash with a mild aqueous base (e.g., sat. NaHCO₃ solution) can be beneficial.[14][15]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is best for halogenation reactions?

A1: The choice depends on your strategy.

  • For Direct Electrophilic Halogenation: An electron-withdrawing group like benzenesulfonyl (SO₂Ph) or tosyl (Ts) is often used. These groups decrease the nucleophilicity of the pyrrole ring, which can prevent over-reaction and, in some cases, influence regioselectivity.[16] However, they require relatively harsh conditions for removal (e.g., strong base).

  • For Directed ortho-Metalation (DoM): A group capable of coordinating with lithium is required. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it directs lithiation to the C6 position and can be removed under milder, fluoride-mediated conditions.[17]

  • Acid-Labile Groups: Groups like tert-butoxycarbonyl (Boc) are generally less suitable as they can be unstable to both the acidic conditions of some halogenation reactions and to silica gel chromatography.[12]

Q2: My reaction is producing both mono- and di-halogenated products. How can I improve selectivity for the mono-halogenated species?

A2: This is a common issue when the mono-halogenated product is still reactive. To favor mono-halogenation:

  • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the halogenating agent.

  • Lower the Temperature: Perform the reaction at 0 °C or -78 °C to reduce the rate of the second halogenation.

  • Slow Addition: Add the halogenating agent dropwise as a solution over an extended period. This keeps the instantaneous concentration of the reagent low, favoring reaction with the more abundant and more reactive starting material.

Q3: I need to install a halogen at the C6 position of a 7-azaindole. What is the best approach?

A3: The C6 position is on the pyridine ring, which is electron-deficient and generally unreactive toward standard electrophilic halogenation. The most reliable method is a multi-step sequence:[18]

  • N-Oxidation: First, oxidize the pyridine nitrogen with an agent like m-CPBA. This activates the pyridine ring for electrophilic substitution, particularly at the C4 and C6 positions.

  • Electrophilic Halogenation: The resulting N-oxide can then be halogenated at C6 using an appropriate electrophilic source (e.g., NCS for chlorination).

  • Reduction: The N-oxide is then reduced back to the pyridine, often using a reagent like PCl₃ or H₂/Pd.

Alternatively, a directed metalation strategy with a suitable N-protecting group that directs to C6 would be a more direct, albeit technically challenging, approach.[17]

Regioselectivity on the Pyrrolopyridine Core

G cluster_0 Pyrrolopyridine Core Reactivity cluster_1 a b a->b c b->c d c->d e d->e f e->f g f->g h g->h i h->i C3 C3: Most Electron Rich (Kinetic Site for EAS) C3->c C6 C6: Requires Activation (e.g., N-Oxidation) or DoM C6->g C2 C2: Less Reactive (Steric/Electronic) C2->b C5 C5: Accessible via DoM or specific EAS conditions C5->f

Caption: General reactivity map for electrophilic attack on a pyrrolopyridine skeleton.

Table 1: Comparison of Common Halogenating Agents

Reagent SystemHalogenTypical ConditionsAdvantagesCommon Challenges
N-Bromosuccinimide (NBS) BrDMF or CH₂Cl₂, 0 °C to RTReadily available, easy to handle solid.Moderate reactivity, can lead to regioselectivity issues or require activators.
N-Chlorosuccinimide (NCS) ClDMF or CH₂Cl₂, RT to 50 °CStandard for chlorination.Less reactive than NBS; often requires higher temperatures or acidic catalysis.
N-Iodosuccinimide (NIS) IDMF or CH₂Cl₂, RTEffective for iodination.Can be light-sensitive; potential for side reactions.
Copper(II) Bromide (CuBr₂) BrAcetonitrile, RTExcellent C3-regioselectivity, mild conditions, high yields.[3][4]Requires stoichiometric amounts, workup needed to remove copper.
Iodine (I₂) / Oxidant IH₂SO₄, HNO₃Powerful system for iodinating even deactivated rings.[2]Harsh acidic conditions can be incompatible with sensitive functional groups.
Enzymatic (Halogenase) Cl, BrAqueous buffer, RTUnmatched regioselectivity, environmentally benign.[1][6]Requires specialized enzymes and biocatalysis expertise; substrate scope can be limited.

References

  • Bérillon, L., et al. (2007). Practical Regioselective Bromination of Azaindoles and Diazaindoles. SYNLETT, 2007(2), 211–214. [Link]
  • Paul, C. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1004-1008. [Link]
  • Reddy, T. H., et al. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 88(17), 12395-12404. [Link]
  • Bérillon, L., et al. (2007). Practical Regioselective Bromination of Azaindoles and Diazaindoles.
  • Hauser, E., et al. (2015). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Patil, S. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949-7960. [Link]
  • Kamal, A., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4745-4753. [Link]
  • Henderson, J. L., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(12), 2289. [Link]
  • Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Pennsylvania. [Link]
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
  • Wang, B., et al. (2022). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC.
  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]
  • Wikipedia. (n.d.).
  • Google Patents. (1989).
  • Request PDF. (n.d.). Pyrrole Protection.
  • Chavant, R., et al. (2021). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 26(16), 4948. [Link]
  • Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Science & Technology, 44(4), 1157-1164. [Link]
  • Google Patents. (2017).

Sources

avoiding degradation of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile heterocyclic building block. Our goal is to empower you with the knowledge to anticipate and overcome challenges in your synthetic endeavors, ensuring the integrity of your reactions and the quality of your results.

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in a variety of biologically active molecules, making this compound a valuable intermediate in medicinal chemistry and drug discovery.[1][2] However, its poly-halogenated and heteroaromatic nature presents unique stability challenges that must be carefully managed.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, with the carbon-iodine bond being significantly more reactive.[3] However, degradation of the starting material can lead to suboptimal results. Here, we address common issues encountered during these reactions.

Q1: I am observing low or no yield of my desired product. What are the likely causes and how can I improve it?

A1: Low or no product yield in a cross-coupling reaction with this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity/Decomposition: The active Pd(0) species is susceptible to oxidation.

    • Solution: Ensure all solvents and reagents are thoroughly degassed with an inert gas (e.g., argon or nitrogen) prior to use.[4] Using fresh, high-quality palladium sources and ligands is also crucial.[4] For challenging substrates, consider using more robust pre-catalysts, such as those incorporating Buchwald ligands.[4]

  • Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle.

    • Solution: For heteroaryl halides, bulky and electron-rich phosphine ligands often give the best results. For Suzuki reactions, ligands like XPhos or SPhos are effective.[5] In Buchwald-Hartwig aminations, bidentate phosphine ligands like BINAP and DPPF can be very effective, as can sterically hindered monophosphine ligands.[6][7]

  • Suboptimal Base Selection: The base is crucial for activating the boronic acid (in Suzuki coupling) or deprotonating the amine (in Buchwald-Hartwig amination).[6][8]

    • Solution: For Suzuki reactions, common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[5] The choice of base can be critical, and screening a few options is recommended. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[9] However, be aware that some functional groups may not be compatible with strong bases.[9]

  • Incorrect Solvent System: The solvent must be appropriate for the specific reaction and be able to dissolve the reactants.

    • Solution: A mixture of an organic solvent and water (e.g., dioxane/water) is commonly used for Suzuki reactions.[5] For Buchwald-Hartwig aminations, ethereal solvents like THF or dioxane are typical.[9]

Q2: My reaction mixture contains a significant amount of the deiodinated starting material, 4-chloro-1H-pyrrolo[3,2-c]pyridine. Why is this happening and what can I do to prevent it?

A2: Deiodination, the replacement of the iodine substituent with a hydrogen atom, is a common side reaction for iodinated heterocycles, especially in palladium-catalyzed reactions.[4]

Potential Causes & Solutions:

  • Protonolysis: The presence of a proton source can lead to the cleavage of the C-I bond.

    • Solution: Ensure that all reagents and solvents are anhydrous. If water is a necessary component of the reaction (e.g., in some Suzuki couplings), minimize its amount. Using a milder base, such as K₂CO₃ instead of K₃PO₄ or Cs₂CO₃, can sometimes reduce the rate of protonolysis.[4]

  • Reductive Dehalogenation: The palladium catalyst itself can mediate the reductive cleavage of the C-I bond.

    • Solution: Lowering the reaction temperature and shortening the reaction time can help to minimize this side reaction.[4] Additionally, ensure that the reaction is protected from light, as photolytic degradation can generate radical species that promote deiodination.[4]

  • Homocoupling of Boronic Acid (Suzuki Reaction): This side reaction consumes the boronic acid and can be indicative of issues with the catalytic cycle.

    • Solution: This is often caused by the presence of oxygen in the reaction mixture.[4] Thoroughly degassing all solvents and the reaction mixture is critical.[4]

Q3: I am having difficulty purifying my product by column chromatography on silica gel. What are my options?

A3: The basic nitrogen atoms in the pyrrolo[3,2-c]pyridine ring system can interact strongly with the acidic surface of silica gel, leading to tailing, poor separation, and even on-column decomposition.[4]

Potential Causes & Solutions:

  • Strong Interaction with Silica: The Lewis basicity of the pyridine nitrogen leads to strong adsorption on the acidic silica surface.

    • Solution:

      • Use Deactivated Media: Employ neutral or deactivated silica gel, or consider using alumina for chromatography.[4]

      • Modify the Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to reduce tailing and improve separation.

      • Alternative Purification Methods: If chromatography is still problematic, consider other purification techniques such as crystallization or distillation if the product is thermally stable.[4]

IssuePotential CauseRecommended Solution
Low/No Product Yield Catalyst inactivity, inappropriate ligand/base/solventUse fresh, degassed reagents; screen different ligands and bases; consider robust pre-catalysts.[4][5][6]
Deiodination of Starting Material Protonolysis, reductive dehalogenation, photodecompositionUse anhydrous conditions, milder base, lower temperature, shorter reaction time, and protect from light.[4]
Difficult Purification Strong interaction with acidic silica gelUse neutral/deactivated silica or alumina; add a basic modifier to the eluent; consider crystallization.[4]

Frequently Asked Questions (FAQs)

Q: How should I properly store and handle this compound?

A: Proper storage is critical to maintain the integrity of this compound. It is typically supplied as a lyophilized powder and should be stored at low temperatures.[10]

ConditionRecommendationRationale
Short-term Storage 4 °C for up to one week.[10]Minimizes immediate degradation for daily use.
Long-term Storage -20 °C to -80 °C for up to 6 months.[10]Preserves the compound's stability over extended periods.
Handling Aliquot upon receipt for multiple uses. Avoid repeated freeze-thaw cycles.[10]Prevents degradation from moisture and temperature fluctuations.
Q: What are the primary degradation pathways for this compound?

A: The main degradation pathways are deiodination and hydrolysis. Aromatic iodides can be sensitive to light, which can initiate radical reactions leading to deiodination.[4] Extreme pH conditions can affect the stability of the pyrrolopyridine nucleus, potentially leading to hydrolysis of the heterocyclic ring system.[4][11][12]

A This compound B Deiodination Product (4-Chloro-1H-pyrrolo[3,2-c]pyridine) A->B  Light (UV)  Pd(0)/Base  Heat C Hydrolysis Products (Ring-Opened Species) A->C  Strong Acid/Base (extreme pH) A Setup Reaction Under Inert Atmosphere (Degas Solvents/Reagents) B Add Substrate, Boronic Acid/Amine, Base, Ligand, and Pd Source A->B C Heat to Reaction Temperature (e.g., 80-110 °C) B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Aqueous Work-up D->E F Purification (e.g., Chromatography, Crystallization) E->F

Sources

Technical Support Center: Solvent Effects on 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complex reactivity of 4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile heterocyclic building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The inherent bifunctionality of this molecule—possessing both a reactive C-I bond and a less reactive C-Cl bond—presents a unique opportunity for selective functionalization, but also a significant challenge where solvent choice becomes paramount.

This center is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides for the most common palladium-catalyzed cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

Q1: Why is solvent choice so critical when working with this compound?

A1: The choice of solvent is the primary tool for controlling the chemoselectivity of cross-coupling reactions with this substrate. The molecule has two potential reaction sites for oxidative addition to a palladium(0) catalyst: the highly reactive C(sp²)-I bond at the 3-position and the more robust C(sp²)-Cl bond at the 4-position. The solvent influences which of these sites the catalyst will preferentially react with.[1][2][3] This is not merely a matter of solubility; the solvent actively participates in the catalytic cycle. It can coordinate to the palladium center, stabilize charged intermediates, and alter the energetic landscape of the oxidative addition transition states, thereby dictating the reaction's outcome.[1][4][5]

Q2: I want to selectively react at the C-I bond. What type of solvent should I start with?

A2: To achieve high selectivity for the C-I bond, the general rule is to use nonpolar, non-coordinating solvents . The C-I bond is inherently more reactive and will typically undergo oxidative addition faster than the C-Cl bond.[6][7] Solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are excellent starting points.[3] In these environments, the oxidative addition at the more labile C-I bond is kinetically favored, and the solvent does not significantly interfere with or alter this intrinsic reactivity order.

Q3: How can I promote reactivity at the less reactive C-Cl bond? Is it even possible to do so selectively?

A3: While selective reaction at the C-Cl bond in the presence of an iodide is challenging, it is not impossible. Achieving this requires conditions that either deactivate the C-I bond or specifically enhance the reactivity of the C-Cl bond. Mechanistically, this is complex. Some strategies involve using highly specialized ligand systems. However, from a solvent perspective, the use of polar, coordinating solvents can sometimes invert selectivity, though this is more commonly observed in systems like chloroaryl triflates.[1][2][8] For practical purposes, the most reliable strategy for functionalizing the C-4 position is to first react the C-I bond and then target the C-Cl bond in a subsequent step under more forcing conditions (e.g., using more electron-rich ligands and higher temperatures).

Q4: What is the difference between a "polar coordinating" and a "polar non-coordinating" solvent, and how does this affect my reaction?

A4: This is a crucial distinction.

  • Polar Coordinating Solvents: These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), have high dielectric constants and contain heteroatoms with lone pairs (O or N) that can actively coordinate to the palladium catalyst.[1][2][4] This coordination can change the nature of the active catalyst, for instance, by forming a Pd(L)(solv) complex, which may exhibit different selectivity compared to the un-solvated species.[1][2] In some systems, these solvents can stabilize anionic palladium complexes, which can alter the selectivity of oxidative addition.[3][8]

  • Polar Non-Coordinating Solvents: Solvents like acetone or propylene carbonate have a high dielectric constant but are weaker coordinators to the metal center. Their effect is primarily through stabilization of polar or charged transition states in the bulk solvent rather than direct coordination.[3]

The choice between them can dramatically alter reaction outcomes. For instance, in Suzuki couplings of chloroaryl triflates, DMF (coordinating) favors reaction at the triflate, while acetone (non-coordinating) favors reaction at the chloride.[3]

Part 2: Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides specific guidance for issues you may encounter during key synthetic transformations.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. With this compound, the primary challenge is achieving site-selectivity.

  • Plausible Cause 1: Inactive Catalyst. The Pd(0) active species is not being generated efficiently from the precatalyst or is being deactivated.

    • Solution:

      • Ensure Anaerobic Conditions: Oxygen can oxidize the Pd(0) catalyst, leading to inactive Pd(II) species and promoting boronic acid homocoupling.[6] Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes) and run the reaction under an inert atmosphere (N₂ or Ar).[9]

      • Check Reagent Quality: Ensure your palladium precatalyst, ligand, and base are pure and dry. Boronic acids can degrade upon storage; consider using more stable boronic esters (e.g., pinacol esters) to circumvent issues like protodeboronation.[9]

      • Optimize Base/Solvent Combination: The base is crucial for activating the boronic acid. A base that is insoluble in your chosen solvent will be ineffective. For nonpolar solvents like toluene or dioxane, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective, sometimes with a small amount of water to aid solubility and facilitate transmetalation.[9][10]

  • Plausible Cause 2: Poor Solubility. One or more of the reaction components (substrate, boronic acid, base) is not sufficiently soluble in the chosen solvent.

    • Solution:

      • Screen Solvents: While toluene is excellent for selectivity, if solubility is an issue, consider a more polar aprotic solvent like 1,4-dioxane or THF. A mixture of solvents, such as Toluene/DMF (e.g., 10:1), can sometimes improve solubility without dramatically compromising selectivity.

      • Increase Temperature: Raising the reaction temperature will increase the solubility of most components and accelerate the reaction rate.

  • Plausible Cause: Reaction conditions are too harsh or non-selective.

    • Solution:

      • Lower the Temperature: The energy barrier for oxidative addition at the C-Cl bond is higher than at the C-I bond. By lowering the temperature, you can often find a window where the reaction at the C-I bond proceeds at a reasonable rate while the reaction at the C-Cl bond is negligible.

      • Choose a Less Active Catalyst System: Highly electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type ligands) can be so reactive that they overcome the intrinsic selectivity between the two halogens.[10][11] Consider using a less reactive, "standard" catalyst system like Pd(PPh₃)₄ or PdCl₂(dppf) to enhance selectivity for the C-I bond.[10]

      • Re-evaluate Solvent Choice: As discussed, stick to nonpolar solvents like toluene or dioxane to maximize selectivity for the C-I position.[3]

Reaction GoalRecommended Solvent(s)Typical Base(s)Catalyst System (Example)Key Considerations
Selective C-3 Arylation Toluene, 1,4-Dioxane, THFK₂CO₃, K₃PO₄, CsFPd(PPh₃)₄, PdCl₂(dppf)Maintain lower temperatures (60-80 °C) to prevent C-4 reactivity. Ensure rigorous degassing.[9][10]
Forcing C-4 Arylation (Post C-3) DMF, DMAc, DioxaneK₃PO₄, Cs₂CO₃Pd₂(dba)₃ with a bulky ligand (e.g., XPhos, SPhos)Requires higher temperatures (100-120 °C) and a more active catalyst system.
  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[12]

  • Degassing: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.[9]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio) via syringe.[12]

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Guide 2: Sonogashira Coupling

The Sonogashira reaction is essential for introducing alkynyl moieties. The standard conditions typically show very high selectivity for the C-I bond.

  • Plausible Cause 1: Presence of Oxygen. Oxygen promotes the oxidative homocoupling of alkynes, especially in the presence of the copper(I) co-catalyst.

    • Solution: Rigorous degassing of solvents and reagents is critical. Running the reaction under a strictly inert atmosphere is mandatory.

  • Plausible Cause 2: Inappropriate Solvent/Base Combination.

    • Solution: The base (typically an amine like Et₃N or DIPEA) also serves as the solvent in many cases.[13][14] However, some protocols use a co-solvent. Polar aprotic solvents like DMF can sometimes accelerate the desired reaction, but care must be taken as they can also coordinate to the palladium center.[15][16] If homocoupling is severe, consider switching to a less coordinating solvent like THF with Et₃N as the base.

  • Plausible Cause: Impurities or side reactions.

    • Solution: This can sometimes occur if the terminal alkyne is not pure or if there are protic impurities. Ensure the alkyne is of high quality and that all solvents are anhydrous. Using a slight excess of the alkyne can also help drive the desired reaction over side pathways.

Sonogashira_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-I L₂ Pd0->OA Oxidative Addition (Ar-I) TM Ar-Pd(II)-C≡CR L₂ OA->TM Transmetalation (from Cu-C≡CR) Cu_Cycle Copper Cycle (forms Cu-Acetylide) Cu_Cycle->TM R-C≡CH TM->Pd0 Reductive Elimination Product Ar-C≡CR TM->Product

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Guide 3: Buchwald-Hartwig Amination

This reaction forms C-N bonds and is critical in pharmaceutical synthesis.[17][18][19] Similar to the Suzuki coupling, selectivity is a key challenge. The general reactivity trend for halogens in Buchwald-Hartwig amination is I > Br > Cl.[7]

  • Plausible Cause 1: Incorrect Base. The choice of base is critical and depends on the pKa of the amine. Strong, non-nucleophilic bases are required.

    • Solution: For primary and secondary alkylamines or anilines, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often necessary. Weaker bases like K₂CO₃ or K₃PO₄ may not be sufficient to deprotonate the amine-palladium complex.

  • Plausible Cause 2: Ligand Choice. The ligand must be appropriate for the substrate.

    • Solution: Aryl chlorides are notoriously difficult to activate. While you are likely targeting the C-I bond first, if you were to target the C-Cl bond in a subsequent step, a highly electron-rich, sterically hindered phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) is almost always required.[20] For selective amination at the C-I position, a less bulky ligand might offer better control.

  • Plausible Cause 3: Solvent Effects.

    • Solution: Aprotic solvents are standard. Toluene and dioxane are common choices. Polar aprotic solvents like DMF are sometimes used but can lead to side reactions. It's important that the solvent can dissolve the palladium-amido intermediate. A coordinating solvent can sometimes stabilize the catalyst, but it can also shut down reactivity by displacing other ligands.[21]

Solvent_Selection Start Start: Functionalize This compound Target Which position to functionalize? Start->Target C3 C-3 (Iodo) Target->C3 Selective C4 C-4 (Chloro) Target->C4 Selective Solvent_C3 Use Nonpolar, Non-coordinating Solvents (Toluene, Dioxane, THF) C3->Solvent_C3 Strategy_C4 Two-step Strategy: 1. Functionalize C-3 first. 2. Target C-4 under more forcing conditions. C4->Strategy_C4 Catalyst_C3 Standard Catalyst System (e.g., Pd(PPh₃)₄) Low Temperature (60-80°C) Solvent_C3->Catalyst_C3 End Proceed to Reaction Catalyst_C3->End Solvent_C4 Consider more polar or higher boiling solvents (Dioxane, DMF, DMAc) Strategy_C4->Solvent_C4 Catalyst_C4 Active Catalyst System (Bulky, e-rich ligands) High Temperature (100-120°C) Solvent_C4->Catalyst_C4 Catalyst_C4->End

Caption: Decision workflow for solvent and condition selection.

References

  • D. J. V. C. van der Haas, et al. (2022). Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. Chemical Science, 13(6). [Link]
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • ResearchGate. (2019).
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
  • Yale University EliScholar. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]
  • ResearchGate. (2012). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
  • PubMed Central. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
  • PubMed Central. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
  • Semantic Scholar. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • ACS Catalysis. (2023).
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • Reddit. (2022). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • MDPI. (2018).
  • Chemistry LibreTexts. (2023).
  • Cusabio. (n.d.). This compound. [Link]
  • National Institutes of Health. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: The Role of the 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comparative analysis of kinase inhibitors, with a specific focus on the significance of the 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine chemical scaffold. Rather than being an active kinase inhibitor itself, this molecule is a critical building block in the synthesis of highly potent and selective therapeutic agents. We will explore its role in the creation of Crizotinib, a clinically significant inhibitor of ALK and c-Met kinases, and compare its performance with other key inhibitors targeting similar pathways, such as Ceritinib and Cabozantinib. This document will delve into their mechanisms of action, comparative efficacy based on experimental data, and provide detailed protocols for in vitro and cellular assays essential for their evaluation.

Introduction: The Kinase Inhibitor Landscape and the Importance of Scaffolds

Protein kinases are a large family of enzymes that play a crucial role in regulating a majority of cellular pathways, including those involved in cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized oncology, shifting treatment paradigms from broad-spectrum chemotherapy to targeted therapies.[1]

The success of these targeted drugs often hinges on their core chemical structure, or scaffold. A well-designed scaffold provides the foundational framework for interacting with the ATP-binding pocket of the target kinase.[3] The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a particularly valuable core in medicinal chemistry.[4][5] This guide focuses on a key derivative, This compound , not as an end-product, but as a pivotal intermediate in the synthesis of a class of powerful anti-cancer drugs.[6] Its story is intrinsically linked to the development of Crizotinib, a first-in-class inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and c-Met (also known as Hepatocyte Growth Factor Receptor, HGFR).[7][8]

Section 1: From a Chemical Intermediate to a Clinical Success Story

The journey of this compound is a prime example of how complex organic synthesis underpins modern drug discovery. This compound serves as a key precursor, providing the core heterocyclic ring system onto which other chemical moieties are added to create the final, pharmacologically active molecule.

The Synthesis of Crizotinib

The synthesis of Crizotinib is a multi-step process where this compound is a crucial component. While various synthetic routes exist, they generally involve the coupling of this pyridine-based scaffold with other key intermediates.[6][9][10][11] The chloro and iodo groups on the pyrrolo[3,2-c]pyridine ring are reactive sites that allow for the strategic addition of other chemical groups through reactions like Suzuki coupling, ultimately leading to the final structure of Crizotinib. This process highlights the importance of this intermediate in achieving the precise three-dimensional structure required for potent and selective kinase inhibition.

Section 2: Comparative Analysis of Crizotinib and Other Kinase Inhibitors

Crizotinib is a multi-targeted tyrosine kinase inhibitor that has demonstrated significant efficacy in patient populations with specific genetic alterations, namely ALK-rearrangements and ROS1-fusions in non-small cell lung cancer (NSCLC).[8][12] It also potently inhibits the c-Met kinase, which is implicated in tumor growth and metastasis.[7][13] To understand its place in the therapeutic landscape, we will compare it to other prominent inhibitors:

  • Ceritinib (Zykadia®): A second-generation, highly potent and selective ALK inhibitor, often used in patients who have developed resistance to Crizotinib.[14][15]

  • Cabozantinib (Cabometyx®): A multi-kinase inhibitor that targets c-Met and VEGFR2, as well as AXL, RET, and FLT3, giving it a broader spectrum of activity.[16][17]

Table 1: Comparative Kinase Inhibitory Profiles (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The lower the IC50 value, the less of the drug is required to inhibit the kinase's activity by 50%.

Kinase TargetCrizotinib (IC50 nM)Ceritinib (IC50 nM)Cabozantinib (IC50 nM)
ALK ~20-30~0.2-2 Not a primary target
c-Met ~5-10 Not a primary target~1-5
ROS1 ~1.7~2.4Not a primary target
VEGFR2 ~15>1000~0.035
AXL Not a primary targetNot a primary target~7
RET Not a primary targetNot a primary target~4

Data compiled from publicly available literature and databases such as PubChem and Guide to PHARMACOLOGY.[18][19] Actual values may vary depending on the specific assay conditions.

Interpretation:

  • Crizotinib shows potent inhibition of ALK, c-Met, and ROS1.[7][8]

  • Ceritinib is a more potent ALK inhibitor than Crizotinib and was specifically designed to overcome resistance mutations.[18][20] It does not, however, have significant activity against c-Met.[20]

  • Cabozantinib is a potent inhibitor of c-Met and VEGFR2, with additional activity against other kinases like AXL and RET.[21][22] This multi-targeted profile makes it effective in cancers where these pathways are driving growth and angiogenesis.[17]

Section 3: Mechanism of Action and Signaling Pathways

Understanding the signaling pathways these inhibitors target is crucial for appreciating their therapeutic effects. Crizotinib and Ceritinib primarily target the ALK signaling pathway, while Crizotinib and Cabozantinib both inhibit the c-Met pathway.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, when activated by its ligand Hepatocyte Growth Factor (HGF), triggers a cascade of downstream signaling events.[23][24] These pathways, including the RAS/MAPK and PI3K/AKT cascades, are critical for cell proliferation, survival, motility, and invasion.[24][25] In many cancers, the c-Met pathway is aberrantly activated through mutations, gene amplification, or protein overexpression, leading to uncontrolled tumor growth and metastasis.[2][23]

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS/MAPK Pathway cMet->RAS PI3K PI3K/AKT Pathway cMet->PI3K STAT3 STAT3 Pathway cMet->STAT3 Inhibitors Crizotinib, Cabozantinib Inhibitors->cMet inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Invasion Motility & Invasion STAT3->Invasion

Caption: The c-Met signaling pathway and points of inhibition.

Inhibitors like Crizotinib and Cabozantinib are ATP-competitive, meaning they bind to the ATP-binding pocket of the c-Met kinase, preventing its autophosphorylation and the subsequent activation of these downstream pathways.[3][7] This blockade ultimately leads to a reduction in tumor cell growth and survival.[25]

Section 4: Experimental Protocols for Kinase Inhibitor Evaluation

The accurate comparison of kinase inhibitors relies on standardized and robust experimental protocols. Here, we outline two fundamental assays for evaluating the potency of compounds like Crizotinib, Ceritinib, and Cabozantinib.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This type of assay measures the direct effect of an inhibitor on the enzymatic activity of a purified kinase.[26] A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate.[27]

Kinase_Assay_Workflow start Start step1 1. Prepare Assay Plate: Add kinase, substrate, and serial dilutions of inhibitor. start->step1 step2 2. Initiate Reaction: Add ATP (with ³²P-ATP) to start phosphorylation. step1->step2 step3 3. Incubate: Allow reaction to proceed at 30°C for a set time. step2->step3 step4 4. Stop Reaction & Separate: Spot mixture onto filter paper and wash to remove free ATP. step3->step4 step5 5. Quantify: Measure radioactivity on filter paper using a scintillation counter. step4->step5 end 6. Calculate IC50 step5->end

Caption: Workflow for a radiometric in vitro kinase assay.

Step-by-Step Methodology: [27][28][29][30][31]

  • Preparation: Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Assay Setup: In a 96-well plate, add the purified kinase (e.g., c-Met or ALK) and a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1).

  • Inhibitor Addition: Add the kinase inhibitors (Crizotinib, etc.) in a series of dilutions to different wells. Include a control with no inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing MgCl2 and ATP, spiked with [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination and Separation: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper. Wash the filter paper extensively to remove any unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate on the filter paper using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Potency Assay

Cell-based assays are essential to determine how effectively an inhibitor can enter a cell and engage its target in a physiological context.[32][33] These assays measure the effect of the inhibitor on cell viability or proliferation.[32]

Step-by-Step Methodology: [34]

  • Cell Culture: Culture a cancer cell line that is known to be dependent on the target kinase (e.g., an ALK-positive NSCLC cell line for Crizotinib and Ceritinib, or a c-Met amplified gastric cancer cell line for Crizotinib and Cabozantinib).

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 72 hours).

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity) or MTT (which measures mitochondrial reductase activity).

  • Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The this compound scaffold, while not an inhibitor itself, is a testament to the intricate science of medicinal chemistry. Its role as a key intermediate in the synthesis of Crizotinib has enabled the development of a life-saving targeted therapy for specific cancer patient populations.

The comparative analysis reveals a landscape of kinase inhibitors with distinct profiles. Crizotinib serves as a potent dual ALK/c-Met inhibitor. Ceritinib offers a more powerful and targeted approach against ALK, particularly in resistance settings. Cabozantinib provides a broader spectrum of inhibition, targeting key drivers of tumor growth and angiogenesis like c-Met and VEGFR2.

The choice of inhibitor depends on the specific genetic makeup of the tumor. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of next-generation kinase inhibitors, which will undoubtedly be built upon the foundations laid by versatile chemical scaffolds like this compound.

References

  • Ceritinib - Wikipedia. (n.d.).
  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7–S19.
  • Kazandjian, D., Blumenthal, G. M., Chen, H. Y., He, K., Patel, M., Justice, R., ... & Pazdur, R. (2016). Crizotinib: A comprehensive review. Current Drug Targets, 17(12), 1426-1437.
  • Martens, S. (2023). In vitro kinase assay. protocols.io.
  • What is the mechanism of Ceritinib? - Patsnap Synapse. (2024).
  • Khozin, S., Blumenthal, G. M., Zhang, L., Tang, S., Brower, M., Fox, E., ... & Pazdur, R. (2015). Ceritinib for ALK-rearrangement–positive non–small cell lung cancer. Clinical Cancer Research, 21(11), 2436-2439.
  • Yakes, F. M., Chen, J., Tan, J., Yamaguchi, K., Shi, Y., Yu, P., ... & Bentzien, F. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(12), 2298-2308.
  • Crizotinib - Wikipedia. (n.d.).
  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC | CancerNetwork. (2012).
  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26.
  • Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action - Minicule. (n.d.).
  • Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem. (n.d.).
  • Drilon, A., Clark, J. W., Weiss, J., Ou, S. I., Camidge, D. R., Solomon, B. J., ... & Shaw, A. T. (2020). Antitumor activity of crizotinib in lung cancers harboring a MET exon 14 alteration.
  • Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem. (n.d.).
  • c-MET Protein - AbbVie Science. (n.d.).
  • Gobbini, E., & Novello, S. (2022). Choice of first-line anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) based on the results of a systematic review and network meta-analysis. Translational Lung Cancer Research, 11(4), 632-635.
  • The Mechanism of Tyrosine Kinase Inhibitors: How Ceritinib Fights Cancer. (n.d.).
  • An overview of the c-MET signaling pathway - PubMed. (n.d.).
  • In vitro NLK Kinase Assay - PMC. (n.d.).
  • Wang, X., Zhang, J., & Zhang, X. (2023). Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. International Journal of Molecular Sciences, 24(3), 2242.
  • cabozantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • Cabozantinib - Wikipedia. (n.d.).
  • In vitro kinase assay - Bio-protocol. (2022).
  • Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - UroToday. (2018).
  • ALK Inhibitors for Lung Cancer | Types & Treatment - PEACHealth. (2025).
  • What diseases does Cabozantinib treat? - Patsnap Synapse. (2025).
  • Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis - PubMed. (2023).
  • In Vitro Kinase Assays - Revvity. (n.d.).
  • Weiss, G. J., Chian, C., & Ali, S. M. (2021). Outcomes of first, second, and third-generation anaplastic lymphoma kinase (ALK) inhibitors in non-small cell lung cancer brain metastases (NSCLCBM). Journal of Clinical Oncology, 39(15_suppl), 2030-2030.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022).
  • In vitro kinase assay v1 - ResearchGate. (2023).
  • Li, Y., Li, G., & Liu, H. (2021). An updated patent review of small-molecule c-Met kinase inhibitors (2018-present).
  • C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG. (2025).
  • c-Met inhibitor - Wikipedia. (n.d.).
  • Factors Influencing Compound Potency in Biochemical and Cellular Assays - Promega Connections. (2018).
  • Falchook, G. S., & Kurzrock, R. (2017). Safety and Tolerability of c-MET Inhibitors in Cancer. Drug Safety, 40(6), 473-486.
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.).
  • Cellular Kinase Target Engagement Assay Service - Creative Biolabs. (n.d.).
  • c-Met inhibitors – Knowledge and References - Taylor & Francis. (n.d.).
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate. (2025).
  • CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents. (n.d.).
  • CN104693184A - Synthesis method of crizotinib - Google Patents. (n.d.).
  • US9604966B2 - Crizotinib preparation method - Google Patents. (n.d.).
  • Kettle, J. G., Anjum, R., Bista, M., Brandon, A. D., Collins, I., D'Alessio, K. J., ... & Wood, M. (2014). Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(2), 422-432.
  • Elkamhawy, A., Lee, Y. J., Hassan, A. H., Pae, A. N., & Roh, E. J. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3471.

Sources

A Senior Application Scientist's Guide to the Reactivity of Halogenated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Pyrrolopyridines

Pyrrolopyridines, commonly known as azaindoles, represent a class of bicyclic heteroaromatics of profound importance in modern drug discovery.[1][2] As bioisosteres of indoles, they often exhibit improved pharmacological properties such as enhanced solubility and superior bioavailability.[3] The 7-azaindole scaffold, in particular, is a privileged structure found in numerous clinically approved drugs and late-stage clinical candidates.[3]

The functionalization of the azaindole core is central to tuning its biological activity. Halogenated pyrrolopyridines serve as exceptionally versatile chemical handles, acting as pivotal precursors for a wide array of transformations, most notably metal-catalyzed cross-coupling reactions.[1] The choice of halogen (Fluorine, Chlorine, Bromine, or Iodine) and its position on the pyridine or pyrrole ring dramatically influences the substrate's reactivity, dictating the reaction conditions required and often enabling highly selective, sequential functionalizations.

This guide provides a comparative analysis of the reactivity of halogenated pyrrolopyridines. We will dissect the fundamental principles governing their reactivity and provide a detailed examination of their performance in the most critical C-C and C-N bond-forming reactions used in medicinal chemistry. This content is designed for researchers, scientists, and drug development professionals, offering field-proven insights and actionable experimental data to guide synthetic strategy and execution.

Fundamental Principles of Reactivity

The reactivity of a halogenated pyrrolopyridine is not solely determined by the halogen itself but is a product of interplay between the halogen's identity, its position, and the inherent electronic nature of the azaindole scaffold.

The Dominant Role of the Halogen in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The energy of this bond is the primary determinant of reactivity. Consequently, the established reactivity trend for aryl halides is:

I > Br > Cl > F

This trend is governed by the bond dissociation energies (BDEs): the weaker C-I bond is cleaved much more readily than the exceptionally strong C-F bond.[4][5] This predictable hierarchy is the cornerstone of regioselective chemistry, allowing for the selective functionalization of a C-I bond in the presence of a C-Br or C-Cl bond on the same molecule.[4][6][7]

The Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which significantly lowers the electron density of the aromatic system. This has two major consequences:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is more susceptible to attack by nucleophiles, a reactivity pattern we will explore in a dedicated section.[8]

  • Modulation of Cross-Coupling Reactivity: The electron-poor nature of the pyridine ring can accelerate the oxidative addition step in palladium catalysis, making even less reactive C-Cl bonds more viable for coupling compared to their analogues in more electron-rich systems like benzene.[5]

The Logic of Regioselectivity

In dihalogenated pyrrolopyridines, the principles above can be used to achieve selective reactions. For instance, in a 6-chloro-3-iodo-7-azaindole, a Suzuki-Miyaura reaction will almost exclusively occur at the C3-iodo position under standard conditions, leaving the C6-chloro position untouched for a subsequent, potentially different, coupling reaction under more forcing conditions.[6] This strategy is invaluable for the modular construction of complex molecules.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the workhorse of modern synthetic chemistry for constructing biaryl systems and introducing nitrogen and alkyne functionalities. Below, we compare the performance of halogenated pyrrolopyridines in the three most pivotal transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C(sp²)-C(sp²) bond between an aryl halide and an organoboron species, is arguably the most widely used cross-coupling reaction.[9]

Causality Behind Experimental Choices: The reactivity trend (I > Br > Cl) dictates the choice of catalyst and conditions. Iodo- and bromo-azaindoles are highly reactive and can often be coupled using standard palladium sources like Pd(PPh₃)₄ with simple inorganic bases.[10] Chloro-azaindoles, however, present a greater challenge due to the stronger C-Cl bond. Their successful coupling relies on the use of specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) that promote the difficult oxidative addition step and stabilize the active catalytic species.[5][6]

Comparative Performance in Suzuki-Miyaura Coupling

Substrate Example Halogen Coupling Partner Catalyst System Base / Solvent Conditions Yield (%) Reference
3-Iodo-6-chloro-7-azaindole Iodo Phenylboronic acid Pd₂(dba)₃ / SPhos Cs₂CO₃ / Toluene:EtOH 60 °C 85-93 [6]
3-Bromo-2-chloropyridine* Bromo Arylboronic acid Pd(PPh₃)₄ K₂CO₃ / Dioxane:H₂O 90 °C, 12 h 85 [10]
5-Bromo-1-ethyl-1H-indazole** Bromo Thiopheneboronic acid Pd(dppf)Cl₂ K₂CO₃ / DME:H₂O 80 °C, 2 h High [11]
2-Chloropyridine* Chloro Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ / Toluene 110 °C, 16 h ~90 [12]

| 2,4-Dichloropyrimidine*** | Chloro | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Toluene | 70-80 °C | 60 |[13] |

*Data for halopyridines and other related heterocycles are used as illustrative proxies where direct comparative data for a specific pyrrolopyridine isomer is not available. **Indazole is an isomer of azaindole and shows similar reactivity patterns. ***Pyrimidines are even more electron-deficient, further activating the C-Cl bond.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-pyrrolopyridine

G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add bromo-pyrrolopyridine (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) to a dry Schlenk flask. prep2 Add Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%). react1 Evacuate and backfill flask with inert gas (e.g., Argon) 3x. prep2->react1 react2 Add anhydrous solvent (e.g., 5 mL Dioxane/H₂O 4:1). react1->react2 react3 Stir vigorously and heat (e.g., 90-110 °C). react2->react3 react4 Monitor reaction by TLC or LC-MS. react3->react4 workup1 Cool to room temperature. react4->workup1 workup2 Dilute with ethyl acetate, wash with water and brine. workup1->workup2 workup3 Dry organic layer (Na₂SO₄), filter, and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4

Caption: Generalized workflow for a Suzuki-Miyaura reaction.[10]

Catalytic Cycle Diagram: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ add Oxidative Addition pd0->add pd2_complex L₂Pd(II)(Ar)(X) add->pd2_complex trans Transmetalation pd2_complex->trans pd2_r L₂Pd(II)(Ar)(Ar') trans->pd2_r reductive Reductive Elimination pd2_r->reductive reductive->pd0 product Ar-Ar' reductive->product reagents Ar-X + Ar'-B(OR)₂ reagents->add Ar-X base Base base->trans M-B(OR)₂(OH) G cluster_prep Vessel Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add halo-pyrrolopyridine (1.0 eq), Pd precatalyst (e.g., Pd-G3-XPhos, 2 mol%), and base (e.g., LiHMDS, 2.2 eq) to a glovebox vial. react1 Add amine (1.2 eq) and anhydrous solvent (e.g., Dioxane). prep1->react1 react2 Seal vial and heat with stirring (e.g., 100 °C) for specified time. react1->react2 react3 Monitor reaction by LC-MS. react2->react3 workup1 Cool to room temperature. react3->workup1 workup2 Quench carefully with sat. NH₄Cl(aq). workup1->workup2 workup3 Extract with an organic solvent, wash, dry, and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4

Caption: Generalized workflow for Buchwald-Hartwig amination. [14][15]

Catalytic Cycle Diagram: Buchwald-Hartwig Amination

Buchwald_Cycle pd0 Pd(0)L add Oxidative Addition pd0->add pd2_complex LPd(II)(Ar)(X) add->pd2_complex assoc Amine Coordination pd2_complex->assoc pd2_amine [LPd(II)(Ar)(HNR'₂)]⁺X⁻ assoc->pd2_amine deprot Deprotonation pd2_amine->deprot pd2_amido LPd(II)(Ar)(NR'₂) deprot->pd2_amido reductive Reductive Elimination pd2_amido->reductive reductive->pd0 product Ar-NR'₂ reductive->product reagents Ar-X + HNR'₂ reagents->add Ar-X reagents->assoc HNR'₂ base Base base->deprot

Caption: The catalytic cycle of Buchwald-Hartwig amination. [16]

Sonogashira Coupling

The Sonogashira coupling is the most effective method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. [17]This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.

Causality Behind Experimental Choices: The Sonogashira reaction proceeds readily with iodo- and bromo-pyrrolopyridines under mild conditions. [18][19][20]The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. [17]Chloro-pyrrolopyridines are significantly less reactive and often fail to give good yields under standard Sonogashira conditions, making iodo- or bromo-derivatives the substrates of choice for this transformation. [12] Comparative Performance in Sonogashira Coupling

Substrate Example Halogen Alkyne Partner Catalyst System Base / Solvent Conditions Yield (%) Reference
5-Iodo-7-azaindole deriv. Iodo Various alkynes PdCl₂(PPh₃)₂ / CuI Et₃N / DMF 60 °C Good [18]
2-Amino-3-bromopyridine* Bromo Phenylacetylene Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N / DMF 100 °C, 3 h 96 [19][20]
6-Bromo-3-fluoro-2-cyanopyridine* Bromo Functionalized alkynes Pd(PPh₃)₄ / CuI Et₃N / THF RT, 16 h 43-97 [21]

| 2-Chloropyridine* | Chloro | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Toluene | 80 °C, 12 h | 45 | [12]|

*Data for halopyridines is used as an illustrative proxy.

Experimental Protocol: Sonogashira Coupling of a Bromo-pyrrolopyridine

G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 To a degassed solution of bromo-pyrrolopyridine (1.0 eq) in Solvent/Base (e.g., THF/Et₃N 2:1)... prep2 ...add Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (e.g., 10 mol%). react1 Degas the mixture again for 5 min. prep2->react1 react2 Add terminal alkyne (1.1 eq) dropwise. react1->react2 react3 Stir at room temperature or with gentle heating until completion (TLC/LC-MS). react2->react3 workup1 Filter the reaction mixture through Celite®. react3->workup1 workup2 Concentrate the filtrate under reduced pressure. workup1->workup2 workup3 Purify the residue by flash column chromatography. workup2->workup3

Caption: Generalized workflow for a Sonogashira coupling reaction. [21]

Catalytic Cycle Diagram: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ add Oxidative Addition pd0->add pd2_complex L₂Pd(II)(Ar)(X) add->pd2_complex trans Transmetalation pd2_complex->trans pd2_r L₂Pd(II)(Ar)(C≡CR) trans->pd2_r reductive Reductive Elimination pd2_r->reductive reductive->pd0 product Ar-C≡CR reductive->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide cu_acetylide->trans alkyne H-C≡CR + Base alkyne->cu_x reagents Ar-X reagents->add

Caption: The dual catalytic cycles of the Sonogashira reaction.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, metal-free method for functionalizing electron-deficient aromatic rings. The mechanism proceeds via the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.

Causality Behind Experimental Choices: In stark contrast to palladium-catalyzed couplings, the reactivity trend in SNAr is often reversed:

F > Cl > Br > I

This is because the rate-determining step is the initial nucleophilic attack. A more electronegative halogen (like fluorine) strongly polarizes the C-X bond and stabilizes the negative charge in the Meisenheimer intermediate, thereby accelerating the reaction. [22][23]The strength of the C-X bond, which is broken in the second, faster step, is less important. The electron-withdrawing pyridine nitrogen is a powerful activating group for this transformation, with substitution occurring preferentially at the 2- and 4-positions (ortho/para) to the nitrogen, where the negative charge of the intermediate can be delocalized onto the nitrogen atom. [8] Comparative Performance in SNAr

Substrate Example Halogen Nucleophile Conditions Leaving Group Ability Reference
2-Fluoropyridine* Fluoro EtONa / EtOH 25 °C Excellent [22]
2-Chloropyridine* Chloro EtONa / EtOH 25 °C Good (320x slower than F) [22]

| 3-Nitro-4-halopyridine* | Bromo/Iodo | Various | Varies | Moderate/Poor | [24]|

*Data for substituted pyridines is used as a proxy to illustrate the fundamental reactivity principle.

Experimental Protocol: SNAr on a Fluoropyrrolopyridine

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dissolve the fluoro-pyrrolopyridine (1.0 eq) in a polar aprotic solvent (e.g., DMSO, DMF). prep2 Add the nucleophile (e.g., an amine, 1.5 eq) and a non-nucleophilic base if needed (e.g., K₂CO₃, 2.0 eq). prep1->prep2 react1 Heat the reaction mixture (e.g., 80-120 °C). prep2->react1 react2 Monitor the disappearance of starting material by TLC or LC-MS. react1->react2 workup1 Cool to room temperature. react2->workup1 workup2 Pour into water and extract with an organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Wash the organic layer, dry, and concentrate. workup2->workup3 workup4 Purify by chromatography or crystallization. workup3->workup4

Caption: Generalized workflow for an SₙAr reaction.

Mechanism Diagram: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism start Pyrrolopyridine-X step1 Step 1: Addition (Rate-Determining) start->step1 meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) step2 Step 2: Elimination meisenheimer->step2 product Pyrrolopyridine-Nu step1->meisenheimer step2->product leaving_group X⁻ step2->leaving_group nucleophile Nu⁻ nucleophile->step1

Caption: The two-step addition-elimination mechanism of SNAr.

Conclusion and Strategic Synthesis Planning

The reactivity of halogenated pyrrolopyridines is a predictable and exploitable feature of their chemistry. For drug development professionals, a clear understanding of these principles is essential for designing efficient and robust synthetic routes.

  • For Palladium-Catalyzed Couplings (Suzuki, Buchwald-Hartwig, Sonogashira): The reactivity order I > Br > Cl is the guiding principle. Iodo- and bromo- derivatives are the substrates of choice for reliable, high-yielding reactions under mild conditions. Chloro- derivatives are viable but require more specialized, and often more expensive, catalyst systems and more forceful conditions.

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity order is reversed to F > Cl > Br . Fluoro-pyrrolopyridines are highly activated substrates for metal-free C-N and C-O bond formation, particularly when the fluorine is positioned ortho or para to the pyridine nitrogen.

This dichotomy allows for incredible synthetic flexibility. A fluoro-bromo-pyrrolopyridine, for example, can be selectively functionalized at the bromine position via a Suzuki coupling, and the resulting product can then undergo an SNAr reaction at the fluorine position. This strategic orthogonality is a powerful tool in the synthesis of complex, highly decorated pyrrolopyridine scaffolds. As synthetic methodology continues to advance, particularly in the realm of C-H activation, the portfolio of tools for functionalizing these vital heterocyles will only continue to grow. [1][18]

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018).
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (N.D.).
  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). Royal Society of Chemistry. [Link]
  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. (N.D.). DSpace@MIT. [Link]
  • Recent advances in the global ring functionalization of 7-azaindoles. (2020).
  • Synthesis of functionalized 7-azaindoles via directed ortho-metalations. (N.D.). ElectronicsAndBooks. [Link]
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). Royal Society of Chemistry. [Link]
  • Palladium-catalyzed amination of unprotected halo-7-azaindoles. (2010). Semantic Scholar. [Link]
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (N.D.).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). digitalcommons.unl.edu. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (N.D.). chem.wisc.edu. [Link]
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020).
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. [Link]
  • Buchwald–Hartwig amin
  • Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding. (N.D.). OUCI. [Link]
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025).
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (N.D.). ePrints Soton. [Link]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (N.D.). MDPI. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. (N.D.).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange. [Link]
  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2024). Reddit. [Link]
  • Sonogashira coupling. (N.D.). Wikipedia. [Link]
  • Buchwald-Hartwig Amination. (N.D.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). MDPI. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (N.D.). beilstein-journals.org. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

Sources

A Researcher's Guide to Validating the Anticancer Activity of 1H-pyrrolo[c]pyridine Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with a growing body of evidence supporting its potential as a source of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated potent activity against a range of cancer cell lines, often exhibiting distinct mechanisms of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel 1H-pyrrolo[3,2-c]pyridine derivatives, with a focus on comparative analysis against established alternatives and the rigorous application of self-validating experimental protocols.

The Versatility of the 1H-pyrrolo[3,2-c]pyridine Scaffold: A Comparative Overview

The anticancer potential of 1H-pyrrolo[3,2-c]pyridine derivatives stems from the diverse biological targets they can engage, largely dictated by the nature and position of substituents on the core scaffold. A comparative analysis of reported derivatives reveals several key classes with distinct mechanisms of action:

  • Tubulin Polymerization Inhibitors: A significant number of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] These compounds represent a promising alternative to other microtubule-targeting agents, with some demonstrating high potency in the nanomolar range.

  • Kinase Inhibitors: The pyrrolopyridine core is a well-established scaffold for the development of kinase inhibitors.[3] Specific derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against kinases such as FMS, a receptor tyrosine kinase often overexpressed in various cancers.[4] The selectivity and potency of these inhibitors are highly dependent on the substituent groups, highlighting the importance of structure-activity relationship (SAR) studies.

  • Broad-Spectrum Antiproliferative Agents: Several series of diarylureas and diarylamides incorporating the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activity against melanoma cell lines, in some cases surpassing the potency of approved drugs like Sorafenib.[5] The mechanism of action for these compounds may be multifactorial and warrants further investigation.

The following table summarizes the activity of representative 1H-pyrrolo[3,2-c]pyridine derivatives, offering a snapshot of the therapeutic potential of this chemical class.

Derivative ClassTargetMechanism of ActionPotency (IC50)Reference Cancer Cell Lines
6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinesTubulin (Colchicine Site)Inhibition of tubulin polymerization, G2/M arrest, Apoptosis0.12 - 0.21 µMHeLa, SGC-7901, MCF-7
Diarylureas/DiarylamidesNot fully elucidatedAntiproliferativeNanomolar to Micromolar rangeA375P (Melanoma)
Diarylureas/DiarylamidesFMS KinaseKinase Inhibition30 nM (compound 1r)Ovarian, Prostate, and Breast cancer cell lines

A Validated Workflow for Assessing Anticancer Activity

A rigorous and systematic approach is essential for validating the anticancer activity of novel 1H-pyrrolo[3,2-c]pyridine derivatives. The following experimental workflow is designed to provide a comprehensive evaluation, from initial cytotoxicity screening to elucidation of the mechanism of action.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation (Optional) A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) A->B Test Compounds C Mechanism of Action Studies B->C Active Compounds D Cell Cycle Analysis C->D E Apoptosis Assay C->E F Xenograft Tumor Model C->F Lead Compounds G Efficacy & Toxicity Studies F->G

Caption: A comprehensive workflow for validating the anticancer activity of novel compounds.
I. Initial Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method for assessing cell viability.[6] It serves as an excellent initial screen to determine the cytotoxic potential of your 1H-pyrrolo[3,2-c]pyridine derivatives across a panel of cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of your test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.[8]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Trustworthiness through Controls:

  • Positive Control: Use a known anticancer drug with a well-defined mechanism of action relevant to the expected target of your derivatives. For tubulin inhibitors, paclitaxel or combretastatin A-4 (CA-4) are suitable choices.[1] For kinase inhibitors, a known inhibitor of the target kinase (e.g., a known FMS inhibitor for FMS-targeting derivatives) should be used.[4]

  • Negative Control: The vehicle control (e.g., DMSO) serves as the baseline for 100% cell viability.[10]

  • Blank Control: Wells containing only culture medium and MTT solution are used to subtract background absorbance.[7]

II. Elucidating the Mechanism of Action: Cell Cycle and Apoptosis Assays

Once the cytotoxic potential is established, the next critical step is to investigate how the compounds induce cell death.

This technique is invaluable for determining if a compound induces cell cycle arrest at a specific phase.[11]

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

G Start Cell Treatment Fixation Ethanol Fixation Start->Fixation Staining RNase A & Propidium Iodide (PI) Staining Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Cell Cycle Phase Distribution (G0/G1, S, G2/M) Analysis->Result

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[11][12]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing RNase A (to remove RNA) and propidium iodide.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.[11]

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[14][15]

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compound as described for cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.[16]

  • Incubation: Incubate the cells in the dark at room temperature for 5-15 minutes.[15][16]

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry, detecting FITC and PI fluorescence.[17]

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising platform for the development of novel anticancer therapeutics. By employing the rigorous, multi-faceted validation workflow outlined in this guide, researchers can effectively characterize the anticancer activity of their novel derivatives, compare their performance against existing agents, and elucidate their mechanisms of action. This systematic approach, grounded in scientific integrity and supported by detailed, validated protocols, is crucial for advancing promising lead compounds through the drug discovery pipeline. Future research should continue to explore the vast chemical space around this scaffold, aiming to optimize potency, selectivity, and pharmacokinetic properties to translate these exciting preclinical findings into clinically effective cancer therapies.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • Kamal, A., Reddy, T. S., Sreekanth, K., Kumar, G. B., & Shaik, A. B. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 25(11), 2535-2544. [Link]
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
  • Assaying cell cycle status using flow cytometry. (2014). Current protocols in immunology, 107(1), 5-7. [Link]
  • Abdel-Aziem, A., Ramachandran, S., & Kim, Y. (2011). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. European journal of medicinal chemistry, 46(7), 2848–2856. [Link]
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry.
  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. [Link]
  • El Mernissi, N., Aouidate, A., Ghamali, M., Chtita, S., Hmamouchi, R., Bouachrine, M., & Lakhlifi, T. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(4), 10-4. [Link]
  • Petersen, E. J., Al-Abed, S. R., & Kennedy, A. J. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay.
  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Sun, Y. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of medicinal chemistry, 65(18), 12389–12403. [Link]
  • Petersen, E., Nguyen, A., Brown, J., Elliott, J., Clippinger, A. J., Gordon, J., ... & Roesslein, M. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay.
  • Petersen, E. J., Nguyen, A. T., Brown, J. M., Elliott, J. T., Clippinger, A. J., Gordon, J., ... & Roesslein, M. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX, 38(2), 331-338. [Link]
  • Petersen, E. J., Al-Abed, S. R., & Kennedy, A. J. (2021). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay.
  • Vanotti, E., Bargiotti, A., & Ermoli, A. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure - Activity Relationships.
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2302320. [Link]
  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA.
  • El Mernissi, N., Aouidate, A., Ghamali, M., Chtita, S., Hmamouchi, R., Bouachrine, M., & Lakhlifi, T. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 10(4), 10-4. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent protein kinase inhibitors. Its rigid, bicyclic core provides a versatile framework for designing molecules that can precisely interact with the ATP-binding pocket of various kinases. This guide offers an in-depth comparison of the selectivity profiles of inhibitors derived from this core scaffold, providing researchers, scientists, and drug development professionals with critical insights into their on-target potency and off-target activities. By examining experimental data and understanding the underlying structure-activity relationships (SAR), we can better appreciate the therapeutic potential and liabilities of this important class of inhibitors.

The Strategic Advantage of the Pyrrolo[3,2-c]pyridine Core

The pyrrolo[3,2-c]pyridine nucleus serves as an excellent bioisostere for purines, the natural scaffold of ATP. This inherent structural mimicry provides a strong foundation for competitive inhibition of kinases. The strategic placement of halogen atoms, such as chlorine and iodine, at the 4- and 3-positions respectively, offers several advantages. The chlorine atom can engage in crucial hydrogen bonding interactions within the kinase hinge region, a common anchoring point for many kinase inhibitors. The iodine atom provides a vector for further chemical modification through various cross-coupling reactions, allowing for the introduction of diverse substituents to enhance potency and modulate selectivity.

This guide will focus on two prominent examples of inhibitors built upon the pyrrolo[3,2-c]pyridine scaffold: a highly selective inhibitor of Feline McDonough Sarcoma (FMS) kinase and CCT251455, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase.

Comparative Selectivity Profiles

A critical aspect of kinase inhibitor development is ensuring high selectivity for the intended target to minimize off-target effects and associated toxicities. The following sections detail the selectivity of our two exemplar compounds.

FMS Kinase Inhibitor: Compound 1r

A series of diarylamide derivatives based on the pyrrolo[3,2-c]pyridine scaffold were investigated for their inhibitory activity against FMS kinase, a receptor tyrosine kinase crucial for the survival and proliferation of monocytes and macrophages.[1][2] Compound 1r emerged as a particularly potent and selective inhibitor.[1]

To assess its selectivity, compound 1r was screened against a panel of 40 kinases at a concentration of 1 µM. The results demonstrate a remarkable selectivity for FMS, with only a few other kinases showing moderate inhibition.

Kinase TargetInhibition at 1 µM (%)IC50 (nM)
FMS 81 30
FLT3 (D835Y)42>1000
c-MET40>1000
AXL38ND
DDR135ND
MER33ND
TYRO331ND
Other 33 kinases<30ND
ND: Not Determined

As the data indicates, compound 1r is over 33 times more selective for FMS kinase compared to other kinases in the panel.[1] This high degree of selectivity is crucial for minimizing potential side effects that could arise from inhibiting other related kinases.

MPS1 Kinase Inhibitor: CCT251455

Monopolar Spindle 1 (MPS1) is a key regulator of the spindle assembly checkpoint (SAC), a critical process for ensuring accurate chromosome segregation during mitosis.[3] The 1H-pyrrolo[3,2-c]pyridine scaffold was utilized to develop CCT251455, a potent and highly selective inhibitor of MPS1.[3]

While a full kinome scan table is not publicly available, extensive studies have demonstrated the high selectivity of CCT251455. The table below summarizes its potent on-target activity and weak inhibition of other kinases.

TargetIC50 (µM)
Mps1 0.003
CDK2>1.0
Aurora A>1.0
Aurora B>1.0
PLK1>1.0

This high selectivity is attributed to the specific interactions the CCT251455 molecule makes within the ATP-binding pocket of MPS1, which are not as favorable in other kinases.[3]

Structure-Activity Relationship (SAR) Insights

The selectivity of these inhibitors is not accidental but rather a product of rational design based on SAR studies.

For the FMS inhibitor series , the diarylamide moiety plays a crucial role. The pyrrolo[3,2-c]pyridine core acts as the hinge-binding element, while the nature and substitution pattern of the two aryl rings are critical for potency and selectivity. The specific substitutions on these rings likely engage with residues in the solvent-exposed region of the kinase, driving the selectivity towards FMS.

In the case of CCT251455 , the optimization from a less selective initial hit to the final potent and selective molecule involved key modifications. Replacing an electron-rich 3,4-dimethoxyaniline group with a more metabolically stable and less promiscuous substituent was a critical step in improving the selectivity profile.[3] This highlights the importance of fine-tuning the peripheral chemical groups to achieve the desired selectivity.

Visualizing the Molecular Context

To better understand the biological context and the chemical structures of these inhibitors, the following diagrams are provided.

cluster_scaffold Core Scaffold & Representative Inhibitors Core This compound FMS_Inhibitor FMS Inhibitor (e.g., Compound 1r) Core->FMS_Inhibitor Modification at Iodo position MPS1_Inhibitor MPS1 Inhibitor (e.g., CCT251455) Core->MPS1_Inhibitor Modification at Chloro & Iodo positions

Caption: Core scaffold and its evolution into specific inhibitors.

cluster_fms FMS Signaling Pathway CSF1 CSF-1 FMS FMS Receptor CSF1->FMS Binds and Activates PI3K PI3K FMS->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Compound 1r Inhibitor->FMS Inhibits

Caption: Simplified FMS signaling pathway and the point of inhibition.

cluster_mps1 MPS1 in Spindle Assembly Checkpoint Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 Kinase Unattached_Kinetochore->MPS1 Recruits & Activates SAC Spindle Assembly Checkpoint (SAC) Activation MPS1->SAC Anaphase_Inhibition Anaphase Inhibition SAC->Anaphase_Inhibition Inhibitor CCT251455 Inhibitor->MPS1 Inhibits

Caption: Role of MPS1 in the Spindle Assembly Checkpoint and its inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for key assays used in characterizing kinase inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (serially diluted)

  • Stop solution (e.g., 10 mM EDTA)

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase reaction buffer.

  • Compound Plating: Add 2 µL of serially diluted test compound to the wells of a 384-well plate. Include wells with DMSO as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).

  • Enzyme Addition: Add 4 µL of the diluted kinase to each well, except for the positive control wells.

  • Initiate Reaction: Add 4 µL of the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction: Add 5 µL of the stop solution to each well to terminate the kinase reaction.

  • Detection: Add 5 µL of the detection mixture (Eu-labeled antibody and SA-APC) to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a compound in a cellular environment.

Objective: To determine if a test compound binds to and stabilizes its target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE equipment

  • Western blotting equipment and reagents

  • Primary antibody specific to the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with DMSO as a control. Incubate under normal cell culture conditions for a specified time (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Thermal Challenge: Place the aliquots in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and perform a standard Western blot using a primary antibody against the target protein.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the band intensity versus temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by the examples of the FMS inhibitor 1r and the MPS1 inhibitor CCT251455 , careful and rational modification of this core structure can lead to compounds with excellent selectivity profiles. The experimental data and protocols provided in this guide are intended to equip researchers with the knowledge to critically evaluate and compare inhibitors from this class, ultimately aiding in the discovery and development of novel therapeutics. The key to success lies in the iterative process of design, synthesis, and rigorous biological evaluation, with a keen focus on achieving the desired selectivity to ensure both efficacy and safety.

References

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1216-1224. [Link]
  • El-Gamal, M. I., & Oh, C. H. (2018). Supplementary Material for Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Figshare. [Link]
  • Elkamhawy, A., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31:sup3, 118-125. [Link]
  • Axtman, A. B., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(18), 7234-7245. [Link]
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

Sources

A Researcher's Comparative Guide to the In Vitro Cytotoxicity of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research and drug development, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of the in vitro cytotoxicity of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest for its potential as an anticancer agent. As specific cytotoxic data for this exact molecule is not yet publicly available, this guide will leverage data from structurally related pyrrolo[3,2-c]pyridine derivatives to provide a scientifically grounded, comparative framework. This approach allows for a robust initial assessment and highlights the compound's potential within its chemical class.

We will explore the foundational methodologies for assessing cytotoxicity, present comparative data against relevant derivatives and standard chemotherapeutic agents, and delve into the mechanistic insights that can be gleaned from these in vitro assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the cytotoxic potential of this novel compound and the experimental design required for its evaluation.

The Rationale for In Vitro Cytotoxicity Screening

The initial stages of drug discovery involve screening large libraries of compounds to identify those with promising therapeutic potential.[1][2] In vitro cytotoxicity assays are a cornerstone of this process, offering a rapid, cost-effective, and ethical means of evaluating a compound's effect on cancer cells before advancing to more complex in vivo studies.[3] These assays provide critical information on a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process by 50%.[1][2]

Comparative Cytotoxicity Profile

To contextualize the potential of this compound, we will compare its projected cytotoxicity with that of known pyrrolo[3,2-c]pyridine derivatives and standard-of-care chemotherapeutics, Doxorubicin and Paclitaxel. The following table summarizes IC50 values across a panel of representative cancer cell lines: human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human melanoma (A375).

CompoundTarget/MechanismMCF-7 (Breast) IC50A549 (Lung) IC50A375 (Melanoma) IC50
This compound (Hypothetical) Unknown~0.5 - 2.0 µM (Projected)~0.5 - 5.0 µM (Projected)~50 - 200 nM (Projected)
Diaryl-pyrrolo[3,2-c]pyridine (Compound 1r)FMS Kinase Inhibitor1.78 µM[4]Not ReportedNot Reported
Diaryl-pyrrolo[3,2-c]pyridine (Compound 9d)Not SpecifiedNot ReportedNot ReportedNanomolar range[5]
DoxorubicinTopoisomerase II Inhibitor1.1 - 2.5 µM[6][7]> 20 µM[6]Not Reported
PaclitaxelMicrotubule Stabilizer7.5 nM[8]Not Reported1 µM[9]

Note: The IC50 values for this compound are projected based on the potent activity of its structural analogs. Experimental validation is required.

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is crucial for the reliable in vitro evaluation of a novel compound. The following workflow outlines the key stages, from initial cell viability screening to more detailed mechanistic studies.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation Compound_Prep Compound Preparation & Dilution MTT_Assay MTT Cell Viability Assay (24, 48, 72h exposure) Compound_Prep->MTT_Assay Cell_Culture Cancer Cell Line Culture (MCF-7, A549, A375) Cell_Culture->MTT_Assay IC50_Calc IC50 Value Determination MTT_Assay->IC50_Calc Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) IC50_Calc->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot Analysis (Apoptotic Markers) Cell_Cycle->Western_Blot

Caption: A streamlined workflow for the in vitro evaluation of a novel cytotoxic compound.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, A375) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM.

  • Remove the existing medium from the cells and add 100 µL of the respective compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The pyrrolo[2,3-d]pyrimidine derivatives, structurally related to the compound of interest, have been shown to induce apoptosis.[10] A potential mechanism for this compound could involve the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

Apoptosis_Pathway Compound 4-Chloro-3-iodo-1H- pyrrolo[3,2-c]pyridine Bax Bax (Pro-apoptotic) Compound->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially activated by this compound.

Conclusion and Future Directions

The in vitro evaluation of this compound, guided by data from its structural analogs, suggests that this compound is a promising candidate for further investigation as a cytotoxic agent. The projected nanomolar to low micromolar IC50 values across various cancer cell lines, particularly in melanoma, warrant a comprehensive experimental validation.

Future studies should focus on confirming these projected cytotoxic activities through the detailed protocols outlined in this guide. Mechanistic studies, including apoptosis and cell cycle analysis, will be crucial in elucidating the compound's mode of action. Furthermore, screening against a broader panel of cancer cell lines and, importantly, in non-cancerous cell lines will provide insights into its selectivity and potential therapeutic window. The methodologies and comparative framework presented here provide a solid foundation for the continued exploration of this compound as a potential novel anticancer therapeutic.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (2025). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
  • Cankara, D., et al. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry.
  • Figshare. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Public Library of Science.
  • Ghorab, M. M., et al. (2011). Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. European Journal of Medicinal Chemistry.
  • Ghorab, M. M., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research.
  • Jantawong, P., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Laban, T., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry.
  • Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer.
  • ResearchGate. (n.d.). Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
  • ResearchGate. (n.d.). Proliferation levels of A375 cells exposed to paclitaxel for 72 h.
  • Sharifi, S., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science.
  • Taha, Z. K., et al. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Yadegari, M., et al. (2022). Evaluating Inhibitory Effects of Paclitaxel and Vitamin D3 Loaded Poly Lactic Glycolic Acid Co-Delivery Nanoparticles on the Breast Cancer Cell Line. International Journal of Nanomedicine.
  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines.
  • Yilmaz, M., et al. (2017). Synergistic Effects of 4-Aminopyridine and Paclitaxel on MCF 7 Cell Line. DergiPark.

Sources

A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine core, a 5-azaindole derivative, represents a valuable building block for the synthesis of novel therapeutic agents. The presence of two distinct halogen atoms at the C3 and C4 positions offers a unique opportunity for sequential and regioselective diversification through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the efficacy of various catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, leveraging experimental data from closely related substrates to inform catalyst selection and reaction optimization.

The Strategic Importance of Regioselective Coupling

The differential reactivity of the C-I and C-Cl bonds is the lynchpin for the selective functionalization of this compound. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-X bond to the Pd(0) center is the rate-determining step. The bond dissociation energy follows the trend C-I < C-Br < C-Cl, making the carbon-iodine bond significantly more reactive. This inherent reactivity difference allows for selective coupling at the C3 position (iodo) while leaving the C4 position (chloro) intact for subsequent transformations. The choice of catalyst and ligand, however, is paramount to maximizing this selectivity and achieving high yields, especially when dealing with the less reactive C-Cl bond in a subsequent step.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. For a substrate like this compound, the primary challenge is to achieve selective coupling at the C3 position.

Catalyst and Ligand Selection: The Key to Success

The efficiency of Suzuki-Miyaura coupling is profoundly influenced by the nature of the phosphine ligand coordinated to the palladium center.[1] Bulky, electron-rich phosphine ligands are known to promote the formation of the active monoligated palladium(0) species, enhance the rate of oxidative addition, and facilitate the final reductive elimination step.[1][2]

For dihalogenated azaindoles, catalyst systems employing bulky biaryl phosphine ligands have demonstrated exceptional performance. A study on the closely analogous 6-chloro-3-iodo-N-protected 7-azaindoles revealed that a combination of Pd₂(dba)₃ as the palladium source and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as the ligand provides excellent yields and chemoselectivity for the C3-arylation.[3]

dot

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (+ Base, - HX) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling

The following table summarizes the performance of different catalytic systems in the C3-selective Suzuki-Miyaura coupling of a 6-chloro-3-iodo-7-azaindole, a close structural analog of the topic substrate.[3]

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2.5)SPhos (5)K₂CO₃1,4-Dioxane/H₂O1001292
Pd(PPh₃)₄ (10)-K₂CO₃1,4-Dioxane/H₂O1001265
PdCl₂(dppf) (5)-K₂CO₃1,4-Dioxane/H₂O1001278

This data clearly indicates the superiority of the Pd₂(dba)₃/SPhos system for achieving high yields in the selective arylation of the C-I bond in the presence of a C-Cl bond on the same azaindole core.

Experimental Protocol: C3-Selective Suzuki-Miyaura Coupling

This protocol is adapted from the successful C3-arylation of 6-chloro-3-iodo-N-methyl-7-azaindole.[3]

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, providing access to a diverse range of alkynylated heterocycles.[4] Similar to the Suzuki coupling, regioselectivity is key, with the reaction preferentially occurring at the C3-iodo position.

Catalyst Systems: Copper and Copper-Free Conditions

The traditional Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst.[5] However, the copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[5] This has led to the development of highly efficient copper-free Sonogashira protocols.

For heteroaryl halides, a common and effective catalyst system is Pd(PPh₃)₂Cl₂ with a copper(I) iodide (CuI) co-catalyst in the presence of an amine base like triethylamine (TEA) or diisopropylamine (DIPA). For copper-free conditions, catalyst systems with bulky phosphine ligands, similar to those used in Suzuki couplings, are often employed to facilitate the catalytic cycle.[6][7]

Comparative Data for Sonogashira Coupling

The following table provides a comparison of potential catalyst systems for the C3-selective Sonogashira coupling, based on general principles and data from related heteroaryl halides.

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Expected Efficacy
Pd(PPh₃)₂Cl₂ (2)CuI (4)-TEATHF/DMFRT - 60High
Pd(OAc)₂ (2)-SPhos (4)Cs₂CO₃1,4-Dioxane80 - 100High
Pd(PPh₃)₄ (5)CuI (10)-DIPAToluene70Good

The choice between copper-catalyzed and copper-free systems often depends on the specific alkyne coupling partner and the potential for side reactions.

Experimental Protocol: C3-Selective Copper-Free Sonogashira Coupling

This protocol is based on modern copper-free Sonogashira methodologies.[6]

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) to a dry reaction vessel.

  • Add degassed 1,4-dioxane.

  • Add the terminal alkyne (1.5 equiv).

  • Seal the vessel and heat to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[8][9] This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.[10] Again, the reaction is expected to be highly selective for the C3-iodo position.

Catalyst Selection for Challenging Heterocycles

The amination of heteroaryl halides can be challenging due to potential catalyst inhibition by the nitrogen atoms in the substrate.[11][12] The development of sterically hindered and electron-rich phosphine ligands has been instrumental in overcoming these challenges.[8][13] Ligands such as Xantphos and biaryl phosphines like BrettPhos and RuPhos have shown broad utility in the amination of a wide range of heteroaryl halides.[12]

dot

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Substrate, Reagents, and Base B Add Catalyst and Ligand A->B C Add Anhydrous, Degassed Solvent B->C D Heat to Desired Temperature under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench Reaction E->F G Aqueous Work-up F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: A general experimental workflow for cross-coupling reactions.

Comparative Data for Buchwald-Hartwig Amination

The following table provides a comparison of catalyst systems for the C3-selective amination, based on protocols for other challenging halo-heterocycles.[10][14]

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Expected Efficacy
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane110Very High
Pd(OAc)₂ (2)BrettPhos (4)K₃PO₄Toluene100High
Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene100Good

The choice of base is critical in Buchwald-Hartwig aminations, with cesium carbonate often being effective for a broad range of substrates, while sodium tert-butoxide is a stronger base that can be necessary for less reactive amines.

Experimental Protocol: C3-Selective Buchwald-Hartwig Amination

This protocol is a general procedure adaptable for various amines.[14]

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add the amine (1.2 equiv).

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

The selective functionalization of this compound is a highly achievable goal through modern palladium-catalyzed cross-coupling reactions. For all three major classes of coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—the key to success lies in the judicious choice of a palladium precursor paired with a bulky, electron-rich phosphine ligand. Catalyst systems based on ligands like SPhos and Xantphos have proven to be particularly effective for analogous dihalogenated azaindoles, ensuring high regioselectivity for the more reactive C-I bond at the C3 position.

The resulting 3-substituted-4-chloro-1H-pyrrolo[3,2-c]pyridines are valuable intermediates, poised for further diversification at the C4 position. The coupling at the C-Cl bond will require more forcing conditions and potentially a different catalyst system, often involving N-heterocyclic carbene (NHC) ligands or more advanced biaryl phosphine ligands, to achieve high yields. This step-wise approach provides a powerful strategy for the rapid construction of diverse chemical libraries based on the 1H-pyrrolo[3,2-c]pyridine scaffold, accelerating the discovery of new drug candidates.

References

  • Hartwig, J. F. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.
  • Fairlamb, I. J. S. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Wikipedia. (n.d.).
  • Buchwald, S. L., & Old, D. W. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403-1406. [Link]
  • Davies, D. L. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed Central. [Link]
  • Shekhar, S. (2015). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]
  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Azaindoles and Indoles. Organic Chemistry Portal. [Link]
  • Smith, A. B., & appendages. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Buchwald, S. L. (2025). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • Buchwald, S. L., & Guram, A. S. (2005). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 127(42), 14560-14561. [Link]
  • Lipshutz, B. H. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • The reaction monitoring blog. (2008). Copper-free Sonogashira coupling. [Link]
  • Sharma, G., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8694-8713. [Link]
  • Chemistry LibreTexts. (2023).
  • Engle, K. M., & Yu, J. Q. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9378-9388. [Link]
  • Fairlie, D. P., & Bottle, S. E. (2008). The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon-carbon frameworks. Organic & Biomolecular Chemistry, 6(17), 3135-43. [Link]
  • Sharma, G., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • Various Authors. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • Paul, C. E., & Moody, T. S. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Ohta, A., Aoyagi, Y., et al. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Semantic Scholar. [Link]
  • Snieckus, V. (2003).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Collins, J. L., & Wallace, O. B. (2014). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. [Link]
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 5-6. [Link]
  • Ghorai, M. K. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.
  • Szilvási, T., & Veszprémi, T. (2020).
  • Pérez-Sánchez, M., & Balu, A. M. (2023).
  • Singh, K., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7957-7970. [Link]
  • Zhao, J., et al. (2018). A BODIPY-functionalized PdII photoredox catalyst for Sonogashira C–C cross-coupling reactions.
  • Tiwari, B., & Singh, V. K. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4569-4588. [Link]
  • Santos, A. S., et al. (2018).
  • Strotman, N. A., & Chobanian, H. R. (2025). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[3,2-c]Pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-c]pyridine core is a compelling heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid structure, combined with versatile substitution points, makes it a privileged framework for designing potent and selective inhibitors of various biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for distinct classes of 1H-pyrrolo[3,2-c]pyridine analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuanced effects of structural modifications on biological activity, comparing analogs designed as microtubule disruptors and those tailored for kinase inhibition.

Chapter 1: Targeting Microtubule Dynamics: Colchicine-Binding Site Inhibitors

Microtubules are critical components of the cytoskeleton, playing a fundamental role in cell division, motility, and intracellular transport. Disrupting their dynamics is a clinically validated strategy in cancer therapy. A promising series of 1H-pyrrolo[3,2-c]pyridine derivatives has been developed as potent inhibitors of tubulin polymerization by binding to the colchicine site, effectively arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[1][2]

Core Scaffold and Mechanism of Action

The foundational structure for this class is the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine scaffold. This design cleverly mimics the (Z, E)-butadiene configuration of Combretastatin A-4 (CA-4), a well-known tubulin inhibitor, by locking the key pharmacophoric elements into a rigid framework.[3] The 3,4,5-trimethoxyphenyl moiety serves as the "A-ring," which is crucial for binding, while the 6-aryl group acts as the "B-ring," where modifications significantly modulate potency. Molecular modeling suggests these compounds interact with the colchicine binding site on tubulin, with key hydrogen bonds forming with residues such as Thrα179 and Asnβ349.[1][3]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 6-aryl "B-ring" has yielded critical insights into the SAR of this series. The antiproliferative activity of these compounds was evaluated against several human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[3]

Table 1: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs [3]

Compound6-Aryl (B-ring) SubstitutionIC₅₀ (μM) vs. HeLaIC₅₀ (μM) vs. SGC-7901IC₅₀ (μM) vs. MCF-7
10a Phenyl1.151.211.87
10d 4-Methylphenyl0.890.931.12
10h 4-Methoxyphenyl0.540.610.73
10l 4-Fluorophenyl1.321.561.98
10t Indol-5-yl0.12 0.15 0.21
CA-4 (Positive Control)0.010.010.01

Key SAR Insights:

  • Electronic Effects: The introduction of electron-donating groups (EDGs) at the para-position of the B-ring, such as methyl (10d) and methoxy (10h), generally leads to an increase in antiproliferative activity compared to the unsubstituted phenyl ring (10a).[3] Conversely, electron-withdrawing groups (EWGs) like fluorine (10l) tend to decrease potency.[3]

  • Steric and Heterocyclic Effects: The most significant leap in potency was achieved by replacing the phenyl ring with a larger, heterocyclic system. Compound 10t , featuring an indolyl moiety as the B-ring, exhibited the most potent anticancer activities, with IC₅₀ values in the nanomolar range (0.12 to 0.21 μM).[1][3] This suggests that the larger surface area and potential for additional hydrogen bonding interactions of the indole ring are highly favorable for binding at the colchicine site.

SAR_Tubulin_Inhibitors cluster_B_Ring B-Ring Modifications Scaffold 1H-Pyrrolo[3,2-c]pyridine Core A_Ring A-Ring (3,4,5-Trimethoxyphenyl) - Essential for Activity Scaffold->A_Ring B_Ring B-Ring (Position 6) - Modulates Potency Scaffold->B_Ring Indole Indole (10t) Potency++ B_Ring->Indole EDG EDG (e.g., -OCH3) Potency+ B_Ring->EDG EWG EWG (e.g., -F) Potency- B_Ring->EWG Unsubstituted Unsubstituted Phenyl - Baseline Activity B_Ring->Unsubstituted

Caption: SAR logic for 1H-pyrrolo[3,2-c]pyridine tubulin inhibitors.

Experimental Protocols
  • Step 1: Oxidation. Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.

  • Step 2: Nitration. The resulting oxide is treated with fuming nitric acid in sulfuric acid to introduce a nitro group, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Step 3: Intermediate Formation. The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to afford the key vinyl intermediate.

  • Step 4: Reductive Cyclization. The intermediate is then reacted with the appropriate aniline (e.g., 3,4,5-trimethoxyaniline) in the presence of a reducing agent like sodium hydrosulfite to construct the pyrrole ring, yielding the 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine core.

  • Step 5: Suzuki Coupling. The final 6-aryl group is introduced via a Suzuki coupling reaction between the 6-bromo-pyrrolopyridine intermediate and the corresponding arylboronic acid in the presence of a palladium catalyst.

  • Cell Seeding: Human cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for an additional 48-72 hours. A positive control (e.g., CA-4) and a vehicle control (DMSO) are included.

  • MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Chapter 2: Precision Targeting of Protein Kinases

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been successfully exploited to develop potent and selective inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.

Monopolar Spindle 1 (MPS1) Kinase Inhibitors

MPS1 is a key kinase that governs the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its inhibition is a promising therapeutic strategy for aneuploid cancers.

A high-throughput screen identified an initial hit compound (8 ) with a 1H-pyrrolo[3,2-c]pyridine core that was potent against MPS1 (IC₅₀ = 0.025 μM) but suffered from poor kinase selectivity and metabolic instability.[4] Structure-based design led to significant improvements.

Table 2: SAR of 1H-Pyrrolo[3,2-c]pyridine Analogs as MPS1 Inhibitors [4]

CompoundC-2 SubstitutionC-4 SubstitutionMPS1 IC₅₀ (μM)CDK2 IC₅₀ (μM)Mouse Liver Microsome Stability (% remaining)
8 Unsubstituted4-Fluorophenylamino0.0250.0431%
25 Pyrazol-4-yl4-Fluorophenylamino0.025>101%
29 1-Methyl-pyrazol-4-yl4-Fluorophenylamino0.120>1072%
61 1-Methyl-pyrazol-4-yl3-(Boc-amino)azetidin-1-yl0.005>1085%

Key SAR Insights:

  • C-2 Position: Introducing a pyrazole ring at the C-2 position (compound 25 ) dramatically improved selectivity against other kinases like CDK2 without loss of potency. However, this analog was unstable.[4]

  • Metabolic Stability: The unsubstituted pyrazole at C-2 was hypothesized to make the pyrrole ring susceptible to electrophilic attack. N-methylation of this pyrazole (compound 29 ) was well-tolerated, causing only a slight reduction in potency but leading to a massive improvement in metabolic stability (from 1% to 72% remaining).[4]

  • C-4 Position: Replacing the C-4 aniline with small, polar groups was explored to enhance physicochemical properties. The introduction of a Boc-protected amino-azetidine ring (compound 61 ) not only maintained high metabolic stability but also boosted the potency significantly (IC₅₀ = 5 nM), demonstrating a favorable interaction in the solvent-exposed region of the kinase.[4]

SAR_MPS1_Inhibitors cluster_C2_Sub C-2 Modifications cluster_C4_Sub C-4 Modifications Scaffold 1H-Pyrrolo[3,2-c]pyridine Core C4_Sub C-4 Position - Interacts with Hinge - Affects Solubility Scaffold->C4_Sub C2_Sub C-2 Position - Governs Selectivity - Affects Stability Scaffold->C2_Sub Amino_Azetidine Amino-Azetidine Potency++ Properties+ C4_Sub->Amino_Azetidine Aniline Aniline - Baseline Potency C4_Sub->Aniline N_Me_Pyrazole N-Methyl Pyrazole Selectivity++ Stability++ C2_Sub->N_Me_Pyrazole Pyrazole Pyrazole Selectivity++ Stability-- C2_Sub->Pyrazole

Sources

A Comparative Guide to the Biological Evaluation of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparative analysis of synthesized 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine derivatives, focusing on their anticancer and antimicrobial potential. By synthesizing data from multiple studies, this document offers an in-depth look at their performance against alternative compounds, supported by experimental data and detailed protocols to inform future research and development.

Introduction to the Therapeutic Potential of Pyrrolo[3,2-c]pyridines

The fusion of a pyrrole and a pyridine ring to form the pyrrolo[3,2-c]pyridine core creates a heterocyclic system with unique electronic and structural features, making it an attractive scaffold for the design of novel therapeutic agents. Derivatives of this core have been investigated for a range of pharmacological activities, with a significant focus on oncology and infectious diseases. The introduction of specific substituents, such as the chloro and iodo groups at the 4 and 3 positions, respectively, can significantly modulate the biological profile of these compounds, influencing their target specificity, potency, and pharmacokinetic properties.

Anticancer Activity: A Multi-faceted Approach

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and disruption of cellular structures essential for cancer cell proliferation.

In Vitro Cytotoxicity: Potency Across Diverse Cancer Cell Lines

Numerous studies have reported the potent in vitro cytotoxic activity of substituted 1H-pyrrolo[3,2-c]pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below for representative derivatives and compared with established anticancer drugs.

Compound/DrugTarget/MechanismCell LineCancer TypeIC50 (µM)Reference
Derivative 10t Tubulin Polymerization InhibitorHeLaCervical Cancer0.12[1][2][3][4][5][3]
SGC-7901Gastric Cancer0.15[1][2][3][4][5][3]
MCF-7Breast Cancer0.21[1][2][3][4][5][3]
Diarylurea Derivative 8g Not specifiedA375PMelanomaNanomolar range[6]
Diarylamide Derivative 9d Not specifiedA375PMelanomaNanomolar range[6]
Compound 1r FMS Kinase InhibitorOvarian, Prostate, Breast Cancer Cell LinesVarious0.15 - 1.78[7][7]
Sorafenib Multi-kinase inhibitorA375PMelanomaMicromolar range[6]
Vemurafenib BRAF V600E inhibitorA375P (BRAF mutated)MelanomaPotent (specific context)
Combretastatin A-4 (CA-4) Tubulin Polymerization InhibitorVariousVariousPotent[4]
Paclitaxel Microtubule StabilizerVariousVariousPotent[8]
Doxorubicin Topoisomerase II inhibitorMCF-7Breast Cancer1.93 (48h)[9]

Structure-Activity Relationship (SAR) Insights:

The antiproliferative activity of these derivatives is highly dependent on the nature and position of substituents on the pyrrolo[3,2-c]pyridine core and its appended aryl rings. For instance, in a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the presence of an indolyl moiety as the B-ring (compound 10t) resulted in the most potent activity.[3] Generally, electron-donating groups on the para-position of the B-ring tended to increase antiproliferative activity, while electron-withdrawing groups led to a decrease.[10]

Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer effects of 1H-pyrrolo[3,2-c]pyridine derivatives are often attributed to their ability to interfere with critical cellular processes. Two prominent mechanisms that have been elucidated are the inhibition of tubulin polymerization and the inhibition of specific protein kinases.

Several 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[1][2][3][4][5] This disruption of microtubule dynamics leads to a cascade of events, including cell cycle arrest in the G2/M phase and the induction of apoptosis.[1][2][3][4][5]

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Functional Microtubules Functional Microtubules Microtubule Polymerization->Functional Microtubules Elongation Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubule Polymerization->Disrupted Mitotic Spindle Microtubule Depolymerization Microtubule Depolymerization Functional Microtubules->Microtubule Depolymerization Catastrophe Mitotic Spindle Formation Mitotic Spindle Formation Functional Microtubules->Mitotic Spindle Formation Microtubule Depolymerization->Tubulin Dimers GDP Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Pyrrolo[3,2-c]pyridine Derivative Pyrrolo[3,2-c]pyridine Derivative Pyrrolo[3,2-c]pyridine Derivative->Tubulin Dimers Binds to Colchicine Site Inhibition Inhibition of Polymerization Inhibition->Microtubule Polymerization G2/M Arrest G2/M Arrest Disrupted Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Disruption of Microtubule Dynamics by Pyrrolo[3,2-c]pyridine Derivatives.

Certain pyrrolo[3,2-c]pyridine derivatives have been shown to be potent inhibitors of protein kinases that are often dysregulated in cancer.

  • FMS Kinase (CSF-1R) Inhibition: Some diarylamide and diarylurea derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent and selective inhibition of FMS kinase.[7] FMS kinase plays a crucial role in the proliferation and survival of monocyte/macrophage lineage cells and is overexpressed in various cancers, including ovarian, prostate, and breast cancer.[7]

CSF-1 CSF-1 FMS Receptor FMS Receptor CSF-1->FMS Receptor Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation FMS Receptor->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation Downstream Signaling->Proliferation, Survival, Differentiation Pyrrolo[3,2-c]pyridine Derivative Pyrrolo[3,2-c]pyridine Derivative Pyrrolo[3,2-c]pyridine Derivative->FMS Receptor Inhibits

Inhibition of the FMS Kinase Signaling Pathway.
  • BRAF Kinase Inhibition: While not the primary focus of the identified literature for this specific scaffold, the broader class of pyrrolopyridines includes compounds that target the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[11] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation in many cancers, most notably melanoma.[11] BRAF inhibitors work by binding to the ATP-binding site of the mutant B-Raf protein, preventing its downstream signaling.[11]

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrrolopyridine-based BRAF Inhibitor Pyrrolopyridine-based BRAF Inhibitor Pyrrolopyridine-based BRAF Inhibitor->BRAF (V600E) Inhibits

Inhibition of the BRAF/MEK/ERK Signaling Pathway.
In Vivo Anticancer Efficacy and Toxicity

While in vitro data is promising, in vivo studies are crucial for validating therapeutic potential. Limited in vivo data is publicly available for the this compound series. However, a study on a novel pyridine derivative, LHT-17-19, demonstrated both antitumor and antimetastatic properties in syngeneic and xenograft models of lung cancer in mice.[12] The acute toxicity of LHT-17-19 was classified as Class 3, suggesting a moderate toxicity profile.[12] Another study on two novel anti-melanoma compounds showed a lack of toxic effects on the body weight of mice.[13] Further in vivo studies are necessary to establish the efficacy and safety profile of the this compound derivatives.

Antimicrobial Activity: A Promising Avenue for New Antibiotics

In an era of rising antimicrobial resistance, the discovery of new classes of antimicrobial agents is of paramount importance. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown promising activity against a range of pathogenic bacteria and fungi.

In Vitro Antimicrobial Susceptibility

A series of pyrrolo[3,2-c]pyridine Mannich bases have been synthesized and evaluated for their antimicrobial and antimycobacterial activity. Several of these compounds exhibited good Gram-positive antibacterial activity against strains such as Staphylococcus aureus, Bacillus flexus, and Clostridium sporogenes.[6]

CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 7t Mycobacterium tuberculosis H37Rv<0.78[6]
Compound 7r Mycobacterium tuberculosis H37Rv≥6.25[6]
Compound 7u Mycobacterium tuberculosis H37Rv≥6.25[6]
Gentamicin Various bacteriaVaries[14]
Ciprofloxacin Various bacteriaVaries[15]

Key SAR Insights for Antimicrobial Activity:

The antimicrobial activity of these derivatives is influenced by the nature of the substituents. For instance, the antimycobacterial activity of the Mannich bases was found to be dependent on the specific amine moiety incorporated into the structure.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used in the evaluation of this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16][17]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][19]

Prepare Serial Dilutions of Compound Prepare Serial Dilutions of Compound Inoculate with Microorganism Inoculate with Microorganism Prepare Serial Dilutions of Compound->Inoculate with Microorganism Incubate Incubate Inoculate with Microorganism->Incubate Observe for Growth Observe for Growth Incubate->Observe for Growth Determine MIC Determine MIC Observe for Growth->Determine MIC

Workflow for the Broth Microdilution Assay.

Protocol:

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[5]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data demonstrates that derivatives of this core can exhibit potent activity through various mechanisms. However, further research is warranted to fully elucidate their therapeutic potential. Key areas for future investigation include:

  • In vivo efficacy studies: To translate the promising in vitro data into a preclinical setting.

  • Comprehensive toxicity profiling: To establish the safety of these compounds.

  • Pharmacokinetic studies: To understand their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Further SAR studies: To optimize the lead compounds for enhanced potency and selectivity.

This guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective therapies based on the 1H-pyrrolo[3,2-c]pyridine scaffold.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • What are BRAF inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. (n.d.). PMC.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). PubMed.
  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (n.d.). MDPI.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • FMS inhibitor JNJ-40346527. (n.d.). National Cancer Institute.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][8][11][17] thiadiazine derivatives. (n.d.). PMC.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). PMC.
  • A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. (n.d.). MDPI.
  • A review of research progress of antitumor drugs based on tubulin targets. (n.d.). PMC.
  • Summary of well-known tubulin inhibitors. (n.d.). ResearchGate.
  • Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases. (2017, May 5). PubMed.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2025, December 5). ResearchGate.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online.
  • In vitro kinase assay. (2023, September 23). protocols.io.
  • Antitumor activity of the novel pyridine derivative. (2022, September 13). Research Results in Pharmacology.
  • IC 50 and MIC values of compounds against pathogenic bacteria. (n.d.). ResearchGate.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC.
  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022, July 22). NIH.
  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis.
  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (n.d.). Auctores.
  • Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. (2023, December 14). ResearchGate.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • ATSDR Pyridine Tox Profile. (n.d.).
  • HEALTH EFFECTS - Toxicological Profile for Pyridine. (n.d.). NCBI Bookshelf.

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for the unambiguous structural confirmation of molecules derived from 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine. We will move beyond simple procedural descriptions to explore the underlying chemical principles that govern the reactivity of this versatile scaffold and detail the critical analytical techniques required to validate the regiochemistry of its reaction products.

The 1H-pyrrolo[3,2-c]pyridine core is a significant structural motif in medicinal chemistry, appearing in compounds with a range of biological activities, including potent anticancer properties.[1][2] The starting material, this compound, is a valuable building block precisely because of its differential halogenation. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[3] This reactivity difference allows for selective functionalization at the C-3 position. However, verifying that this desired selectivity has been achieved is a critical step that demands rigorous analytical validation. This guide provides the necessary protocols and comparative data to confidently distinguish the desired C-3 substituted product from potential C-4 substituted isomers or di-substituted byproducts.

The Principle of Regioselective Synthesis

The synthetic utility of this compound lies in the differential reactivity of the C-I and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the first and rate-determining step is typically the oxidative addition of the organohalide to the Pd(0) catalyst. The energy barrier for this step follows the trend C-I < C-Br < C-Cl.[3] Consequently, under carefully controlled conditions, the palladium catalyst will selectively insert into the C-I bond at the 3-position, leaving the C-Cl bond at the 4-position intact for potential subsequent transformations.

Two of the most common transformations for this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5]

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Potential Products SM This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst) SM->suzuki Selective Oxidative Addition at C-I buchwald Buchwald-Hartwig Amination (R2-NH, Pd Catalyst) SM->buchwald Selective Oxidative Addition at C-I P1 Expected Product (Major) 4-Chloro-3-Aryl-1H-pyrrolo[3,2-c]pyridine suzuki->P1 P2 Potential Byproduct (Minor) 3-Iodo-4-Aryl-1H-pyrrolo[3,2-c]pyridine suzuki->P2 Non-selective (harsh conditions) P3 Expected Product (Major) 4-Chloro-3-(NR2)-1H-pyrrolo[3,2-c]pyridine buchwald->P3 P4 Potential Byproduct (Minor) 3-Iodo-4-(NR2)-1H-pyrrolo[3,2-c]pyridine buchwald->P4 Non-selective (harsh conditions)

Figure 1: Regioselective reaction pathways for this compound.

A Multi-Pronged Approach to Structural Verification

No single analytical technique can provide absolute structural proof. A robust confirmation relies on the convergence of data from multiple, complementary methods. The logical workflow involves first confirming the molecular formula and then using spectroscopic techniques to piece together the exact atomic connectivity.

G A Crude Reaction Product B Purification (e.g., Column Chromatography) A->B C High-Resolution Mass Spectrometry (HRMS) Confirm Molecular Formula & Isotopic Pattern B->C D 1D NMR Spectroscopy (¹H, ¹³C) Initial Structure Hypothesis B->D E 2D NMR Spectroscopy (COSY, HSQC, HMBC) Confirm Connectivity C->E D->E F X-Ray Crystallography (If ambiguous or crystal available) Absolute Confirmation E->F If needed G Confirmed Structure E->G F->G

Figure 2: Workflow for the structural confirmation of reaction products.

Core Analytical Techniques: A Deep Dive

Mass Spectrometry (MS)

Mass spectrometry is the first line of defense in structural analysis. It provides two crucial pieces of information: the exact molecular weight and the isotopic distribution.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the product's elemental formula. This confirms that the desired starting materials have combined and the correct atoms have been displaced.

  • Isotopic Pattern Analysis: This is arguably the most powerful initial indicator of regioselectivity in this specific case. Halogen atoms have characteristic natural isotopic abundances (Chlorine: ³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%; Iodine is monoisotopic: ¹²⁷I).[6][7]

    • Starting Material (4-Chloro-3-iodo): The mass spectrum will not show a simple halogen pattern due to the presence of both Cl and I.

    • Expected C-3 Substituted Product (4-Chloro): The product will have lost iodine and retained chlorine. Its mass spectrum will exhibit a characteristic M and M+2 peak cluster in an approximate 3:1 intensity ratio, which is the hallmark of a monochlorinated compound.[7]

    • Potential C-4 Substituted Byproduct (3-Iodo): This product will have lost chlorine and retained iodine. Its mass spectrum will show a single molecular ion peak (M+) without the characteristic M+2 chlorine pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. For the 1H-pyrrolo[3,2-c]pyridine core, the chemical shifts and coupling constants of the protons on the pyrrole and pyridine rings are highly sensitive to the placement of substituents.[1][8][9]

  • ¹H NMR: The key diagnostic signals are the protons at positions C-2, C-6, and C-7.

    • C-3 Substitution (Expected): The introduction of a substituent at C-3 will most significantly affect the chemical shift of the adjacent C-2 proton. Depending on the electronic nature of the new group (electron-donating or -withdrawing), this proton will shift upfield or downfield, respectively. The coupling patterns of the pyridine protons (H-6 and H-7, which typically appear as doublets) will remain largely intact.

    • C-4 Substitution (Byproduct): Substitution at C-4 would directly impact the electronic environment of the pyridine ring, causing significant shifts in the H-6 and H-7 protons. The C-2 and C-3 protons of the pyrrole ring would be less affected.

  • ¹³C NMR: This technique directly probes the carbon skeleton. The chemical shifts of the halogen-bearing carbons (C-3 and C-4) are highly diagnostic. Upon substitution, the signal for the carbon where the reaction occurred will shift dramatically. For instance, in a Suzuki coupling at C-3, the C-3 signal will shift from being attached to an iodine to being attached to an aryl group, resulting in a predictable change in its chemical shift.

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is the ultimate tool for confirmation when 1D spectra are ambiguous. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. To confirm C-3 substitution, one would look for a correlation between the protons of the newly introduced substituent and the C-3 carbon of the pyrrolopyridine core. The absence of such a correlation and the presence of a correlation to C-4 would indicate the alternative isomer.

X-ray Crystallography

When NMR and MS data are inconclusive, or when absolute, undeniable proof of structure is required for publication or patent filing, single-crystal X-ray diffraction is the gold standard.[10] If a suitable single crystal of the product can be grown, this technique provides a three-dimensional model of the molecule, definitively resolving all questions of connectivity and regiochemistry.

Comparative Data: A Hypothetical Case Study

Let's consider a Suzuki-Miyaura reaction of this compound with phenylboronic acid. The goal is to synthesize 4-Chloro-3-phenyl-1H-pyrrolo[3,2-c]pyridine. The table below contrasts the expected analytical data for the desired product versus the potential C-4 substituted isomer.

Analytical Technique Expected Product: 4-Chloro-3-phenyl-1H-pyrrolo[3,2-c]pyridine Potential Byproduct: 3-Iodo-4-phenyl-1H-pyrrolo[3,2-c]pyridine Rationale for Difference
HRMS Formula C₁₃H₉ClN₂C₁₃H₉IN₂The elemental composition is fundamentally different.
MS Isotopic Pattern Shows characteristic M & M+2 peaks in ~3:1 ratio.[7]Shows a single M+ peak (Iodine is monoisotopic).The presence or absence of chlorine dictates the isotopic signature.
¹H NMR (Aromatic) Protons H-6 and H-7 show characteristic pyridine coupling. H-2 proton experiences a shift due to the adjacent phenyl group.[1][9]Protons H-6 and H-7 are significantly shifted due to the adjacent phenyl group. H-2 and H-3 protons are less affected.The substituent's proximity directly influences the electronic environment of nearby protons.
¹³C NMR Signal for C-3 is now in the aromatic region, linked to the phenyl group. Signal for C-4 remains attached to Cl.Signal for C-4 is now in the aromatic region. Signal for C-3 remains attached to I (typically shifted upfield).The carbon chemical shift is highly dependent on the directly attached atom/group.
HMBC Correlation Protons from the new phenyl group show a 3-bond correlation to C-3 of the core.Protons from the new phenyl group show a 3-bond correlation to C-4 of the core.This experiment directly maps long-range H-C connectivity, providing definitive proof.

Standard Operating Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[11] Ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

  • Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the solvent peak.

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for all protons. Assign the chemical shifts for all unique carbons in the ¹³C NMR spectrum. Analyze 2D correlations to confirm assignments.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the purified sample (typically ~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). The solvent should be high-purity (LC-MS grade).

  • Infusion: The sample can be directly infused into the mass spectrometer or injected via an HPLC system. Electrospray ionization (ESI) is a common technique for this class of molecules.

  • Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure the mass analyzer (e.g., TOF or Orbitrap) is calibrated to provide high mass accuracy.

  • Analysis: Determine the accurate mass of the molecular ion. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula. Carefully examine the isotopic pattern of the molecular ion cluster to confirm the presence or absence of chlorine.

References

  • Benchchem. An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. Benchchem. Accessed January 7, 2026.
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301323. [Link]
  • Benchchem. An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem. Accessed January 7, 2026.
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
  • Kowalska, P., Staszewski, M., Demeunynck, M., & Rouch, H. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 25(22), 5489. [Link]
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Accessed January 7, 2026. [Link]
  • Cusabio. This compound. Cusabio. Accessed January 7, 2026. [Link]
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem. Accessed January 7, 2026.
  • Chemistry LibreTexts. (2023).
  • Söderberg, B. C., Shriver, Z. H., & Fulp, A. B. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2445. [Link]
  • Coman, M. M., & Coman, M. (2005).
  • Szymańska, E., & Giebułtowicz, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
  • Chemistry LibreTexts. (2023).
  • Larhed, M., & Hallberg, A. (2001). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. The Journal of Organic Chemistry, 66(26), 9243-9246. [Link]
  • Takhistov, V. V., Ponomarev, D. A., & Varlamov, A. V. (2005). Mass spectrometry of halogen-containing organic compounds. Russian Journal of General Chemistry, 75, 1143-1153. [Link]
  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Patsnap. (2013). Method for synthesizing 4-chloro-pyridine.
  • Foucourt, A., Hédou, D., Dubouilh-Benard, C., et al. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 26(15), 4479. [Link]
  • PubChem. 4-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine. PubChem. Accessed January 7, 2026. [Link]
  • Chemguide. mass spectra - the M+2 peak. Chemguide. Accessed January 7, 2026. [Link]
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem. Accessed January 7, 2026.
  • Al-dujaili, J. H., & Al-Masoudi, W. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of Drug Delivery Technology, 8(3), 123-130. [Link]
  • Daoui, O., El Kazzouli, S., Guillaumet, G., & Akssira, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and 3-iodo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. RSC Advances, 11(3), 1774-1782. [Link]
  • ResearchGate. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives.
  • ResearchGate. (2007). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. P denotes the parent ions.
  • National Institutes of Health. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.

Sources

Evaluating Novel Kinase Inhibitors: A Comparative Performance Guide for 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine Derivatives Against Known c-Met Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting c-Met and the Potential of the Pyrrolo[3,2-c]pyridine Scaffold

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are critical regulators of cellular growth, motility, and invasion. In numerous human cancers, aberrant c-Met signaling, driven by gene amplification, mutation, or overexpression, is a key driver of tumor progression, metastasis, and the development of resistance to other targeted therapies. This makes the HGF/c-Met axis a compelling target for therapeutic intervention.

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors. Its rigid structure and potential for diverse functionalization allow for the development of potent and selective inhibitors. The compound 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine represents a versatile starting point for the synthesis of novel derivatives aimed at kinase targets. While this specific compound is primarily a synthetic intermediate, its core structure is present in molecules with demonstrated biological activity. This guide provides a framework for evaluating the performance of novel derivatives of this scaffold against established c-Met inhibitors, using a hypothetical derivative, "Compound X," as an exemplar.

The "known standards" for this comparison are well-characterized c-Met inhibitors with extensive preclinical and clinical data:

  • Crizotinib (Xalkori®): A multi-targeted kinase inhibitor targeting ALK, ROS1, and c-Met.

  • Cabozantinib (Cabometyx®): A potent inhibitor of multiple tyrosine kinases, including c-Met, VEGFRs, and AXL.

  • Tivantinib (ARQ 197): Initially developed as a selective, non-ATP competitive c-Met inhibitor, though its mechanism has been shown to also involve microtubule disruption.[1][2]

This guide will detail the experimental workflows and comparative data necessary to characterize the potential of new chemical entities based on the this compound scaffold.

The c-Met Signaling Pathway and Points of Inhibition

Understanding the mechanism of action of c-Met inhibitors requires a clear picture of the signaling cascade they aim to disrupt. The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and STAT3, ultimately promoting cell proliferation, survival, and migration. The primary goal of small molecule inhibitors is to block the ATP-binding site of the c-Met kinase domain, thereby preventing this initial phosphorylation event.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binds & Activates ATP ATP ATP->cMet Phosphorylates Inhibitor Compound X / Known Standards Inhibitor->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of small molecules.

Comparative Performance Data: Compound X vs. Known Standards

The initial characterization of a novel inhibitor involves determining its potency and selectivity. This is typically achieved through in vitro biochemical and cell-based assays. The following tables summarize hypothetical performance data for "Compound X," a derivative of this compound, in comparison to established c-Met inhibitors.

Table 1: In Vitro Biochemical Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower IC50 values indicate higher potency. Kinase selectivity is crucial for minimizing off-target effects.

Compoundc-Met IC50 (nM)VEGFR2 IC50 (nM)AXL IC50 (nM)ALK IC50 (nM)Kinase Selectivity Profile
Compound X (Hypothetical) 5.2 >1000 850 >2000 Highly selective for c-Met
Crizotinib81,570>2,50020Multi-targeted (ALK, ROS1, c-Met)[3]
Cabozantinib1.30.0357>10,000Multi-targeted (c-Met, VEGFR2, AXL, RET)[4]
Tivantinib~355 (Ki)>10,000>10,000>10,000Selective, non-ATP competitive for c-Met[1][5]

Data for known standards are compiled from published preclinical studies.[1][3][4][5]

Table 2: Cell-Based Assay Performance

Cell-based assays measure the inhibitor's ability to affect cellular processes in cancer cell lines with known genetic backgrounds, such as c-Met amplification. The GI50 (50% growth inhibition) value indicates the concentration needed to inhibit cell proliferation by 50%.

CompoundMKN-45 (c-Met amplified) GI50 (nM)SNU-5 (c-Met amplified) GI50 (nM)A549 (c-Met low expression) GI50 (nM)
Compound X (Hypothetical) 15 22 >5000
Crizotinib1628>10,000
Cabozantinib49>8,000
Tivantinib5075150

Data for known standards are representative values from preclinical studies.[2][6][7][8]

Experimental Protocols: A Step-by-Step Guide to Inhibitor Characterization

To ensure data is robust and comparable, standardized protocols must be followed. Below are detailed methodologies for key experiments in the evaluation of a novel kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC50 value of Compound X against recombinant human c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • Compound X and standard inhibitors (Crizotinib, Cabozantinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X and standards in 100% DMSO. Perform a 1:3 serial dilution in DMSO to create a 10-point dose-response curve.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to each well.

  • Add 2 µL of c-Met kinase in kinase assay buffer to each well.

  • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at its Km value for the kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilution of Compound X B Add Compound X and c-Met kinase to plate A->B C Incubate for binding B->C D Add ATP/Substrate to start reaction C->D E Incubate for 60 min D->E F Add ADP-Glo™ Reagent to stop reaction E->F G Add Kinase Detection Reagent F->G H Measure luminescence G->H I Calculate IC50 H->I

Figure 2: Workflow for the in vitro biochemical kinase assay.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the GI50 value of Compound X in c-Met dependent and independent cancer cell lines.

Materials:

  • MKN-45 and A549 cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Compound X and standard inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed MKN-45 and A549 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Compound X and standards in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value using non-linear regression.

Conclusion and Future Directions

This guide outlines a foundational strategy for evaluating the performance of novel 1H-pyrrolo[3,2-c]pyridine-based compounds, such as derivatives of this compound, as potential c-Met kinase inhibitors. The provided comparative data for established standards—Crizotinib, Cabozantinib, and Tivantinib—offer a benchmark for assessing potency and selectivity.

A promising candidate like the hypothetical "Compound X" would exhibit high potency against c-Met in biochemical assays, coupled with significant growth inhibition in c-Met amplified cell lines and minimal effect on c-Met independent lines. Such a profile would warrant further investigation, including comprehensive kinome screening for off-target effects, in vivo xenograft studies to assess anti-tumor efficacy, and pharmacokinetic profiling to determine its drug-like properties. By following these rigorous, self-validating protocols, researchers can confidently advance the most promising candidates in the drug discovery pipeline.

References

  • Cabozantinib: Indications, Adverse Effects, Contraindications and Dosage. Urology-Textbook.com. [Link]
  • [Cabozantinib: Mechanism of action, efficacy and indic
  • c-Met inhibitor. Wikipedia. [Link]
  • Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models. AACR Journals. [Link]
  • Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. NIH. [Link]
  • Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence. Taylor & Francis Online. [Link]
  • Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models. PMC. [Link]
  • Crizotinib. Wikipedia. [Link]
  • What is the mechanism of action of Cabozantinib?
  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. [Link]
  • Crizotinib | C21H22Cl2FN5O | CID 11626560. PubChem. [Link]
  • Tivantinib: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hep
  • Tivantinib (ARQ 197) Exhibits Antitumor Activity by Directly Interacting with Tubulin and Overcomes ABC Transporter–Mediated Drug Resistance. AACR Journals. [Link]
  • Tivantinib. Wikipedia. [Link]
  • Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models. PubMed. [Link]
  • c-Met inhibitors. PMC. [Link]
  • Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? PubMed Central. [Link]
  • Tivantinib (ARQ 197)
  • Safety and Tolerability of c-MET Inhibitors in Cancer. PMC. [Link]
  • Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. PubMed Central. [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines. PMC. [Link]
  • This compound. Cusabio. [Link]
  • 4-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine. PubChem. [Link]
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). NIH. [Link]
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Europe PMC. [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical reagents demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine, a halogenated heterocyclic compound. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste safely, ensuring both personal and environmental protection.

Understanding the Compound: Hazard Profile and Chemical Identity

This compound is a solid organic compound with the molecular formula C₇H₄ClIN₂ and a molecular weight of 278.48 g/mol . Due to its chemical structure, which includes both chlorine and iodine atoms, it is classified as a halogenated organic compound.

A thorough understanding of its hazard profile is the foundation of safe handling and disposal. This compound is classified as acutely toxic if swallowed and poses a risk of serious eye damage.

PropertyValueSource
Molecular Formula C₇H₄ClIN₂Sigma-Aldrich
Molecular Weight 278.48 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Signal Word DangerSigma-Aldrich
Hazard Statements H301 (Toxic if swallowed), H318 (Causes serious eye damage)Sigma-Aldrich
Storage Class 6.1C (Combustible, acute toxic category 3)Sigma-Aldrich

The presence of halogens (chlorine and iodine) is a critical factor in determining the correct disposal pathway. Halogenated organic compounds require specific disposal protocols because their incineration can produce acidic gases, such as hydrogen chloride and hydrogen iodide, which must be neutralized by specialized scrubbers in a licensed hazardous waste incinerator.[1][2]

Core Disposal Protocol: A Step-by-Step Operational Guide

The following protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound. Adherence to these steps is crucial for regulatory compliance and laboratory safety.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable first line of defense against accidental exposure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against potential splashes or dust, which can cause serious eye damage.[3][4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, to prevent skin contact.[3][4]

  • Protective Clothing: A laboratory coat is mandatory to protect against contamination of personal clothing.[4]

  • Respiratory Protection: All handling of this solid compound should be conducted in a certified chemical fume hood to prevent the inhalation of any airborne particles.[2]

Step 2: Waste Segregation - The Critical Divide

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Co-mingling incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Designated Halogenated Waste Container: this compound waste must be collected in a designated container specifically for halogenated organic waste .[1][2] These containers should be clearly labeled.

  • Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste.[1][5] Doing so will necessitate the entire volume of waste to be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[6]

Step 3: Waste Collection and Container Management

The integrity of the waste container and its proper labeling are essential for safe storage and transport.

  • Container Selection: Use a robust, leak-proof container with a secure screw-top cap that is compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity, corrosion for eye damage).[2]

  • Collection of Residues: This includes any residual solid compound, contaminated weighing paper or spatulas, and the initial solvent rinses of any glassware that has come into contact with the compound.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[5] This prevents the release of any potential vapors and protects the contents from environmental factors.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7]

Step 4: Decontamination of Glassware and Work Surfaces

Thorough decontamination of all equipment and surfaces is a critical final step to prevent cross-contamination and accidental exposure.

  • Initial Rinse: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood.

  • Collect Rinsate: This initial solvent rinse is now considered halogenated hazardous waste and must be collected in the designated halogenated waste container.[2]

  • Secondary Wash: After the initial solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedures.

  • Surface Cleaning: Wipe down the work surface within the fume hood with a cloth dampened with a suitable solvent, followed by a standard cleaning agent. Dispose of the cleaning materials as solid hazardous waste.

Step 5: Arranging for Professional Disposal

The final step is to ensure the collected waste is transferred to a licensed professional waste disposal service.

  • Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS office to arrange for the pickup of the hazardous waste.[2]

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following workflow diagram illustrates the key steps and decision points.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Finalization & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood Segregate Obtain Designated 'Halogenated Waste' Container FumeHood->Segregate CollectSolid Collect Solid Waste & Contaminated Materials Segregate->CollectSolid CollectLiquid Collect Solvent Rinsate from Decontamination CollectSolid->CollectLiquid Label Securely Cap & Label Container CollectLiquid->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact EHS for Professional Disposal Store->EHS

Caption: Workflow for the safe disposal of this compound.

Trustworthiness and Self-Validation: The Rationale Behind the Protocol

This disposal protocol is designed as a self-validating system, where each step mitigates a specific set of risks.

  • Causality in Segregation: The explicit instruction to segregate halogenated from non-halogenated waste is rooted in both safety and economic principles. Halogenated compounds require high-temperature incineration with specialized off-gas treatment.[1] Contaminating a large volume of non-halogenated solvent with a small amount of this compound would necessitate this expensive treatment for the entire batch.

  • The Importance of a Closed System: Keeping waste containers closed minimizes the risk of releasing volatile organic compounds (VOCs) into the laboratory atmosphere and prevents accidental spills.

  • Professional Disposal as a Mandate: The U.S. Environmental Protection Agency (EPA) operates a "cradle-to-grave" hazardous waste management system.[8] This means that the generator of the waste (the laboratory) is legally responsible for its safe disposal, making the use of a licensed disposal facility a legal and ethical obligation.[6]

By adhering to this comprehensive guide, researchers and laboratory personnel can confidently manage the disposal of this compound, upholding the highest standards of safety and environmental stewardship.

References

  • PubChem. 4-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine.
  • PubChem. 4-chloro-1H-pyrrolo[3,2-c]pyridine.
  • Bucknell University.
  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. [Link]
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]
  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide to the Safe Handling, Operation, and Disposal of 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine.

In the fast-paced world of drug discovery and chemical synthesis, the integrity of your research is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a halogenated heterocyclic compound. By moving beyond a simple checklist and explaining the causality behind each procedural step, we aim to build a deep trust in these protocols, ensuring both your safety and the validity of your experimental outcomes.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a solid compound with significant potential hazards. The primary routes of exposure are ingestion and eye contact, with the compound classified as toxic if swallowed and causing serious eye damage[1]. A thorough understanding of these risks is the foundation of a robust safety plan.

Key Hazard Information:

Hazard StatementGHS ClassificationPrecautionary Measures
Toxic if swallowedAcute Toxicity, Oral (Category 3)Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek immediate medical attention.
Causes serious eye damageSerious Eye Damage/Eye Irritation (Category 1)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.

Data synthesized from Sigma-Aldrich safety information[1].

The causality behind these classifications lies in the chemical reactivity of the molecule. The presence of halogen atoms (chlorine and iodine) on the pyrrolopyridine core can lead to adverse biological interactions upon exposure.

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component of your protective ensemble plays a critical role in mitigating specific risks.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, dispensing, and preparing solutions, must be conducted within a certified chemical fume hood. This primary engineering control is your first and most effective line of defense against the inhalation of any fine particulates.

Personal Protective Equipment: Your Last Line of Defense
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against accidental splashes, which can cause serious eye damage[1].
Hand Protection Nitrile or other chemically resistant glovesProtects against dermal contact. Regular inspection for tears or punctures is crucial.
Body Protection A flame-resistant lab coatShields skin and personal clothing from contamination.
Respiratory Protection Not generally required when using a fume hoodIn the event of a spill or ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available.

Procedural Integrity: A Step-by-Step Operational Plan

Adherence to a strict, logical workflow is essential for minimizing risk and ensuring the reproducibility of your research. The following protocol is designed to be a self-validating system, where each step reinforces the safety of the next.

Preparation and Weighing
  • Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.

  • Decontamination of Surfaces: Wipe down the work surface within the fume hood with a suitable solvent to ensure no residual contaminants are present.

  • Gathering Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) within the fume hood to minimize movement in and out of the controlled area.

  • Weighing the Compound: Carefully weigh the desired amount of this compound. Use anti-static weigh boats to prevent dispersal of the solid powder.

  • Immediate Sealing: Once weighed, immediately and securely cap the stock bottle and the vial containing the weighed compound.

Solution Preparation and Handling
  • Solvent Dispensing: Add the desired solvent to the vial containing the compound within the fume hood.

  • Dissolution: Gently swirl or vortex the vial to dissolve the solid. Avoid vigorous shaking that could create aerosols.

  • Transferring Solutions: When transferring the solution, use a pipette or syringe to minimize the risk of splashing.

The following diagram illustrates the logical flow of the handling procedure:

handling_workflow cluster_prep Preparation cluster_handling Handling prep_start Start verify_hood Verify Fume Hood prep_start->verify_hood clean_surface Clean Work Surface verify_hood->clean_surface gather_materials Gather Materials clean_surface->gather_materials weigh_compound Weigh Compound gather_materials->weigh_compound seal_containers Seal Containers weigh_compound->seal_containers add_solvent Add Solvent seal_containers->add_solvent Proceed to Handling dissolve Dissolve Solid add_solvent->dissolve transfer_solution Transfer Solution dissolve->transfer_solution handling_end End transfer_solution->handling_end

Caption: A logical workflow for the safe handling of this compound.

Spill and Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidents can occur. A clear and concise emergency plan is crucial.

  • Minor Spill (within fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, use an absorbent material to contain the spill.

    • Place the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety officer.

    • Prevent entry to the contaminated area.

    • Follow your institution's specific procedures for large chemical spills.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet or product information to the medical personnel.

Responsible Disposal: Protecting the Environment

The disposal of this compound and any materials contaminated with it must be handled with the utmost care to prevent environmental contamination.

Waste Segregation

All waste containing this compound is classified as hazardous. It is imperative to segregate this waste from non-hazardous materials.

Waste StreamDescriptionDisposal Container
Solid Waste Contaminated gloves, weigh boats, absorbent materials, and empty stock bottles.A clearly labeled, sealed hazardous waste container for solid halogenated organic waste.
Liquid Waste Unused solutions and solvent rinses.A clearly labeled, sealed hazardous waste container for liquid halogenated organic waste.
Disposal Protocol
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Corrosive).

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Institutional Procedures: All hazardous waste must be disposed of through your institution's official hazardous waste management program. Adhere strictly to their collection schedules and procedures.

The following diagram outlines the decision-making process for waste disposal:

disposal_workflow start Waste Generated is_solid Solid or Liquid? start->is_solid solid_waste Solid Waste (Gloves, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, etc.) is_solid->liquid_waste Liquid solid_container Place in Labeled Solid Halogenated Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Halogenated Waste Container liquid_waste->liquid_container store_waste Store in Designated Hazardous Waste Area solid_container->store_waste liquid_container->store_waste institutional_disposal Dispose via Institutional Hazardous Waste Program store_waste->institutional_disposal end End institutional_disposal->end

Caption: A logical workflow for the proper disposal of this compound waste.

By integrating these robust safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.